Zantac
Description
Structure
2D Structure
3D Structure of Parent
Properties
Key on ui mechanism of action |
After a meal, the hormone gastrin, produced by cells in the lining of the stomach, stimulates the release of histamine, which then binds to histamine H2 receptors, leading to the secretion of gastric acid. Ranitidine reduces the secretion of gastric acid by reversible binding to histamine (H2) receptors, which are found on gastric parietal cells. This process leads to the inhibition of histamine binding to this receptor, causing the reduction of gastric acid secretion. The relief of gastric-acid related symptoms can occur as soon as 60 minutes after administration of a single dose, and the effects can last from 4-10 hours, providing fast and effective symptomatic relief. H2 antagonists inhibit gastric acid secretion elicited by histamine and other H2 agonists in a dose dependent, competitive manner; the degree of inhibition parallels the concentration of the drug in plasma over a wide range. The H2 antagonists also inhibit acid secretion elicited by gastrin and, to a lesser extent, by muscarinic agonists. Importantly, these drugs inhibit basal (fasting) and nocturnal acid secretion and that stimulated by food, sham feeding, fundic distention, and various pharmacological agents; this property reflects the vital role of histamine in mediating the effects of diverse stimuli. /H2 Receptor Antagonists/ ... /H2 Antagonists/ measurably inhibit effects on the cardiovascular and other systems that are elicited through H2 receptors by exogenous or endogenous histamine. /H2 Receptor Antagonists/ ...IS A COMPETITIVE ANTAGONIST OF HISTAMINE-INDUCED GASTRIC ACID SECRETION... INHIBITS BOTH THE VOLUME AND CONCENTRATION OF GASTRIC ACID INDUCED NOCTURNALLY AND BY FOOD BUT DOES NOT AFFECT GASTRIC MUCUS OR ITS PRODUCTION. ...DOES NOT AFFECT LOWER ESOPHAGEAL SPHINCTER PRESSURE... |
|---|---|
CAS No. |
66357-59-3 |
Molecular Formula |
C13H23ClN4O3S |
Molecular Weight |
350.87 g/mol |
IUPAC Name |
1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;hydrochloride |
InChI |
InChI=1S/C13H22N4O3S.ClH/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3;/h4-5,9,14-15H,6-8,10H2,1-3H3;1H |
InChI Key |
GGWBHVILAJZWKJ-UHFFFAOYSA-N |
Isomeric SMILES |
[H+].CN/C(=C\[N+](=O)[O-])/NCCSCC1=CC=C(O1)CN(C)C.[Cl-] |
Canonical SMILES |
[H+].CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C.[Cl-] |
Appearance |
Solid powder |
Color/Form |
SOLID |
melting_point |
69-70 °C MP: 133-134 °C /RATINIDINE HYDROCHLORIDE/ |
Other CAS No. |
71130-06-8 66357-59-3 |
physical_description |
Solid |
Pictograms |
Irritant; Health Hazard |
Purity |
> 98% |
Related CAS |
66357-35-5 (Parent) |
solubility |
soluble in water Water soluble |
Synonyms |
AH 19065 AH-19065 AH19065 Biotidin Hydrochloride, Ranitidine N (2-(((5-((Dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-N'-methyl-2-nitro-1,1-ethenediamine Ranisen Ranitidin Ranitidine Ranitidine Hydrochloride Sostril Zantac Zantic |
Origin of Product |
United States |
Foundational & Exploratory
Ranitidine Hydrochloride: A Comprehensive Technical Guide on the Core Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Ranitidine hydrochloride is a specific, competitive, and reversible histamine H2 receptor antagonist.[1][2] Its principal mechanism of action is the blockade of H2 receptors on gastric parietal cells, which inhibits the downstream signaling cascade responsible for gastric acid secretion.[3][4][5] This action effectively reduces the volume and concentration of gastric acid, making it a historically significant agent in the treatment of acid-related gastrointestinal disorders.[2][5] This guide provides a detailed exploration of its molecular interactions, the affected signaling pathways, and the experimental methodologies used to characterize its pharmacodynamics.
Molecular Mechanism of Action
The therapeutic effect of ranitidine is rooted in its interaction with the histamine H2 receptor, a G-protein coupled receptor (GPCR).
Competitive Antagonism at the H2 Receptor
Ranitidine acts as a competitive antagonist at the H2 receptor.[1][6] It reversibly binds to the receptor, preventing the endogenous agonist, histamine, from binding and initiating a cellular response.[2][3] This competitive inhibition is concentration-dependent. The inhibition of histamine-induced secretion by ranitidine has been demonstrated to be competitive.[6] Unlike some H2 antagonists which function as inverse agonists, ranitidine is primarily characterized by its antagonist properties.
Impact on Downstream Signaling: The cAMP Pathway
The histamine H2 receptor is coupled to the Gs alpha-subunit of a G-protein. Upon histamine binding, the Gs protein activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[7] cAMP then acts as a second messenger, activating Protein Kinase A (PKA). PKA proceeds to phosphorylate various intracellular proteins, culminating in the activation of the H+/K+ ATPase (the proton pump), which secretes hydrogen ions into the gastric lumen.
Ranitidine, by blocking the H2 receptor, prevents this entire cascade. It inhibits the histamine-induced activation of adenylyl cyclase, thereby preventing the rise in intracellular cAMP levels and subsequent PKA activation.[8] This ultimately leads to a reduction in the activity of the proton pump and a decrease in gastric acid secretion.
Figure 1. Ranitidine's inhibition of the H2 receptor signaling pathway.
Pharmacodynamic Data
The potency and efficacy of ranitidine have been quantified through various in vitro and in vivo studies. Ranitidine is notably more potent than the first-generation H2 antagonist, cimetidine, by a factor of four to nine times.[9]
| Parameter | Value | Species / Model | Reference |
| IC50 (Inhibition of Gastric Acid Secretion) | 10 - 75 ng/mL (mean: 44 ng/mL) | Human | [10] |
| pA2 (Antagonist Affinity) | 7.2 | Guinea-pig isolated atrium | [11] |
| pA2 (Antagonist Affinity) | 6.95 | Rat isolated uterine horn | [11] |
| Relative Potency | 4-9x more potent than cimetidine | Dog | [9] |
| Relative Potency | ~10-12x more potent than cimetidine | Human | [12] |
Table 1. Summary of Quantitative Pharmacodynamic Data for Ranitidine.
Key Experimental Protocols
The mechanism of action of ranitidine has been elucidated through several key experimental approaches.
Radioligand Receptor Binding Assay
This assay quantifies the affinity of a ligand for a receptor. A common method involves competitive binding experiments.
Objective: To determine the binding affinity (Ki) of ranitidine for the H2 receptor.
Methodology:
-
Preparation: Membranes from cells expressing the histamine H2 receptor (e.g., HEK293T cells) are prepared.[13]
-
Incubation: The membranes are incubated with a constant concentration of a radiolabeled H2 receptor antagonist (e.g., [3H]tiotidine) and varying concentrations of unlabeled ranitidine.[13]
-
Equilibrium: The reaction is allowed to reach equilibrium.
-
Separation: Bound radioligand is separated from unbound radioligand via rapid filtration.
-
Quantification: The radioactivity of the bound fraction is measured using liquid scintillation counting.
-
Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of ranitidine that displaces 50% of the radioligand) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.
Figure 2. Workflow for a competitive radioligand binding assay.
Intracellular cAMP Measurement Assay
This functional assay measures the consequence of receptor binding on the downstream second messenger.
Objective: To demonstrate that ranitidine inhibits histamine-stimulated cAMP production.
Methodology:
-
Cell Culture: Cells expressing H2 receptors are cultured.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of ranitidine.
-
Stimulation: Cells are then stimulated with a fixed concentration of histamine to induce cAMP production. A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent cAMP degradation.[13]
-
Lysis & Measurement: The reaction is stopped, cells are lysed, and the intracellular cAMP concentration is measured, typically using an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.[13]
-
Analysis: The results show a dose-dependent inhibition of histamine-stimulated cAMP accumulation by ranitidine.
In Vivo Gastric Acid Secretion Assay
This assay measures the ultimate physiological effect of the drug in a living organism.
Objective: To quantify the inhibitory effect of ranitidine on gastric acid secretion.
Methodology (Lumen-Perfused Rat Stomach Model):
-
Animal Preparation: A rat is anesthetized, and its stomach is surgically isolated and perfused with saline.[11][14]
-
Stimulation: A secretagogue, such as histamine or pentagastrin, is administered intravenously to induce a stable rate of gastric acid secretion.[11]
-
Drug Administration: Ranitidine is administered intravenously at various doses.
-
Sample Collection: The gastric perfusate is collected at regular intervals.
-
Analysis: The acid content of the perfusate is determined by titration. The percentage inhibition of acid secretion is then calculated for each dose of ranitidine to determine parameters like the ID50.[14]
Conclusion: From Molecular Binding to Physiological Effect
The mechanism of action of ranitidine hydrochloride is a clear cascade of events. It begins with a specific, high-affinity binding to the histamine H2 receptor, which directly prevents the initiation of the cellular signaling pathway. This blockade of the receptor translates into a measurable reduction in the second messenger cAMP, which in turn diminishes the activity of the proton pump, the final effector in the acid secretion process. The result is a potent and sustained reduction in gastric acid levels.
Figure 3. Logical flow from drug administration to physiological effect.
References
- 1. Ranitidine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. Ranitidine - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Ranitidine Hydrochloride? [synapse.patsnap.com]
- 5. Articles [globalrx.com]
- 6. Dynamics of gastric acid inhibition by ranitidine in duodenal ulcer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Magic™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 8. Ranitidine and cimetidine differ in their in vitro and in vivo effects on human colonic cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of gastric acid secretion in the dog by the H2-receptor antagonists, ranitidine, cimetidine, and metiamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of basal gastric acid secretion on the pharmacodynamics of ranitidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. scite.ai [scite.ai]
- 13. Physiological implications of biased signaling at histamine H2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histamine H2-receptor blocking activity of ranitidine and lamtidine analogues containing aminomethyl-substituted aliphatic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unraveling of Ranitidine: A Technical Guide to its Degradation into NDMA
For Researchers, Scientists, and Drug Development Professionals
The discovery of N-nitrosodimethylamine (NDMA), a probable human carcinogen, in ranitidine-containing medications has prompted extensive investigation into the drug's stability and degradation pathways. This technical guide synthesizes the current scientific understanding of the chemical processes leading to NDMA formation from ranitidine, providing a comprehensive resource for researchers, scientists, and drug development professionals. The focus is on the core chemical reactions, influencing factors, and the methodologies used to quantify this hazardous impurity.
Core Degradation Pathways: From Drug to Contaminant
The degradation of ranitidine to NDMA is not a single reaction but a complex interplay of factors involving the inherent instability of the ranitidine molecule and its interaction with external agents. Two primary pathways have been extensively studied: degradation under conditions simulating water treatment processes (chloramination) and the intrinsic degradation of the drug substance and product, particularly under heat and humidity.
The chemical structure of ranitidine, which includes a tertiary amine and a nitro group, makes it susceptible to degradation into NDMA.[1] The tertiary amine functional group is considered a nitrosatable substrate.[1] The formation of NDMA from ranitidine generally requires a nitrosatable substrate, a nitrosating agent, and specific reaction conditions.[1]
Pathway 1: Chloramination-Induced Degradation
During water treatment processes, disinfectants like monochloramine can react with ranitidine to form NDMA. The reaction between monochloramine and ranitidine follows second-order kinetics and is catalyzed by acid.[2][3] The proposed mechanism involves a multi-step process:
-
Nucleophilic Substitution: The process is initiated by a nucleophilic substitution reaction between ranitidine and monochloramine.[2][4][5] This leads to the formation of critical intermediates.[2]
-
Intermediate Formation: In the presence of excess monochloramine, byproducts are formed that are crucial for NDMA generation.[2] One key intermediate is a carbocation that arises from the decomposition of the methylfuran moiety of the ranitidine molecule.[2]
-
Oxidation and Nitrosation: Subsequent oxidation and nitrosation steps lead to the final formation of NDMA.[4][5] Computational studies suggest that the nitrosation reaction is the rate-limiting step in this pathway.[5]
The following diagram illustrates the proposed chloramination pathway:
Pathway 2: Intrinsic Degradation of Ranitidine
Beyond external reactants, ranitidine can degrade to form NDMA through an intermolecular reaction, particularly in the solid state.[6][7] This intrinsic degradation is significantly influenced by environmental factors.
-
Heat and Humidity: Elevated temperatures and humidity accelerate the degradation of ranitidine and the formation of NDMA.[6][7][8] Studies have shown a proportional increase in NDMA levels over time at temperatures of 40°C and 50°C.[1]
-
Oxygen: The presence of oxygen also appears to play a role, as minimized NDMA levels were observed in its absence.[1]
-
Impurities: Certain impurities present in ranitidine active pharmaceutical ingredients (APIs) can also contribute to NDMA formation.[6] Forced thermal degradation studies revealed that several of the 11 potential impurities listed in the European and United States Pharmacopeias can produce NDMA at varying rates.[6][9]
The following diagram depicts the factors influencing the intrinsic degradation of ranitidine:
Quantitative Data on NDMA Formation
The following tables summarize quantitative data on NDMA formation from ranitidine under various conditions as reported in the scientific literature.
Table 1: NDMA Levels in Ranitidine Products Under Storage
| Product Type | Storage Conditions | Duration | NDMA Level | Reference |
| Ranitidine Tablets (A) | 40°C / 75% RH | 4 weeks | 1.42 ppm | [10] |
| Ranitidine Tablets (A) | 40°C / 75% RH | 8 weeks | 116 ppm | [10] |
| Ranitidine Tablets (A) | 50°C / 75% RH | 8 weeks | >500 ppm | [10] |
| Ranitidine Tablets (B) | Initial | Day 0 | 2.89 ppm | [10] |
| Syrups | Not specified | Not specified | 1.37 ppm (max) | [1] |
| Tablets | Not specified | Not specified | 2.85 ppm (max) | [1] |
Table 2: NDMA Formation from Ranitidine and its Impurities Under Forced Degradation
| Substance | State | Conditions | NDMA Amount (µM) | Reference |
| Ranitidine HCl | Crystalline | 110°C for 1h | 0.09 | [6] |
| Impurity A | Amorphous | 110°C for 1h | 13.6 | [6] |
| Impurity C | Amorphous | 110°C for 1h | 9.1 | [6] |
| Impurity D | Crystalline | 110°C for 1h | <0.01 | [6] |
| Impurity E | Amorphous | 110°C for 1h | >14.6 | [6] |
| Impurity H | Crystalline | 110°C for 1h | 0.2 | [6] |
| Impurity I | Oily Liquid | 110°C for 1h | 6.2 | [6] |
| Impurity H | Crystalline | 60°C for 18h | Detected | [6] |
| Impurity H | Crystalline | 60°C for 24h | Detected (amount increased with time) | [6] |
Table 3: NDMA Formation in Simulated Gastric Fluid
| Ranitidine Dose | Sodium Nitrite Concentration | pH | Incubation Time | NDMA Yield (ng) | Reference |
| Branded Tablet | 1 mmol/L | 1.2 | 2 hours | 947 (minimum) | [11] |
| Branded Tablet | 50 mmol/L | 1.2 | 2 hours | 320,000 (maximum) | [11] |
| 150mg or 300mg Tablet | Not specified | 1.2 | Not specified | 198,000 | [11] |
Experimental Protocols for NDMA Analysis
Accurate quantification of NDMA in ranitidine drug substances and products is critical. The most common and reliable methods employ liquid chromatography coupled with mass spectrometry.
Key Experimental Method: LC-MS/MS for NDMA Quantification
This protocol is a synthesis of methodologies described in the literature for the analysis of NDMA in ranitidine samples.[12][13][14][15][16]
1. Sample Preparation (for Tablets)
-
Crushing: Crush an appropriate number of tablets to obtain a target concentration of 30 mg/mL of the active pharmaceutical ingredient (API).[14]
-
Dissolution: Transfer the powdered drug product to a 15 mL centrifuge tube. Add an appropriate volume of a suitable solvent (e.g., methanol or water) to achieve the target concentration.[13][14]
-
Extraction: Vortex the solution for approximately one minute, followed by mechanical shaking or sonication for 40 minutes to ensure complete extraction.[12][13][14]
-
Centrifugation: Centrifuge the sample for 10-15 minutes at approximately 4500 rpm to separate the solid excipients.[12][13][14]
-
Filtration: Collect the supernatant and filter it through a 0.2 µm syringe filter (e.g., PVDF or nylon).[13][14]
-
Analysis: Transfer the filtered sample into an HPLC vial for LC-MS/MS analysis.[14]
2. Chromatographic Separation
-
Instrumentation: A high-performance liquid chromatography (HPLC) system is used.[12][15]
-
Column: A reverse-phase column, such as an XSelect HSS T3, is typically employed for the separation of NDMA from the ranitidine matrix.[15]
-
Mobile Phase: A gradient elution is commonly used, with a mobile phase consisting of water with a small percentage of formic acid (e.g., 0.02%) and an organic solvent like acetonitrile.[15]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[15]
-
Column Temperature: The column is maintained at a constant temperature, for example, 40°C.[15]
3. Mass Spectrometric Detection
-
Instrumentation: A triple quadrupole mass spectrometer (MS/MS) or a high-resolution mass spectrometer (HRMS) is used for detection.[12][13][14]
-
Ionization Mode: Electrospray ionization (ESI) in the positive mode is generally used.[15]
-
Detection: High-sensitivity detection is achieved by monitoring the accurate mass-to-charge ratio (m/z) of the protonated NDMA ion.[14] A diverter valve may be used to direct the high-concentration ranitidine peak to waste, preventing contamination of the mass spectrometer.[13][15]
4. Quantification
-
Method: Quantification is performed using an external calibration curve generated from NDMA reference standards.[14]
-
Analysis: The peak area of the NDMA in the sample's extracted ion chromatogram is compared to the calibration curve to determine its concentration.[14]
The following workflow diagram illustrates the general experimental process for NDMA analysis in ranitidine:
Conclusion
The formation of NDMA from ranitidine is a multifaceted issue stemming from both the inherent chemical properties of the drug molecule and its interaction with external factors. Understanding the degradation pathways, the conditions that promote NDMA formation, and the analytical methodologies for its detection is paramount for ensuring the safety and quality of pharmaceutical products. This guide provides a foundational understanding for professionals in the field to navigate the complexities of this critical issue in drug development and safety assessment. Further research is ongoing to fully elucidate all contributing factors and to develop mitigation strategies to prevent the formation of this harmful impurity.
References
- 1. N-nitrosodimethylamine (NDMA) contamination of ranitidine products: A review of recent findings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NDMA formation by chloramination of ranitidine: kinetics and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - NDMA Formation by Chloramination of Ranitidine: Kinetics and Mechanism - Environmental Science & Technology - Figshare [acs.figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Formation Mechanism of NDMA from Ranitidine, Trimethylamine, and Other Tertiary Amines during Chloramination: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Determination of N-nitrosodimethylamine in Ranitidine Dosage Forms by ESI-LC-MS/MS; Applications for Routine Laboratory Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. fda.gov [fda.gov]
- 15. waters.com [waters.com]
- 16. 👨💻 Quantitation of NDMA in Ranitidine DS by LC-MS/MS - Analytical Methods Hub - Nitrosamines Exchange [nitrosamines.usp.org]
An In-depth Technical Guide to the Chemical Structure and Stability of Ranitidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ranitidine, a histamine H2-receptor antagonist, has been a widely used therapeutic agent for the management of acid-related gastrointestinal disorders. However, concerns regarding its chemical stability and the formation of the probable human carcinogen, N-nitrosodimethylamine (NDMA), have led to its withdrawal from major markets. This technical guide provides a comprehensive overview of the chemical structure of ranitidine, its inherent instabilities, and the mechanisms of its degradation. It details the formation of NDMA and other degradation products under various stress conditions. Furthermore, this document outlines detailed experimental protocols for forced degradation studies and the analytical methods employed for the quantification of ranitidine and its impurities, with a focus on NDMA. Visual representations of the ranitidine degradation pathways and its pharmacological signaling pathway are provided to facilitate a deeper understanding of its chemical behavior and biological action.
Chemical Structure and Properties of Ranitidine
Ranitidine, chemically known as (E)-1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine, is a member of the furan class of compounds.[1] Its structure contains several functional groups that are pertinent to its pharmacological activity and its chemical instability. These include a furan ring, a tertiary amine, a secondary amine, and a nitro group.[2] The empirical formula for ranitidine hydrochloride is C13H22N4O3S·HCl, with a molecular weight of 350.87 g/mol .[3] It is a white to pale yellow granular substance that is soluble in water and has a slightly bitter taste and a sulfur-like odor.[3]
Table 1: Physicochemical Properties of Ranitidine Hydrochloride
| Property | Value | Reference |
| Molecular Formula | C13H23ClN4O3S | [4] |
| Molecular Weight | 350.86 g/mol | [4] |
| Melting Point | 134 °C | [1] |
| Solubility | Soluble in water | [1] |
| pKa | Not specified in search results | |
| LogP | 0.2 | [1] |
Stability of Ranitidine and Degradation Pathways
The stability of ranitidine is influenced by several factors, including temperature, humidity, pH, and light.[5][6] The molecule is known to be inherently unstable, and its degradation can lead to the formation of various impurities, the most significant of which is N-nitrosodimethylamine (NDMA).
Factors Affecting Ranitidine Stability
-
Temperature: Elevated temperatures significantly accelerate the degradation of ranitidine and the formation of NDMA.[7] Studies have shown that at 45°C and 45% absolute humidity, ranitidine can degrade by about 20%.[2] Another study indicated that ranitidine is unstable at temperatures of 40°C and 55°C.[2]
-
Humidity: Ranitidine is hygroscopic, and the presence of moisture can promote its degradation.[8]
-
pH: The rate of ranitidine degradation is pH-dependent, with the slowest degradation rate observed between pH 5 and 8.[2]
-
Light: Exposure to light can also induce the degradation of ranitidine.[6]
Formation of N-Nitrosodimethylamine (NDMA)
The formation of NDMA in ranitidine products is a major concern. The ranitidine molecule itself contains a dimethylamino moiety and a nitro group, which are precursors for NDMA formation. The process is believed to occur through an intermolecular reaction of the ranitidine molecule.[9] Factors that influence the rate of NDMA formation include heat and humidity.[9]
The presence of certain impurities in ranitidine hydrochloride can also contribute to NDMA formation. Forced thermal degradation studies have shown that impurities such as A, C, D, E, H, and I can produce NDMA at varying rates.[10]
Other Degradation Products
Besides NDMA, other degradation products of ranitidine have been identified. Under various stress conditions, ranitidine can degrade to form an alcohol, an oxime, and an amine.[2] In one study, these degradants were formed in percentages of 9%, 32%, and 28%, respectively.[2] Photodegradation of ranitidine in the solid state has been shown to produce volatile compounds including acetaldoxime, thiazole, dimethylformamide, and dimethylacetamide.[11]
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways of a drug substance and to develop stability-indicating analytical methods.
Protocol for Forced Degradation of Ranitidine:
-
Preparation of Stock Solution: Prepare a stock solution of ranitidine hydrochloride in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
-
Acid Degradation: To an aliquot of the stock solution, add an equal volume of 0.5 M hydrochloric acid. Store the solution at room temperature or in a 55°C oven for specified time intervals (e.g., 3, 6, and 24 hours).[6] After each interval, neutralize the solution with an equivalent concentration of sodium hydroxide.
-
Base Degradation: To another aliquot of the stock solution, add an equal volume of 0.5 M sodium hydroxide. Store the solution under the same conditions as the acid degradation study.[6] Neutralize the solution with an equivalent concentration of hydrochloric acid after each time point.
-
Oxidative Degradation: Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% or 10%). Store at room temperature for a specified period.
-
Thermal Degradation: Place vials containing the ranitidine stock solution in a temperature-controlled oven at a specific temperature (e.g., 55°C or 60°C) for various durations.[6]
-
Photodegradation: Expose the ranitidine stock solution to a light source (e.g., UV lamp or xenon lamp) for a defined period.
-
Analysis: Analyze the stressed samples at each time point using a validated stability-indicating HPLC or LC-MS method to determine the extent of degradation and identify the degradation products.
Analytical Methods for Ranitidine and NDMA
Accurate and sensitive analytical methods are crucial for the quantification of ranitidine and its impurities.
Table 2: Example HPLC Method for Ranitidine Analysis
| Parameter | Condition | Reference |
| Column | RP-18, 250 mm x 4.6 mm, 5 µm | [5][6] |
| Mobile Phase | Acetonitrile: 0.2 M Ammonium acetate solution (70:30, v/v), pH 6 (adjusted with glacial acetic acid) | [5] |
| Flow Rate | 1.0 mL/min | [5] |
| Column Temperature | 25°C | [5] |
| Detection | UV at 322 nm | [5] |
| Injection Volume | 20 µL | [5] |
Table 3: Example LC-MS/MS Method for NDMA Analysis
| Parameter | Condition | Reference |
| LC System | Agilent 1290 Infinity LC | [8] |
| MS System | QTRAP 6500+ MS/MS | [8] |
| Column | Phenomenex® Gemini C18, 4.6 mm x 100 mm, 3 µm | [8] |
| Column Temperature | 40°C | [8] |
| Mobile Phase A | 0.1% formic acid in deionized water | [8] |
| Mobile Phase B | 0.1% formic acid in Methanol | [8] |
| Flow Rate | Gradient | [8] |
| Injection Volume | 5 µL | [8] |
| Ionization Mode | Positive Ion Mode | [12] |
Sample Preparation for NDMA Analysis in Ranitidine Tablets:
-
Weigh and crush a sufficient number of tablets to obtain a powder equivalent to a target amount of ranitidine (e.g., 300 mg).[12]
-
Transfer the powder to a volumetric flask and add a suitable solvent (e.g., methanol).[12]
-
Vortex the mixture for approximately one minute and then extract using an ultrasonic bath for 40 minutes.[12]
-
Centrifuge the sample for 10 minutes at 4500 rpm.[12]
-
Filter the supernatant through a 0.22 µm nylon syringe filter before injection into the LC-MS/MS system.[12]
Visualizations
Ranitidine Degradation Workflow
The following diagram illustrates a typical workflow for a forced degradation study of ranitidine.
Ranitidine Signaling Pathway
Ranitidine acts as a competitive antagonist at the histamine H2 receptors on gastric parietal cells. This action inhibits the secretion of gastric acid.
Conclusion
The chemical structure of ranitidine, while effective for its intended pharmacological purpose, contains moieties that render it susceptible to degradation under various conditions. The formation of NDMA from ranitidine is a significant concern that has reshaped the regulatory landscape for this drug. A thorough understanding of its stability profile, degradation pathways, and the analytical methods for impurity detection is paramount for researchers, scientists, and drug development professionals. The information presented in this guide serves as a foundational resource for navigating the complexities of ranitidine's chemistry and ensuring the safety and quality of pharmaceutical products.
References
- 1. jocpr.com [jocpr.com]
- 2. N-nitrosodimethylamine (NDMA) contamination of ranitidine products: A review of recent findings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Abnormal functional and morphological regulation of the gastric mucosa in histamine H2 receptor–deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Physiology of the Gastric Parietal Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. N-nitrosodimethylamine (NDMA) contamination of ranitidine products: A review of recent findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
In Vitro Models of Ranitidine Conversion to N-Nitrosodimethylamine (NDMA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro models used to study the conversion of ranitidine to the probable human carcinogen, N-nitrosodimethylamine (NDMA). The formation of NDMA from ranitidine is a significant concern in pharmaceutical science, and understanding the conditions under which this conversion occurs is critical for ensuring drug safety. This document summarizes key quantitative data from published studies, details experimental protocols, and illustrates the underlying chemical pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the quantitative findings from various in vitro studies on the conversion of ranitidine to NDMA under simulated physiological conditions. These studies highlight the critical role of pH and nitrite concentration in the formation of NDMA.
Table 1: Effect of pH on NDMA Formation from a 150 mg Ranitidine Tablet in Simulated Gastric Fluid (SGF) with 10,000 µmol/L Nitrite
| pH | Mean NDMA Detected (ng) (± SD) | Reference |
| 1.2 | 11,822 (434) | [1] |
| 2.0 | 3,616 (301) | [1] |
| 3.0 | 1,310 (113) | [1] |
| 5.0 | 222 (12) | [1] |
| 6.8 | Not Detected | [1] |
Data from in vitro experiments conducted in 50 mL of simulated gastric fluid 2 hours after the addition of a 150 mg ranitidine tablet.
Table 2: Effect of Nitrite Concentration on NDMA Formation from a 150 mg Ranitidine Tablet in 50 mL Simulated Gastric Fluid (SGF) at pH 1.2
| Nitrite Concentration (µmol/L) | Mean NDMA Detected (ng) (± SD) | Reference |
| 0 | 22 (2) | [1] |
| 100 | 21 (3) | [1] |
| 1,000 | 24 (2) | [1] |
| 5,000 | 24 (3) | [1] |
| 10,000 | 11,822 (434) | [1] |
These results indicate that under these specific in vitro conditions, significant NDMA formation was not observed until a supraphysiologic nitrite concentration of 10,000 µmol/L was reached. The lower values are considered to be the background amount of NDMA present in the tablets.[1]
Table 3: NDMA Formation from a 150 mg Ranitidine Tablet in 100 mL Simulated Gastric Fluid (SGF) at pH 2.5 with Varying Nitrite Concentrations
| Sodium Nitrite Concentration (mmol/L) | NDMA Detected (ng) | Reference |
| 1 | 947 | [2] |
| 2.5 | - | |
| 5 | - | |
| 10 | - | |
| 25 | - | |
| 50 | 320,000 | [2] |
This study demonstrated a dose-dependent increase in NDMA formation with increasing nitrite concentrations at a constant pH of 2.5.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vitro studies. The following sections outline the key experimental protocols cited in the literature for investigating ranitidine conversion to NDMA.
Preparation of Simulated Gastric Fluid (SGF)
A commonly used protocol for preparing SGF involves dissolving sodium chloride in water.[2] The pH of the solution is then adjusted using hydrochloric acid to achieve the desired acidic conditions representative of the human stomach (e.g., pH 1.2, 2.5, 3.5, 4.5, 5.5).[2] For studies investigating the role of nitrite, sodium nitrite is added to the SGF at various concentrations.[2]
In Vitro Reaction Conditions
-
Reaction Setup : Commercially available ranitidine tablets (e.g., 150 mg or 300 mg) are added to a defined volume of prepared SGF (e.g., 50 mL, 100 mL, or 250 mL).[1][2][3]
-
Incubation : The reaction mixture is incubated at 37°C to simulate human body temperature.[2]
-
Time Points : Samples are typically collected at specific time points, such as 2 hours, to assess the extent of NDMA formation.[1][2] Some studies have investigated multiple time points (e.g., 1, 2, and 4 hours) to understand the kinetics of the reaction.[4]
Sample Preparation and Analysis
-
Sample Collection : An aliquot of the incubated SGF is collected.[2]
-
Quenching and Filtration : The reaction may be quenched, and the sample is then centrifuged and filtered (e.g., using a 0.22-μm nylon filter) to remove any solid particles.[2]
-
Internal Standard : A known amount of an isotopically labeled internal standard, such as 13C2D6-NDMA, is added to the sample for accurate quantification.[2]
-
Analytical Method : The concentration of NDMA is determined using highly sensitive analytical techniques such as Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) or Triple Quadrupole Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[2][3][5]
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key processes involved in the in vitro study of ranitidine conversion to NDMA.
Caption: Chemical pathway of ranitidine conversion to NDMA.
Caption: General experimental workflow for in vitro NDMA studies.
Conclusion
The in vitro models described in this guide are essential tools for understanding the potential for ranitidine to convert to NDMA under simulated physiological conditions. The data clearly demonstrate that the formation of NDMA is highly dependent on pH and the concentration of nitrosating agents like nitrite. While some studies suggest that significant NDMA formation from ranitidine is unlikely under normal physiological gastric conditions due to the high concentrations of nitrite required[1][3], other research indicates that NDMA can be formed under a range of physiologically relevant conditions[2]. These findings underscore the importance of continued research and the use of standardized, robust in vitro models to assess the safety of pharmaceutical products. The detailed protocols and data presented here serve as a valuable resource for scientists and researchers in the field of drug development and safety assessment.
References
- 1. In Vitro Analysis of N-Nitrosodimethylamine (NDMA) Formation From Ranitidine Under Simulated Gastrointestinal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Ranitidine-Associated N-Nitrosodimethylamine Production Under Simulated Physiologic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medrxiv.org [medrxiv.org]
- 5. agilent.com [agilent.com]
Solid-State Stability of Ranitidine Hydrochloride Powder: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solid-state stability of ranitidine hydrochloride powder. It covers the critical factors influencing its degradation, including temperature, humidity, and light, as well as the polymorphic transformations that affect its stability profile. Detailed experimental protocols for the key analytical techniques used in stability assessment are provided, along with a summary of quantitative data from various studies. Furthermore, this guide illustrates the degradation pathways and a typical experimental workflow for solid-state stability analysis.
Factors Influencing the Solid-State Stability of Ranitidine Hydrochloride
The stability of ranitidine hydrochloride in the solid state is a complex interplay of various factors. Understanding these is crucial for the development of stable pharmaceutical formulations.
Temperature and Humidity: Elevated temperatures accelerate the degradation of ranitidine hydrochloride. The presence of moisture, particularly high relative humidity (RH), significantly compromises its stability. The critical relative humidity (CRH) for ranitidine hydrochloride powder is approximately 67% RH.[1] Above this level, the powder readily adsorbs atmospheric moisture, which can lead to a phase transition from a crystalline solid to a solution phase, thereby increasing molecular mobility and accelerating degradation.[2] Interestingly, the degradation rate is highest around the CRH (60-70% RH) and slightly lower at RH levels above 70%.[1] The presence of degradation products can act as impurities that, in combination with water vapor, further promote this phase transition, eliminating any lag period in the degradation process.[2]
Polymorphism: Ranitidine hydrochloride is known to exist in two polymorphic forms, Form I and Form II, with melting points of 134-140°C and 140-144°C, respectively.[3][4] The stability of these polymorphs can be influenced by manufacturing processes and storage conditions. For instance, the addition of water to Form I powder, followed by drying, can lead to a mixture of Form I and Form II.[3] Under high humidity storage, Form II has been observed to be preferentially lost compared to Form I.[3][5] Cryo-milling can convert both forms into an amorphous phase, which tends to recrystallize back to the original form upon storage.[6]
Light: Ranitidine hydrochloride is susceptible to photodegradation.[7] Exposure to light, particularly UVB radiation, can induce chemical changes on the surface of the powder.[8] Photodegradation can lead to the formation of various volatile and non-volatile degradation products, contributing to discoloration and the generation of an unpleasant odor.[8][9]
Excipient Compatibility: The choice of excipients in a formulation is critical, as some can interact with ranitidine hydrochloride and affect its stability. Studies have shown that excipients like butylated hydroxyanisole, polyvinyl pyrrolidone, hydroxypropyl methylcellulose, microcrystalline cellulose, and magnesium stearate can be incompatible with ranitidine hydrochloride, leading to degradation.[10] Conversely, the inclusion of moisture-scavenging excipients like partially pregelatinized starch (Starch 1500®) can enhance the stability of ranitidine hydrochloride by reducing drug hydrolysis.[11]
Quantitative Data on Ranitidine Hydrochloride Stability
The following tables summarize quantitative data from various studies on the solid-state stability of ranitidine hydrochloride under different conditions.
Table 1: Influence of Relative Humidity (RH) on Degradation
| Temperature (°C) | Relative Humidity (%) | Duration | Degradation (%) | Reference |
| 40 | 75 | 6 months | Significant (unspecified) | [7] |
| 42 | 45 | 6 months | Preferential loss of Form II | [3] |
| 42 | 75 | 6 months | Preferential loss of Form II | [3] |
| Ambient | <50 | Not specified | Almost negligible | [1] |
| Ambient | 60-70 | Not specified | Higher than at >70% RH | [1] |
Table 2: Stability of Polymorphic Forms
| Storage Condition | Polymorph Mix | Duration | Observation | Reference |
| 20-30°C, 45-55% RH | Form I / Form II | 6 months | No increase in Form II : Form I ratio | [3] |
| 30°C, 75% RH | Form I / Form II | 6 months | Preferential loss of Form II | [3] |
| 42°C, 45% RH | Form I / Form II | 6 months | Preferential loss of Form II | [3] |
Experimental Protocols
Detailed methodologies for key experiments in the solid-state stability assessment of ranitidine hydrochloride are provided below.
Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.
-
Objective: To induce the degradation of ranitidine hydrochloride powder under various stress conditions.
-
Procedure:
-
Acid Hydrolysis: Expose the powder to 0.1 N to 1 M hydrochloric acid at room temperature or elevated temperatures (e.g., 60°C) for a defined period (e.g., 30 minutes to 24 hours).[3][12]
-
Base Hydrolysis: Expose the powder to 0.1 N to 1 M sodium hydroxide at room temperature or elevated temperatures (e.g., 60°C) for a defined period.[3][12]
-
Oxidative Degradation: Treat the powder with a solution of hydrogen peroxide (e.g., 1.0% to 30%) at room temperature or 60°C for a specified duration.[3]
-
Thermal Degradation: Store the powder at elevated temperatures (e.g., 60°C to 80°C) in a stability chamber for a period ranging from days to weeks.[3][13]
-
Photostability: Expose the powder to a light source, such as a xenon lamp in a photostability chamber, according to ICH Q1B guidelines.[9]
-
Humidity Stress: Store the powder in desiccators containing saturated salt solutions to maintain specific relative humidity levels (e.g., 45%, 55%, 75%) at controlled temperatures.[3][5]
-
-
Sample Analysis: After exposure, neutralize acidic and basic samples and analyze all stressed samples using a stability-indicating HPLC method.
High-Performance Liquid Chromatography (HPLC) for Stability Indicating Assay
A validated HPLC method is crucial for separating and quantifying ranitidine hydrochloride from its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 0.2 M ammonium acetate solution, pH adjusted to 6 with glacial acetic acid) in a ratio of approximately 70:30 (v/v).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Injection Volume: 20 µL.[7]
-
Detection Wavelength: 322 nm.[7]
-
Column Temperature: 25°C.[7]
-
-
Sample Preparation:
-
Accurately weigh a known amount of ranitidine hydrochloride powder.
-
Dissolve the powder in a suitable solvent (e.g., a mixture of the mobile phase components).
-
Dilute the solution to a known concentration (e.g., 300 µg/mL).
-
Filter the solution through a 0.45 µm membrane filter before injection into the HPLC system.
-
X-Ray Powder Diffraction (XRPD) for Polymorph Analysis
XRPD is a primary technique for identifying and quantifying the polymorphic forms of ranitidine hydrochloride.
-
Instrumentation: A powder X-ray diffractometer with a copper anode (Cu Kα radiation).
-
Sample Preparation: Gently pack the ranitidine hydrochloride powder into a sample holder.
-
Data Collection (Typical Parameters):
-
Voltage and Current: 40 kV and 40 mA.
-
Scan Range (2θ): 5° to 40°.
-
Scan Speed: 2°/min.
-
Step Size: 0.02°.
-
-
Data Analysis: Identify the polymorphic form by comparing the diffraction pattern with reference patterns for Form I and Form II. Quantitative analysis can be performed by measuring the intensity of characteristic peaks for each polymorph.[11]
Differential Scanning Calorimetry (DSC) for Thermal Analysis
DSC is used to determine the melting points and thermal behavior of ranitidine hydrochloride polymorphs.
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: Accurately weigh a small amount of the powder (typically 2-5 mg) into an aluminum pan and seal it.
-
Analysis Conditions (Typical):
-
Heating Rate: 10°C/min.
-
Temperature Range: 25°C to 200°C.
-
Atmosphere: Inert atmosphere, such as nitrogen, with a purge rate of 50 mL/min.
-
-
Data Analysis: Determine the melting endotherms for Form I (around 134-140°C) and Form II (around 140-144°C) to identify the polymorphic form present.[3][4]
Visualizations
The following diagrams illustrate the degradation pathways of ranitidine hydrochloride and a typical experimental workflow for its solid-state stability assessment.
Caption: Degradation pathways of ranitidine hydrochloride.
Caption: Workflow for solid-state stability assessment.
References
- 1. A validated stability-indicating liquid-chromatographic method for ranitidine hydrochloride in liquid oral dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of polymorphic forms of ranitidine-HCl by DRIFTS and XRPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine Hydrochloride in Liquid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.unair.ac.id [repository.unair.ac.id]
- 5. Stability of polymorphic forms of ranitidine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a Validated Stability Indicating HPLC Method for Ranitidine Hydrochloride Syrup | Semantic Scholar [semanticscholar.org]
- 7. N-nitrosodimethylamine (NDMA) contamination of ranitidine products: A review of recent findings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
- 9. jfda-online.com [jfda-online.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterisation of two polymorphic forms of ranitidine-HCl | The Infrared and Raman Discussion Group [irdg.org]
- 12. waters.com [waters.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Ranitidine Impurity Profile and Potential Carcinogens
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the impurity profile of ranitidine, with a primary focus on the formation, identification, and carcinogenic potential of N-nitrosodimethylamine (NDMA). The discovery of this probable human carcinogen in ranitidine products led to widespread recalls and a re-evaluation of the drug's stability and manufacturing processes.[1][2][3] This document consolidates key findings on the origins of NDMA in ranitidine, details the analytical methodologies for its detection, and explores the toxicological implications for drug safety and development.
Ranitidine Impurity Profile: Beyond the Active Pharmaceutical Ingredient
The impurity profile of any drug substance is a critical aspect of its quality, safety, and efficacy. For ranitidine, investigations have revealed that the primary concern lies with the formation of N-nitrosodimethylamine (NDMA), a genotoxic impurity.[4] The presence of NDMA in ranitidine is not typically a result of contamination from external sources but is rather linked to the inherent instability of the ranitidine molecule itself and its degradation products.[2][5]
Studies have identified several impurities listed in the European and United States Pharmacopeias (Imps. A–K) that may be generated during the production and storage of ranitidine hydrochloride.[6] A forced thermal degradation study revealed that in addition to ranitidine, Impurities A, C, D, E, H, and I can also produce NDMA at varying rates.[6] The rate of NDMA formation from some of these amorphous impurities was found to be significantly higher than from crystalline ranitidine hydrochloride under forced degradation conditions.[6]
Table 1: Key Ranitidine Impurities and their NDMA Formation Potential
| Impurity Designation | Origin/Type | Potential for NDMA Formation |
| Ranitidine HCl | Active Pharmaceutical Ingredient | Can degrade to form NDMA, influenced by heat and humidity.[1][5] |
| Impurity A | Process Impurity / Hydrolysis Product | Generates NDMA upon heating.[6] |
| Impurity C | Oxidative Degradation Product | Generates NDMA upon heating.[6] |
| Impurity D | Formed under acidic/basic conditions | Generates NDMA upon heating.[6] |
| Impurity E | Hydrolysis Product | Generates NDMA upon heating.[6] |
| Impurity H | Formed under acidic/basic conditions | Surprisingly generates NDMA despite lacking the typical precursor moieties.[6] |
| Impurity I | Hydrolysis Product (oily liquid) | Readily produces NDMA even at moderate temperatures (e.g., 50°C).[6] |
Mechanism of NDMA Formation in Ranitidine
The formation of NDMA in ranitidine products is a complex process. The ranitidine molecule contains both a dimethylamino group and a nitro group, which are structural precursors for NDMA formation.[7] The primary mechanism is believed to be an intermolecular degradation reaction of the ranitidine molecule, particularly in the solid state.[6]
Several factors have been shown to influence the rate of NDMA formation:
-
Temperature: Increased temperatures significantly accelerate the degradation of ranitidine and the formation of NDMA.[1][2][8]
-
Humidity/Moisture: The presence of moisture can facilitate the degradation process.[6][8]
-
Time: Levels of NDMA in ranitidine products have been shown to increase over time, even under normal storage conditions.[1]
-
Light Exposure: Exposure to light, particularly UV radiation, can also promote the degradation of ranitidine and subsequent NDMA formation.[9]
-
Presence of Nitrites: The reaction of ranitidine with nitrite in acidified solutions can lead to the formation of genotoxic derivatives.[10]
Quantitative Analysis of NDMA in Ranitidine
Various studies have quantified the levels of NDMA in ranitidine drug substances and products. The concentrations can vary significantly between different batches and manufacturers.[11]
Table 2: Reported Quantitative Data for NDMA in Ranitidine Samples
| Sample Type | NDMA Concentration Range | Reference |
| Ranitidine Hydrochloride Capsules (21 batches) | 3.38–57.05 ng/mL | [11] |
| Ranitidine Syrups | Up to 1.37 ppm | [12] |
| Ranitidine Tablets | Up to 2.85 ppm | [12] |
| Zantac Injection Solution (50mg/5ml) | 0.3 ppm (relative to API) | [13] |
Regulatory Framework and Acceptable Intake Limits
In response to the discovery of nitrosamine impurities in pharmaceuticals, regulatory agencies worldwide have established acceptable intake (AI) limits to protect public health. These limits are based on a lifetime exposure risk and are set to a level that approximates an increased cancer risk of one additional case in 100,000 people.[14]
Table 3: Regulatory Acceptable Intake (AI) Limits for Nitrosamine Impurities
| Nitrosamine Impurity | Regulatory Agency | Acceptable Daily Intake (AI) Limit |
| NDMA | FDA (USA) | 96 ng/day |
| NDEA | FDA (USA) | 26.5 ng/day |
| Total Nitrosamines (if more than one present) | FDA (USA) | Should not exceed 26.5 ng/day |
| General Nitrosamine Impurities | EMA (EU) | 26.5 ng/day |
Note: These limits are subject to revision and specific guidance from regulatory bodies should always be consulted.[14][15][16]
Experimental Protocols for NDMA Determination
Accurate and sensitive analytical methods are crucial for the detection and quantification of NDMA in ranitidine. Gas Chromatography (GC)-based methods were initially found to be unsuitable as the high temperatures of the instrument could cause the degradation of ranitidine and artificially generate NDMA.[17] Consequently, Liquid Chromatography-Mass Spectrometry (LC-MS) methods have become the standard.
Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive technique for quantifying trace-level impurities like NDMA.[18]
A. Sample Preparation (Drug Product - Tablets)
-
Crushing: Crush an appropriate number of tablets to obtain a target concentration of the active pharmaceutical ingredient (API), for example, 30 mg/mL.[17][19]
-
Dissolution & Extraction: Transfer the powdered sample to a centrifuge tube. Add a suitable solvent, such as methanol or water.[17][19]
-
Mixing: Mix the solution for approximately one minute using a vortex mixer.[18]
-
Shaking/Sonication: Place the sample on a mechanical shaker for 40 minutes or extract in an ultrasonic bath.[11][18]
-
Centrifugation: Centrifuge the sample for 10-15 minutes at approximately 4500 rpm to separate the excipients.[11][18]
-
Filtration: Collect the supernatant and filter it through a 0.2 µm or 0.22 µm syringe filter (e.g., PVDF or nylon).[17][18]
-
Analysis: Transfer the filtered sample into an HPLC vial for LC-MS analysis.[17]
B. Chromatographic and Mass Spectrometric Conditions
-
Liquid Chromatography (LC):
-
Column: A reverse-phase column, such as a C18, is typically used to separate NDMA from the ranitidine API.[17]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid, is employed.[19]
-
Flow Rate: A typical flow rate is around 0.5 - 1.0 mL/min.[19]
-
Diverter Valve: To prevent the high concentration of ranitidine from entering and contaminating the mass spectrometer, a diverter valve is often used to direct the flow to waste during the elution of the API peak.[11][18]
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization in positive mode (ESI+) is commonly used.[19]
-
Detection: High-resolution mass spectrometry (HRMS) or a triple quadrupole (TQ) mass spectrometer is used.[17][18] The TQ is operated in Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity.
-
Quantitation: The peak area of the NDMA impurity in the sample is compared to the peak area from an external calibration curve prepared with a certified NDMA reference standard.[17]
-
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the key processes involved in the analysis and formation of NDMA from ranitidine.
Carcinogenic Mechanism of NDMA
NDMA is classified as a probable human carcinogen based on extensive animal studies.[2][20] Its carcinogenicity is not due to the compound itself but rather its metabolic activation products.
The primary mechanism involves the biotransformation of NDMA by cytochrome P450 enzymes in the liver (primarily CYP2E1).[4][13] This metabolic process generates a highly reactive methyldiazonium ion. This electrophilic intermediate can then covalently bind to cellular macromolecules, most critically DNA, to form DNA adducts, such as O6-methylguanine.[13] The formation of these adducts can lead to mispairing during DNA replication, resulting in genetic mutations. If these mutations occur in critical proto-oncogenes or tumor suppressor genes, they can initiate the process of carcinogenesis, potentially leading to the development of tumors, particularly in the liver.[20][21]
Conclusion
The issue of NDMA in ranitidine has underscored the critical importance of understanding drug substance stability and impurity profiling throughout a product's lifecycle. The formation of this potential carcinogen is intrinsically linked to the degradation of the ranitidine molecule, accelerated by common environmental factors such as heat and humidity. This guide has detailed the key impurities, the mechanisms of NDMA formation, and the validated analytical protocols required for its accurate quantification. For researchers and drug development professionals, these findings emphasize the need for rigorous stability testing, careful control of manufacturing and storage conditions, and the implementation of highly sensitive analytical methods to ensure the safety and quality of pharmaceutical products.
References
- 1. fda.gov [fda.gov]
- 2. veeprho.com [veeprho.com]
- 3. news-medical.net [news-medical.net]
- 4. researchgate.net [researchgate.net]
- 5. ranitidine-investigations-into-the-root-cause-for-the-presence-of-n-nitroso-n-n-dimethylamine-in-ranitidine-hydrochloride-drug-substances-and-associated-drug-products - Ask this paper | Bohrium [bohrium.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. fda.gov.tw [fda.gov.tw]
- 8. researchgate.net [researchgate.net]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. Genotoxicity of nitrosated ranitidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of N-nitrosodimethylamine in Ranitidine Dosage Forms by ESI-LC-MS/MS; Applications for Routine Laboratory Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-nitrosodimethylamine (NDMA) contamination of ranitidine products: A review of recent findings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genotoxic contaminant, N-nitrosodimethylamine (N-NDMA) Impurity, in Ranitidine products - Pharmacy and Poisons Board [web.pharmacyboardkenya.org]
- 14. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. artixio.com [artixio.com]
- 17. fda.gov [fda.gov]
- 18. agilent.com [agilent.com]
- 19. waters.com [waters.com]
- 20. Is this the end for ranitidine? NDMA presence continues to confound - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pnrjournal.com [pnrjournal.com]
In Vitro Pharmacokinetics and Metabolism of Ranitidine: A Technical Guide
This technical guide provides a comprehensive overview of the in vitro pharmacokinetics and metabolism of ranitidine, a histamine H2-receptor antagonist. The information presented is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the metabolic pathways, enzymatic processes, and experimental methodologies crucial for understanding the disposition of this compound.
Metabolic Pathways of Ranitidine
In vitro studies have elucidated that ranitidine undergoes biotransformation through three primary metabolic pathways.[1][2][3] These reactions, catalyzed by hepatic enzymes, lead to the formation of three main metabolites:
-
Ranitidine N-oxide: Formed through the N-oxidation of the dimethylamino group.
-
Ranitidine S-oxide: Results from the S-oxidation of the sulfide group.[1][2][3]
The major metabolite formed is ranitidine N-oxide, accounting for a small percentage of the administered dose in vivo.[3]
Role of Cytochrome P450 Enzymes
The metabolism of ranitidine is mediated, in part, by the cytochrome P450 (CYP) enzyme system. However, in vitro studies have demonstrated that ranitidine is a weak inhibitor of major CYP isozymes compared to the earlier H2-receptor antagonist, cimetidine.[4][5] Specifically, ranitidine shows significantly less inhibitory effect on CYP1A2, CYP2D6, and CYP3A4/5.[4] This weak interaction with the CYP system suggests a lower potential for clinically significant drug-drug interactions mediated by these enzymes.[4][5]
Table 1: In Vitro Inhibition of Human Cytochrome P450 Isozymes by Ranitidine and Cimetidine
| CYP Isozyme | Substrate | Inhibitor | Inhibition Constant (Ki) or IC50 | Reference |
| CYP1A2 | Caffeine | Cimetidine | Potent Inhibition | [4] |
| Ranitidine | Weak to No Inhibition | [4] | ||
| CYP2D6 | Dextromethorphan | Cimetidine | Very Potent Inhibition | [4] |
| Ranitidine | Weak to No Inhibition | [4] | ||
| CYP3A4/5 | Dextrorphan | Cimetidine | Moderate Inhibition | [4] |
| Ranitidine | Very Weak Inhibition | [4] |
Experimental Protocols for In Vitro Metabolism Studies
The investigation of ranitidine's in vitro metabolism typically involves the use of human liver microsomes, which are rich in drug-metabolizing enzymes, including CYPs.
3.1. Preparation of Human Liver Microsomes
Human liver microsomes are prepared from donated human liver tissue through a process of homogenization and differential centrifugation. The resulting microsomal fraction is then stored at ultra-low temperatures (-80°C) until use.
3.2. Incubation Protocol
A typical in vitro metabolism assay involves the following steps:
-
Incubation Mixture Preparation: A reaction mixture is prepared containing human liver microsomes, a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and a cofactor solution, typically an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Pre-incubation: The mixture is pre-incubated at 37°C to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of ranitidine (the substrate) to the pre-incubated mixture.
-
Incubation: The reaction is allowed to proceed at 37°C for a specified period.
-
Termination of Reaction: The reaction is stopped by the addition of a quenching agent, such as a cold organic solvent (e.g., acetonitrile or methanol), which precipitates the proteins and halts enzymatic activity.
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins, and the supernatant, containing ranitidine and its metabolites, is collected for analysis.
3.3. Analytical Methodology
The quantification of ranitidine and its metabolites from the in vitro incubation samples is most commonly performed using High-Performance Liquid Chromatography (HPLC).[6][7]
-
Chromatographic Separation: A reversed-phase HPLC column is typically used to separate ranitidine from its metabolites based on their different polarities.
-
Detection: Detection is often achieved using a UV spectrophotometer or a mass spectrometer for enhanced sensitivity and specificity.[7]
-
Quantification: The concentrations of ranitidine and its metabolites are determined by comparing their peak areas to those of known concentration standards.
Quantitative Analysis of In Vitro Metabolism
Quantitative data from in vitro studies provide valuable information on the rate and extent of ranitidine's metabolism. While specific kinetic parameters from the provided search results are limited, the relative formation of metabolites can be assessed.
Table 2: Relative Abundance of Ranitidine Metabolites in Urine (Reflecting In Vivo Metabolism)
| Metabolite | Percentage of Dose Excreted in Urine | Reference |
| Ranitidine N-oxide | < 4% | [3] |
| Ranitidine S-oxide | ~1% | [3] |
| Desmethylranitidine | ~1% | [3] |
| Unchanged Ranitidine | ~30% (oral dose) | [3] |
Note: This data is from in vivo studies but provides an indication of the relative importance of the metabolic pathways observed in vitro.
In Vitro Drug Interaction Studies
In vitro models are also employed to investigate the potential for drug-drug interactions. For instance, studies have examined the interaction of ranitidine with other drugs and compounds in various in vitro systems.
-
Interaction with Sucralfate: In vitro experiments have shown that ranitidine may bind to a small extent (approximately 10%) to sucralfate in simulated gastrointestinal fluids.[8] However, this interaction was not found to be clinically significant in subsequent in vivo studies.[8]
-
Interaction with Bisoprolol: Spectral observation studies using UV-VIS spectrophotometry have indicated a moderately stable interaction between ranitidine hydrochloride and bisoprolol fumarate in vitro at various pH levels.[9]
-
Formation of N-Nitrosodimethylamine (NDMA): In vitro studies under simulated gastrointestinal conditions have investigated the potential for ranitidine to form NDMA, a probable human carcinogen.[10][11] These studies found that NDMA formation was not detected at physiological nitrite concentrations, suggesting that ranitidine is not converted to NDMA under normal gastric conditions.[10][11] NDMA was only detected at supraphysiological nitrite concentrations.[11]
Conclusion
In vitro studies are indispensable for characterizing the pharmacokinetic and metabolic profile of ranitidine. These investigations have revealed that ranitidine is metabolized to a limited extent, primarily through N-oxidation, S-oxidation, and N-demethylation. A key finding from in vitro research is ranitidine's weak inhibitory effect on the cytochrome P450 system, which distinguishes it from cimetidine and indicates a lower risk of metabolic drug-drug interactions. The experimental protocols and analytical methods detailed in this guide provide a framework for the continued in vitro evaluation of ranitidine and other drug candidates.
References
- 1. neuron.mefst.hr [neuron.mefst.hr]
- 2. Ranitidine | C13H22N4O3S | CID 3001055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Comparative in vitro and in vivo inhibition of cytochrome P450 CYP1A2, CYP2D6, and CYP3A by H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug metabolism by rat and human hepatic microsomes in response to interaction with H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics of ranitidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and bioequivalence of ranitidine and bismuth derived from two compound preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lack of clinically significant in vitro and in vivo interactions between ranitidine and sucralfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. banglajol.info [banglajol.info]
- 10. In Vitro Analysis of N-Nitrosodimethylamine (NDMA) Formation From Ranitidine Under Simulated Gastrointestinal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Analysis of N-Nitrosodimethylamine (NDMA) Formation From Ranitidine Under Simulated Gastrointestinal Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Instability: A Technical Guide to Ranitidine Photodegradation and NDMA Formation
For Immediate Release
This in-depth technical guide serves as a critical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the photodegradation of ranitidine and its potential to form the probable human carcinogen, N-nitrosodimethylamine (NDMA). Through a meticulous review of scientific literature, this document outlines the experimental protocols, quantitative data, and mechanistic pathways associated with the photolytic instability of ranitidine.
Executive Summary
Ranitidine, a widely used histamine H2-receptor antagonist, has been the subject of intense scrutiny due to its propensity to degrade and form NDMA, leading to its withdrawal from major markets. This guide delves into the core scientific principles governing the photodegradation of ranitidine, offering a detailed examination of the experimental methodologies employed to study this phenomenon. It presents a consolidation of quantitative data on degradation kinetics and byproduct formation, and provides visual representations of the key chemical pathways and experimental workflows. The information contained herein is intended to support further research, aid in the development of safer drug formulations, and inform regulatory considerations.
The Science of Ranitidine Photodegradation
Ranitidine's molecular structure, which includes a furan ring, a tertiary amine, and a nitro group, renders it susceptible to degradation under various stress conditions, including exposure to light.[1] Direct photolysis is a major degradation pathway for ranitidine, which can be initiated by the absorption of ultraviolet (UV) radiation.[2][3] This process can lead to the cleavage of chemical bonds and the formation of a cascade of degradation products.
The formation of NDMA from ranitidine is a complex process that is not solely dependent on photodegradation. However, photolytic stress can contribute to the generation of precursors and create conditions conducive to NDMA formation, particularly in the presence of nitrite and oxygen. The dimethylamine moiety within the ranitidine structure is a key precursor to NDMA.
Quantitative Analysis of Ranitidine Photodegradation
The following tables summarize key quantitative data from various studies on ranitidine photodegradation, providing a comparative overview of degradation rates and the formation of byproducts under different experimental conditions.
Table 1: Ranitidine Photodegradation Kinetics
| Parameter | Value | Conditions | Reference |
| Direct Photolysis Rate Constant | 2.8 x 10⁻⁴ s⁻¹ | Midsummer sunlight | [2] |
| Direct Photolysis Half-life | 35 minutes | Noon summertime sunlight (45° latitude) | [2][3] |
| Quantum Yield (Φ) | 0.05 mol Einstein⁻¹ | UV-C radiation | [4] |
| Reaction Rate with Hydroxyl Radical (•OH) | 1.5 x 10¹⁰ M⁻¹ s⁻¹ | Aqueous solution | [3] |
| Reaction Rate with Singlet Oxygen (¹O₂) | 1.6 x 10⁷ M⁻¹ s⁻¹ (pH 6) to 6.4 x 10⁷ M⁻¹ s⁻¹ (pH 10) | Aqueous solution | [3] |
Table 2: Identified Ranitidine Photodegradation Products
| Degradation Product | Analytical Method | Experimental Conditions | Reference |
| N-nitrosodimethylamine (NDMA) | LC-MS/MS | High-temperature storage | [5] |
| Thiazole | HS-SPME-GC-MS | Solid-state photoexposition | [5] |
| Dimethylformamide (DMF) | HS-SPME-GC-MS | Solid-state photoexposition | [5] |
| Acetaldoxime | HS-SPME-GC-MS | Solid-state photoexposition | [6] |
| 5-methylfurfural | HS-SPME-GC-MS | Solid-state photoexposition | [6] |
| Dimethylacetamide | HS-SPME-GC-MS | Solid-state photoexposition | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of ranitidine photodegradation.
Solid-State Photodegradation Study
This protocol is based on methodologies for evaluating the photostability of solid drug substances as outlined by the International Council for Harmonisation (ICH) Q1B guidelines.[7][8]
Objective: To assess the photostability of ranitidine hydrochloride in its solid form upon exposure to a controlled light source.
Materials:
-
Ranitidine hydrochloride powder
-
Chemically inert and transparent containers (e.g., quartz vials)
-
Photostability chamber equipped with a light source conforming to ICH Q1B Option 1 (e.g., Xenon lamp with D65/ID65 filters) or Option 2 (cool white fluorescent and near UV lamps).[7][8][9]
-
Dark control samples wrapped in aluminum foil.
Procedure:
-
Place a thin layer of ranitidine hydrochloride powder in the transparent containers.
-
Prepare identical dark control samples by wrapping the containers in aluminum foil.
-
Place the samples and dark controls in the photostability chamber.
-
Expose the samples to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter.[7][8]
-
Maintain a constant temperature and humidity within the chamber to minimize thermal degradation.
-
At predetermined time intervals, withdraw samples and their corresponding dark controls for analysis.
Analysis of Volatile Degradation Products by HS-SPME-GC-MS
This protocol is adapted from studies identifying volatile compounds released during the photoexposition of solid-state ranitidine.[6][10][11]
Objective: To identify and semi-quantify volatile photodegradation products of ranitidine.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Headspace solid-phase microextraction (HS-SPME) autosampler
-
SPME fiber (e.g., Carboxen/Polydimethylsiloxane)
Procedure:
-
Place the irradiated and dark control solid ranitidine samples into headspace vials.
-
Seal the vials.
-
Incubate the vials at a controlled temperature (e.g., 45°C) to allow volatile compounds to partition into the headspace.[10]
-
Expose the SPME fiber to the headspace for a defined period to adsorb the volatile analytes.
-
Inject the adsorbed compounds into the GC-MS for separation and identification.
-
GC-MS Parameters (Example):
-
Column: Rtx-5MS (or equivalent)
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 40°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium
-
MS Ionization: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 35-350
-
Quantification of NDMA by LC-MS/MS
This protocol is based on validated methods for the determination of NDMA in ranitidine drug substances.
Objective: To accurately quantify the concentration of NDMA in ranitidine samples.
Instrumentation:
-
Liquid chromatograph coupled with a triple quadrupole mass spectrometer (LC-MS/MS)
Procedure:
-
Sample Preparation:
-
Accurately weigh the ranitidine sample (irradiated or control).
-
Dissolve the sample in an appropriate solvent (e.g., methanol or water).
-
Filter the solution to remove any particulates.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
-
LC Parameters (Example):
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient Elution: A time-programmed gradient from high aqueous to high organic mobile phase.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
-
MS/MS Parameters (Example for NDMA):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (m/z): 75.1
-
Product Ions (m/z): 43.1, 58.1
-
-
Visualizing the Pathways and Processes
The following diagrams, created using the DOT language, illustrate the key experimental workflow and a simplified proposed photodegradation pathway for ranitidine.
Caption: Experimental workflow for ranitidine photodegradation studies.
Caption: Simplified ranitidine photodegradation and NDMA formation pathway.
Conclusion and Future Directions
The photodegradation of ranitidine is a multifaceted process that contributes to the overall instability of the drug and can play a role in the formation of NDMA. This technical guide provides a foundational understanding of the key aspects of ranitidine photostability, from experimental design to mechanistic pathways.
Future research should focus on:
-
Elucidating the complete and detailed degradation pathways under various photolytic conditions.
-
Quantifying the full spectrum of photodegradation products and assessing their toxicological profiles.
-
Developing and validating analytical methods for the simultaneous detection of ranitidine and its key degradants.
-
Investigating formulation strategies and packaging solutions to mitigate the photodegradation of sensitive drug molecules.
By building upon the knowledge presented in this guide, the scientific community can work towards ensuring the safety and stability of pharmaceutical products.
References
- 1. jfda-online.com [jfda-online.com]
- 2. employees.csbsju.edu [employees.csbsju.edu]
- 3. Photochemical fate of pharmaceuticals in the environment: cimetidine and ranitidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Detection of some volatile degradation products released during photoexposition of ranitidine in a solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. rdlaboratories.com [rdlaboratories.com]
- 10. detection-of-some-volatile-degradation-products-released-during-photoexposition-of-ranitidine-in-a-solid-state - Ask this paper | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
Unraveling the Formation of a Probable Carcinogen: A Technical Guide to the Computational-Chemical Mechanisms of NDMA from Ranitidine
For Immediate Release
A Deep Dive into the Molecular Pathways Leading to N-Nitrosodimethylamine (NDMA) Formation from Ranitidine
This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the computational and experimental studies elucidating the formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen, from the degradation of ranitidine. This document synthesizes key findings on the reaction mechanisms, intermediates, and influencing factors, providing a foundational understanding for future research and drug stability studies.
The contamination of ranitidine, a once widely used H2 blocker, with NDMA has prompted extensive investigation into the chemical pathways driving its formation. Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in mapping the intricate molecular transformations involved. This guide will focus on the core mechanisms proposed in the scientific literature, supported by experimental observations.
Core Mechanisms of NDMA Formation
The primary mechanism of NDMA formation from ranitidine, especially during processes like chloramination in water treatment, has been elucidated through computational modeling. A key proposed pathway involves a multi-step reaction sequence.[1][2][3][4] Additionally, other contributing pathways under different conditions have been identified.
The Chloramination-Induced Pathway: A Four-Step Mechanism
Computational studies using Density Functional Theory (DFT) have detailed a four-step mechanism for NDMA formation from ranitidine in the presence of chloramine.[1][2][3] To simplify calculations, a model compound, dimethyl-aminomethyl furan (R-Model), is often used to represent the reactive portion of the ranitidine molecule.[1] The proposed steps are:
-
Nucleophilic Substitution: The process is initiated by a nucleophilic substitution reaction between the tertiary amine of ranitidine and chloramine (monochloramine or dichloramine).[1]
-
Oxidation: The intermediate formed in the first step undergoes oxidation.[1][2]
-
Dehydration: Following oxidation, a dehydration step occurs, leading to the formation of a crucial intermediate.[1][2]
-
Nitrosation: This is the rate-limiting step, where the intermediate is nitrosated to form NDMA.[1][2] The activation free energy of this final step is a key determinant of the overall NDMA yield.[1]
The stability of the carbocation formed during the reaction is a critical factor influencing the high NDMA yield from ranitidine compared to other tertiary amines.[1][3]
Alternative and Complementary Pathways
While the chloramination pathway is a significant focus of computational studies, other mechanisms contribute to NDMA formation from ranitidine:
-
Classical Nitrosation: This pathway involves the reaction of the tertiary amine group in ranitidine with a nitrosating agent, such as nitrite, particularly under acidic conditions.[5][6] The presence of nitrite in excipients or from environmental sources can be a contributing factor.[2]
-
Unsymmetrical Dimethylhydrazine (UDMH) Mechanism: This mechanism, proposed for NDMA formation during chloramination of dimethylamine (DMA), involves the formation of a UDMH intermediate which is then oxidized to NDMA.[1][3] However, studies suggest that for tertiary amines like ranitidine, the UDMH pathway is less significant compared to the direct multi-step mechanism.
-
A Five-Step Process Involving Dichloramine: A reinvestigation using DFT suggests a five-step process where tertiary amines are more likely to first react with dichloramine, which then reacts with monochloramine to generate an aminyl radical.[7] This is followed by oxidation, N-nitroso-compound cation formation, and the final release of NDMA.[7]
Quantitative Insights from Computational Studies
Computational chemistry provides valuable quantitative data on the energetics of the reaction pathways, helping to identify rate-limiting steps and predict the likelihood of NDMA formation. The activation free energies (ΔG‡) calculated using DFT are particularly insightful.
| Reaction Step (Chloramination Pathway) | Reactants | Transition State | Products | Activation Free Energy (ΔG‡) in water (kcal/mol) |
| 1. Nucleophilic Substitution | R-Model + NH2Cl | TS1 | Intermediate 1 + Cl- | 23.3 |
| 2. Oxidation | Intermediate 1 + NH2Cl | TS2 | Intermediate 2 + NH3 + Cl- | 15.1 |
| 3. Dehydration | Intermediate 2 | TS3 | Intermediate 3 + H2O | 16.7 |
| 4. Nitrosation | Intermediate 3 | TS4 | NDMA + Carbocation | 22.4 |
Data sourced from Liu et al. (2014) computational study.[1] R-Model represents the dimethyl-aminomethyl furan moiety of ranitidine.
The data clearly indicates that while all steps have significant energy barriers, the nucleophilic substitution and nitrosation steps are the most energetically demanding in an aqueous environment. The nitrosation step is identified as the rate-limiting step that ultimately determines the NDMA yield.[1][2] A comparison of activation free energies for ranitidine and nizatidine (12.6 and 21.1 kcal/mol, respectively) in a computational study demonstrated ranitidine's higher potential to form NDMA.[5]
Experimental Protocols and Methodologies
The computational findings are corroborated and informed by experimental studies that identify reaction intermediates and final products.
Computational Methodology
-
Density Functional Theory (DFT): The primary computational method used is DFT, which provides a good balance between accuracy and computational cost for studying molecular systems of this size.[1][2][3]
-
Basis Sets: A common level of theory used is B3LYP with a 6-311G* or 6-311+G(d,p) basis set.[1]
-
Solvent Effects: The influence of water as a solvent is typically modeled using the Polarizable Continuum Model (PCM).[1]
-
Software: The Gaussian suite of programs is frequently employed for these calculations.[1]
Experimental Workflow for Product Identification
Experimental investigations into ranitidine degradation and NDMA formation often follow a workflow involving controlled reactions and subsequent analysis.
-
Analytical Techniques: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a key analytical technique used to separate and identify the various byproducts formed during the degradation of ranitidine.[8] Gas Chromatography-Mass Spectrometry (GC-MS) may also be used for the analysis of volatile compounds like NDMA.[9]
Conclusion
The formation of NDMA from ranitidine is a complex process influenced by various factors, including the presence of chlorinating agents, nitrite, pH, and temperature. Computational studies have been pivotal in elucidating the underlying reaction mechanisms, with the four-step chloramination-induced pathway being a well-supported model. The nitrosation step is consistently identified as the rate-limiting determinant of NDMA yield. This technical guide provides a foundational understanding of these mechanisms, integrating both computational and experimental insights. A thorough grasp of these pathways is essential for developing strategies to mitigate the risk of NDMA formation in pharmaceutical products and for ensuring drug safety and stability.
References
- 1. Formation Mechanism of NDMA from Ranitidine, Trimethylamine, and Other Tertiary Amines during Chloramination: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Formation mechanism of NDMA from ranitidine, trimethylamine, and other tertiary amines during chloramination: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-nitrosodimethylamine (NDMA) contamination of ranitidine products: A review of recent findings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov.tw [fda.gov.tw]
- 7. Reinvestigation of NDMA formation mechanisms from tertiary amines during chloramination: a DFT study - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Ranitidine's Crystalline Landscape: A Technical Guide to Morphology and Stability
For Researchers, Scientists, and Drug Development Professionals
Ranitidine, a histamine H2-receptor antagonist, has been a cornerstone in the treatment of conditions caused by excess stomach acid. However, the discovery of its polymorphic nature and subsequent stability challenges, including the formation of the probable human carcinogen N-nitrosodimethylamine (NDMA), have underscored the critical importance of understanding its solid-state chemistry. This technical guide delves into the crystal morphology of ranitidine hydrochloride, its polymorphic forms, and the profound impact of these characteristics on its stability and safety profile.
The Polymorphic World of Ranitidine Hydrochloride
Ranitidine hydrochloride is known to exist in two primary polymorphic forms, designated as Form 1 and Form 2.[1][2][3][4][5][6][7] These forms, while chemically identical, possess different crystal lattice arrangements, leading to distinct physicochemical properties.[1][3]
Table 1: Crystallographic and Physicochemical Properties of Ranitidine Hydrochloride Polymorphs
| Property | Form 1 | Form 2 | Reference |
| Crystal System | Monoclinic | Monoclinic | [8][9] |
| Space Group | P21/n | P21/n | [8][9] |
| Melting Point | 134-140 °C | 140-144 °C | [2][4][5][6] |
| Solubility | Lower | Higher | [10][11] |
| Thermodynamic Stability | More stable at room temperature | Less stable, metastable | [12] |
The structural difference between Form 1 and Form 2 lies in the conformation of the ranitidine cation, specifically the orientation of the nitroethenediamine moiety.[12] Form 2 has been described as having a disordered nitroethenediamine group.[13][14] These conformational differences influence the intermolecular interactions within the crystal lattice, ultimately affecting properties like melting point and solubility.
The Interplay of Morphology and Stability
The crystal morphology of ranitidine hydrochloride is a critical determinant of its physical and chemical stability. The arrangement of molecules in the crystal lattice influences its susceptibility to solid-state transformations and chemical degradation.
Physical Stability and Polymorphic Transformation
Form 1 is the thermodynamically more stable form at ambient conditions.[12] Form 2, being metastable, has a tendency to convert to Form 1, particularly in the presence of certain triggers. This transformation can be influenced by several factors:
-
Solvents: The presence of water can facilitate the conversion of Form 2 to Form 1.[2][10] One study found that adding water to Form 1 powder, leading to dissolution and subsequent drying, resulted in a mixture of Form 1 and Form 2.[2][5][6]
-
Mechanical Stress: Grinding and compression have been investigated for their potential to induce polymorphic transitions. However, studies have shown that grinding or compressing pure samples of either form, or their mixtures, does not induce a solid-solid transformation.[10][11] In contrast, cryo-milling of both Form 1 and Form 2 can lead to the formation of an amorphous phase, which upon storage, recrystallizes back to the original form.[15]
-
Seeding: The presence of Form 1 crystals can act as seeds, promoting the conversion of the metastable Form 2.
The following diagram illustrates the potential pathways of polymorphic transformation for ranitidine hydrochloride.
Chemical Stability and Degradation
A significant concern regarding the stability of ranitidine is its degradation to form N-nitrosodimethylamine (NDMA).[16][17][18] The ranitidine molecule itself contains the structural motifs—a dimethylamino group and a nitro group—that can contribute to the formation of this impurity.[16][17] The formation of NDMA is influenced by:
-
Temperature: Elevated temperatures have been shown to increase the rate of NDMA formation.[16][17][18]
-
Humidity: The presence of moisture can promote the degradation of ranitidine.[19]
-
Presence of Impurities: Degradation products can act as catalysts, accelerating further degradation.[19]
-
Light: Exposure to light can also lead to the degradation of ranitidine.[16]
The inherent instability of the ranitidine molecule, particularly at elevated temperatures, is a key factor in NDMA formation, a concern that transcends manufacturing processes.[17]
The following diagram illustrates the factors influencing the chemical degradation of ranitidine.
Experimental Protocols for Characterization and Stability Assessment
A multi-technique approach is essential for the comprehensive characterization of ranitidine hydrochloride polymorphs and the evaluation of their stability.
Polymorph Characterization
3.1.1. X-Ray Powder Diffraction (XRPD)
-
Objective: To identify the crystalline form based on the unique diffraction pattern of each polymorph.
-
Methodology:
-
Sample Preparation: Gently grind the ranitidine hydrochloride sample to a fine powder using a mortar and pestle to ensure random orientation of the crystals.
-
Sample Mounting: Pack the powdered sample into a sample holder, ensuring a flat, smooth surface.
-
Instrument Setup:
-
Radiation Source: Cu Kα (λ = 1.5406 Å)
-
Voltage and Current: e.g., 40 kV and 40 mA
-
Scan Range (2θ): 5° to 40°
-
Scan Speed: e.g., 2°/min
-
-
Data Analysis: Compare the obtained diffractogram with reference patterns for Form 1 and Form 2. Characteristic peaks for Form 1 are observed at 2θ values of approximately 17.0°, 21.8°, and 24.9°, while Form 2 shows characteristic peaks at 20.2° and 23.5°.[1] A quantitative analysis of mixtures can be performed using methods like the Rietveld refinement or by constructing a calibration curve with known mixtures of the two forms.[2][20]
-
3.1.2. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point and enthalpy of fusion of each polymorph, and to observe any solid-state transitions.
-
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the ranitidine hydrochloride sample into an aluminum DSC pan.
-
Instrument Setup:
-
Heating Rate: e.g., 10 °C/min
-
Temperature Range: e.g., 25 °C to 200 °C
-
Atmosphere: Inert, such as nitrogen, with a flow rate of e.g., 50 mL/min.
-
-
Data Analysis: Analyze the resulting thermogram for endothermic events corresponding to melting. The peak temperature of the endotherm represents the melting point.
-
3.1.3. Vibrational Spectroscopy (FTIR and Raman)
-
Objective: To differentiate between polymorphs based on their distinct vibrational spectra, which arise from differences in molecular conformation and intermolecular interactions.
-
Methodology (FTIR-ATR):
-
Sample Preparation: Place a small amount of the powdered sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over a range of, for example, 4000-400 cm-1 with a resolution of 4 cm-1.
-
Data Analysis: Compare the obtained spectrum with reference spectra. Note that sample preparation for traditional FTIR (e.g., KBr pellets) can induce polymorphic transformation of Form 1 to Form 2.[1] Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a suitable alternative that avoids this issue.[1][20]
-
-
Methodology (Raman):
-
Sample Preparation: Place the powdered sample on a microscope slide.
-
Data Acquisition: Excite the sample with a laser (e.g., 785 nm) and collect the scattered light.
-
Data Analysis: Differentiate the forms based on characteristic peaks. For example, Form 2 exhibits peaks at approximately 1305.7 cm-1 and 1185 cm-1, while Form 1 has characteristic peaks around 1208 cm-1 and in the 1120–1140 cm-1 region.[1] Raman spectroscopy is also suitable for quantitative analysis of polymorphic mixtures.[21]
-
Stability Assessment
3.2.1. Long-Term and Accelerated Stability Studies (ICH Guidelines)
-
Objective: To evaluate the stability of the different polymorphic forms under various storage conditions.
-
Methodology:
-
Sample Preparation: Store samples of pure polymorphs and their mixtures in controlled environment chambers.
-
Storage Conditions:
-
Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
-
-
Time Points: Pull samples at specified intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated).
-
Analysis: Analyze the samples at each time point using the characterization techniques described above (XRPD, DSC, spectroscopy) to monitor for polymorphic transformations and chemical degradation (e.g., using HPLC to quantify ranitidine and its degradation products, including NDMA).
-
The following workflow illustrates the experimental process for assessing the stability of ranitidine hydrochloride polymorphs.
References
- 1. Characterisation of two polymorphic forms of ranitidine-HCl | The Infrared and Raman Discussion Group [irdg.org]
- 2. Stability of polymorphic forms of ranitidine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. asianpubs.org [asianpubs.org]
- 8. Rapid Structure Determination of Ranitidine Hydrochloride API in Two Crystal Forms Using Microcrystal Electron Diffraction [jstage.jst.go.jp]
- 9. Solid state characterization and crystal structure from X-ray powder diffraction of two polymorphic forms of ranitidine base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solubility, dissolution rate and phase transition studies of ranitidine hydrochloride tautomeric forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Disappearing polymorph - Wikipedia [en.wikipedia.org]
- 13. journals.iucr.org [journals.iucr.org]
- 14. researchgate.net [researchgate.net]
- 15. Formation and physical stability of the amorphous phase of ranitidine hydrochloride polymorphs prepared by cryo-milling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. N-nitrosodimethylamine (NDMA) contamination of ranitidine products: A review of recent findings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmtech.com [pharmtech.com]
- 18. researchgate.net [researchgate.net]
- 19. Phase behavior of ranitidine HCl in the presence of degradants and atmospheric moisture--impact on chemical stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Determination of polymorphic forms of ranitidine-HCl by DRIFTS and XRPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quantitative analysis of polymorphic mixtures of ranitidine hydrochloride by Raman spectroscopy and principal components analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Instability: A Technical Guide to the Intermolecular Degradation of Ranitidine
For Researchers, Scientists, and Drug Development Professionals
Ranitidine, a once widely used histamine H2-receptor antagonist, has been the subject of intense scientific scrutiny due to its propensity to degrade and form N-nitrosodimethylamine (NDMA), a probable human carcinogen. This technical guide delves into the core of ranitidine's instability, focusing on the intermolecular degradation reactions that lead to the formation of NDMA and other related impurities. Understanding these degradation pathways is paramount for ensuring the safety and stability of pharmaceutical products.
The Core of the Issue: Intermolecular Degradation and NDMA Formation
The primary concern with ranitidine is the formation of NDMA, which has been shown to occur through an intermolecular degradation reaction involving ranitidine molecules themselves.[1][2] This reaction is a slow process that can occur under normal storage conditions, particularly in the solid state.[1][2] The chemical structure of ranitidine, which contains a dimethylamino group and a nitro-substituted ene-diamine moiety, provides the necessary precursors for NDMA formation.[1][3]
While the self-degradation of ranitidine is a key pathway, certain impurities inherent to the manufacturing process or formed during storage can also contribute to or accelerate NDMA generation.[1] Studies have shown that impurities such as A, C, D, E, H, and I can also produce NDMA, in some cases at a much higher rate than ranitidine hydrochloride itself.[1]
Factors Influencing Ranitidine Degradation
Several environmental and physical factors have been identified as critical contributors to the degradation of ranitidine and the subsequent formation of NDMA.
-
Heat: Elevated temperatures significantly accelerate the degradation process.[2][3][4][5]
-
Humidity and Moisture: The presence of water vapor acts as a catalyst for the degradation of ranitidine, with increased relative humidity leading to a higher rate of NDMA formation.[2][4][5]
-
Oxygen: The absence of oxygen has been shown to minimize the levels of NDMA, indicating that oxidation plays a role in the degradation pathway.[3][6]
-
Light (Photo-irradiation): Exposure to light can induce the degradation of ranitidine, leading to the formation of various degradation products, including N,N-dimethylformamide (DMF).[3]
-
pH: The rate of ranitidine degradation is pH-dependent, with the slowest degradation observed in the pH range of 5-8.[3]
-
Crystal Morphology: The physical form of ranitidine hydrochloride can influence its stability, with materials exhibiting a columnar habit showing a slower rate of degradation.[2][4]
Quantitative Analysis of Ranitidine Degradation
The following tables summarize the quantitative data available on the degradation of ranitidine and the formation of its byproducts under various conditions.
| Parameter | Condition | Result | Reference |
| Ranitidine Degradation | 45°C and 45% absolute humidity | Approximately 20% degradation | [3] |
| Degradation Products | Not specified | Alcohol (9%), Oxime (32%), Amine (28%) | [3] |
| NDMA Formation Rate | Forced degradation at 110°C for 1 hour | Amorphous Impurities A, C, and E showed a 100 times higher rate than crystalline ranitidine HCl | [1] |
Key Degradation Pathways
The intermolecular degradation of ranitidine is a complex process with multiple proposed pathways. The following diagram illustrates the central role of ranitidine self-reaction and the contribution of its impurities to the formation of NDMA.
Caption: Intermolecular degradation pathway of ranitidine leading to NDMA formation.
Experimental Protocols for Degradation Analysis
The investigation of ranitidine degradation relies on a suite of analytical techniques to separate, identify, and quantify the parent drug and its various degradation products.
Forced Degradation Studies
Forced degradation studies are essential to understand the stability of a drug substance and to generate potential degradation products.
Protocol:
-
Sample Preparation: Prepare solutions of ranitidine hydrochloride in various stress media, including acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and oxidative (e.g., 3% H₂O₂). For thermal stress, store solid ranitidine hydrochloride at elevated temperatures (e.g., 60°C). For photostability, expose the drug substance to UV and visible light.
-
Stress Conditions: Expose the samples to the stress conditions for a defined period (e.g., 24 hours).
-
Neutralization and Dilution: Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the stressed samples using a stability-indicating analytical method, such as HPLC-UV or LC-MS.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Products:
-
Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Detector: UV detection at a wavelength of approximately 229 nm.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Temperature: The column is usually maintained at a constant temperature, for example, 30°C.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification of NDMA:
-
Chromatography: Similar to the HPLC method, using a C18 column and a gradient of water and methanol or acetonitrile, often with a small amount of formic acid.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is highly sensitive and specific for NDMA quantification.
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used.
The following diagram outlines a general experimental workflow for the analysis of ranitidine degradation.
Caption: General experimental workflow for ranitidine degradation studies.
Conclusion
The intermolecular degradation of ranitidine is a multifaceted issue driven by the inherent reactivity of the molecule and exacerbated by external factors. A thorough understanding of the degradation pathways, influencing factors, and the resulting impurities, particularly NDMA, is crucial for the development of stable pharmaceutical formulations and for ensuring patient safety. The analytical methodologies outlined in this guide provide a framework for the rigorous investigation of ranitidine stability and the control of its potentially harmful degradants. Continued research in this area is essential to mitigate the risks associated with ranitidine and to inform the development of safer alternative therapies.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-nitrosodimethylamine (NDMA) contamination of ranitidine products: A review of recent findings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Critical Role of Excipients in the Formulation Stability of Ranitidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The stability of ranitidine, a once widely-used histamine H2-receptor antagonist, has come under intense scrutiny due to its propensity to degrade and form the probable human carcinogen, N-nitrosodimethylamine (NDMA). This technical guide provides an in-depth analysis of the critical role that pharmaceutical excipients play in the stability of ranitidine formulations. It has become evident that excipient choice is not merely a matter of inert filler selection but a crucial factor that can either mitigate or exacerbate the degradation of the active pharmaceutical ingredient (API). This document synthesizes findings on ranitidine's degradation pathways, the impact of specific excipients on stability and NDMA formation, and detailed experimental protocols for the assessment of these interactions. Quantitative data from various studies are presented in structured tables for comparative analysis, and key chemical pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and comprehensive understanding for researchers, scientists, and drug development professionals.
Ranitidine Degradation and NDMA Formation
The intrinsic chemical structure of ranitidine contains a dimethylamino group and a nitro group, which are precursors for the formation of NDMA. The degradation of ranitidine to NDMA is a complex process influenced by several factors, including temperature, humidity, and the presence of certain reactive species.
Proposed Mechanism of NDMA Formation
The formation of NDMA from ranitidine is believed to occur through an intermolecular reaction. One proposed mechanism involves the autoxidation of ranitidine, which leads to the liberation of dimethylamine (DMA) and nitrite ions from the ranitidine molecule. The subsequent nitrosation of the liberated DMA by a nitrosating agent, such as nitrosyl chloride (NOCl) formed from nitrite, results in the formation of NDMA[1]. The presence of oxygen is a critical factor in this autoxidation pathway.
Another pathway involves the reaction of ranitidine with external nitrosating agents, such as nitrite impurities that may be present in excipients or from other sources. Under acidic conditions, nitrite can form nitrous acid (HNO₂), a potent nitrosating agent.
// Nodes ranitidine [label="Ranitidine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxygen [label="Oxygen (O2)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; autoxidation [label="Autoxidation", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; dma [label="Dimethylamine (DMA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; nitrite [label="Nitrite Ion (NO2-)", fillcolor="#34A853", fontcolor="#FFFFFF"]; nitrosating_agent [label="Nitrosating Agent\n(e.g., NOCl)", fillcolor="#F1F3F4", fontcolor="#202124"]; ndma [label="NDMA", shape=doubleoctagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges ranitidine -> autoxidation; oxygen -> autoxidation; autoxidation -> dma [label="liberation"]; autoxidation -> nitrite [label="liberation"]; nitrite -> nitrosating_agent [label="conversion"]; dma -> ndma; nitrosating_agent -> ndma [label="nitrosation"]; } dot
Impact of Excipients on Ranitidine Stability
Excipients can significantly influence the stability of ranitidine through various mechanisms, including hygroscopicity, pH modification, and direct chemical interaction. The presence of moisture is a critical factor, as it can accelerate degradation pathways.
Incompatible Excipients
Studies have identified several excipients that are incompatible with ranitidine, leading to increased degradation. These incompatibilities are often exacerbated under accelerated stability conditions of high temperature and humidity.
A study by Raut et al. (2013) investigated the compatibility of ranitidine hydrochloride with various excipients in 1:1 binary mixtures stored under different conditions for 3 months. The interactions were assessed by physical observation and UV spectrophotometry[2].
Table 1: Summary of Ranitidine Incompatibility with Various Excipients
| Excipient | Storage Condition | Observation | Reference |
| Butylated Hydroxyanisole (BHA) | 50°C, 40°C/75% RH | Physical change (color change, wet mass), indicating interaction. | [2] |
| Polyvinyl Pyrrolidone (PVP) | 50°C, 40°C/75% RH | Physical change (color change, wet mass), indicating interaction. | [2] |
| Hydroxypropyl Methylcellulose (HPMC) | 50°C, 40°C/75% RH | Physical change, indicating interaction. | [2] |
| Microcrystalline Cellulose (MCC) | 50°C, 40°C/75% RH | Altered spectral characteristics, suggesting interaction. | [2] |
| Magnesium Stearate | 50°C, 40°C/75% RH | Major degradation indicated by UV spectra. | [2] |
Stabilizing Excipients
Conversely, certain excipients have been shown to improve the stability of ranitidine formulations. These excipients often possess moisture-scavenging properties, thereby protecting the hygroscopic ranitidine from hydrolytic degradation.
A study by Colorcon (2020) demonstrated the stabilizing effect of partially pregelatinized maize starch (Starch 1500®) in ranitidine HCl tablets when compared to a formulation containing only microcrystalline cellulose (MCC) as the filler. The tablets were stored in a pill organizer at 40°C and 75% relative humidity for 14 days[3].
Table 2: Comparative Stability of Ranitidine HCl Formulations with Starch 1500® vs. MCC
| Formulation | Drug Content Remaining (%) after 14 days | Total Impurities (%) after 14 days | Reference |
| Ranitidine HCl with MCC and Starch 1500® | 85 | Lower levels of total impurities | [3] |
| Ranitidine HCl with MCC only | 60 | Higher levels of total impurities | [3] |
| Marketed Ranitidine HCl Product (with MCC) | 59 | Higher levels of total impurities | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of ranitidine formulation stability.
Drug-Excipient Compatibility Study
Objective: To evaluate the compatibility of ranitidine hydrochloride with various pharmaceutical excipients under accelerated storage conditions.
Methodology (based on Raut et al., 2013): [2]
-
Sample Preparation: Prepare 1:1 (w/w) binary mixtures of ranitidine hydrochloride (RNH) with each of the selected excipients (e.g., microcrystalline cellulose, croscarmellose sodium, povidone, magnesium stearate).
-
Storage Conditions: Store the binary mixtures in sealed containers under the following conditions for a period of 3 months:
-
50°C ± 2°C
-
25°C ± 3°C
-
2°C - 8°C
-
40°C ± 2°C / 75% ± 5% Relative Humidity (RH)
-
-
Physical Observation: At regular intervals, visually inspect the samples for any physical changes such as color change, liquefaction, or clumping.
-
Moisture Gain Analysis: Determine the percentage of moisture gain by weighing the samples before and after storage.
-
Spectrophotometric Analysis (UV):
-
Prepare solutions of the stored binary mixtures in a suitable solvent (e.g., methanol).
-
Scan the solutions using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm).
-
Analyze the spectra for any changes in absorbance or the appearance of new peaks, which would indicate degradation of ranitidine.
-
// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep [label="Prepare 1:1 Binary Mixtures\n(Ranitidine + Excipient)", fillcolor="#F1F3F4", fontcolor="#202124"]; store [label="Store under Accelerated Conditions\n(e.g., 40°C/75% RH)", fillcolor="#FBBC05", fontcolor="#202124"]; analysis [label="Analyze at Time Intervals", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; physical [label="Physical Observation\n(Color, Texture)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analytical [label="Analytical Testing\n(e.g., HPLC, DSC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> prep; prep -> store; store -> analysis; analysis -> physical [label="Qualitative"]; analysis -> analytical [label="Quantitative"]; physical -> end; analytical -> end; } dot
Quantification of NDMA in Ranitidine Formulations by LC-MS/MS
Objective: To accurately quantify the levels of N-nitrosodimethylamine (NDMA) in ranitidine drug substance and drug product.
Methodology (based on FDA method):
-
Sample Preparation:
-
Drug Substance: Accurately weigh approximately 120 mg of ranitidine drug substance into a centrifuge tube. Add 4.0 mL of water and vortex until dissolved.
-
Drug Product (Tablets): Crush a suitable number of tablets to obtain a target concentration of 30 mg/mL of ranitidine in water. Transfer the powder to a centrifuge tube, add the appropriate volume of water, and vortex for 1 minute. Place on a mechanical shaker for 40 minutes.
-
Centrifugation and Filtration: Centrifuge the sample solution for 15 minutes at 4500 rpm. Filter the supernatant through a 0.2 µm syringe filter.
-
-
LC-MS/MS System:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., ACE Excel C18-AR, 3 µm, 50 x 4.6 mm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in methanol).
-
Flow Rate: A typical flow rate is around 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for NDMA (e.g., m/z 75.1 → 43.1).
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of NDMA of known concentrations.
-
Calculate the concentration of NDMA in the samples by comparing their peak areas to the calibration curve.
-
Conclusion and Recommendations
The stability of ranitidine formulations is intricately linked to the selection of excipients. The formation of NDMA, a significant safety concern, can be influenced by both the intrinsic properties of the ranitidine molecule and its interactions with the surrounding formulation components.
Key recommendations for drug development professionals working with ranitidine or other APIs with similar stability concerns include:
-
Thorough Excipient Compatibility Screening: Conduct comprehensive compatibility studies with a wide range of excipients under accelerated conditions early in the formulation development process.
-
Moisture Control: Prioritize the use of excipients with low hygroscopicity or moisture-scavenging properties to minimize water activity within the formulation. Consider the use of moisture-protective packaging.
-
Control of Reactive Impurities: Be aware of potential reactive impurities in excipients, such as nitrites, which can act as nitrosating agents.
-
Analytical Vigilance: Employ validated, stability-indicating analytical methods to monitor for the degradation of the API and the formation of potential genotoxic impurities like NDMA throughout the product's shelf life.
By adopting a proactive and scientifically rigorous approach to excipient selection and formulation development, the risks associated with the instability of ranitidine and similar drug molecules can be effectively mitigated, ensuring the quality, safety, and efficacy of the final drug product.
References
Methodological & Application
Application Note: Quantification of N-Nitrosodimethylamine (NDMA) in Ranitidine by LC-MS/MS
Introduction
In 2019, the U.S. Food and Drug Administration (FDA) and other global regulatory bodies became aware of the presence of N-nitrosodimethylamine (NDMA), a probable human carcinogen, in ranitidine medications.[1][2] This discovery led to widespread recalls and highlighted the critical need for sensitive and reliable analytical methods to quantify NDMA levels in both ranitidine drug substances (API) and finished drug products.[1][3] LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) has emerged as the preferred technique for this analysis due to its high sensitivity and specificity, which prevents the artificial formation of NDMA that can occur with high-temperature methods like Gas Chromatography (GC).[4][5]
This document provides a detailed protocol for the quantification of NDMA in ranitidine using a triple quadrupole LC-MS/MS system, based on methods published by regulatory agencies and industry leaders.
Experimental Protocols
This section details the complete methodology for sample preparation and instrumental analysis.
Reagents and Materials
-
Solvents: LC-MS grade methanol, acetonitrile, and water.
-
Reagents: LC-MS grade formic acid.
-
Standards: N-Nitrosodimethylamine (NDMA) reference standard.
-
Labware: Analytical balance, vortex mixer, mechanical wrist-action shaker, centrifuge, 15 mL glass or polypropylene centrifuge tubes, Class A volumetric flasks, pipettes.
-
Filtration: 0.22 µm PVDF or nylon syringe filters.
-
Vials: HPLC vials with caps.
Standard Solution Preparation
-
NDMA Intermediate Stock Standard (100 ng/mL): Prepare a 100 ng/mL intermediate stock solution in water or methanol from a certified NDMA reference stock standard.[4][6][7]
-
Working Standard Solutions (Calibration Curve): Prepare a series of working standards by serially diluting the intermediate stock standard with water. A typical calibration range is 1.0 ng/mL to 100 ng/mL.[4][7] For example, to prepare a 1.0 ng/mL working standard, transfer a 1.0 mL aliquot of the 100 ng/mL intermediate stock into a 100 mL volumetric flask and dilute to volume with water.[7] Prepare fresh daily.[4][7]
Sample Preparation
3.1 Ranitidine Drug Substance (API)
-
Accurately weigh 120 mg of the ranitidine drug substance into a 15 mL centrifuge tube.[4][6][7]
-
Mix the solution using a vortex mixer until the substance is completely dissolved.[4][6][7]
-
The solution is now ready for filtration and analysis.
3.2 Ranitidine Drug Product (Tablets)
-
Crush a sufficient number of tablets to obtain a powder corresponding to a target ranitidine concentration of 30 mg/mL.[4][6][7][8]
-
Transfer the accurately weighed powder into a 15 mL centrifuge tube.[4][6][7][8]
-
Add the appropriate volume of water to achieve the 30 mg/mL concentration (e.g., add 4.0 mL for 120 mg of API).[7][8]
-
Vortex the mixture for approximately one minute.[1][4][6][7][8]
-
Place the tube on a mechanical shaker and shake for 40 minutes.[1][4][6][7][8]
-
Centrifuge the sample for 15 minutes at 4,500 rpm.[1][4][6][7][8]
-
Filter the resulting supernatant through a 0.22 µm PVDF syringe filter, discarding the first 1 mL.[4][6][7][8]
-
Transfer the filtered sample into an HPLC vial for LC-MS/MS analysis.[4][6][7][8]
LC-MS/MS Instrumental Conditions
The following are typical parameters; they may require optimization based on the specific instrumentation used.
4.1 Liquid Chromatography (LC)
| Parameter | Value |
| HPLC System | UHPLC system with a temperature-controlled autosampler and column compartment |
| Column | ACE Excel C18-AR, 3 µm, 50 x 4.6 mm, or equivalent[7][8] |
| Column Temp. | 30 °C[4][6][8] |
| Autosampler Temp. | 4 - 8 °C[4][8] |
| Mobile Phase A | 0.1% Formic Acid in Water[4][6][7][8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[4][6] |
| Flow Rate | 0.5 mL/min[4][6] |
| Injection Volume | 3 µL[4] |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 3.0 | |
| 7.0 | |
| 9.0 | |
| 9.1 | |
| 14.0 |
A diverter valve is often recommended to direct the high-concentration ranitidine peak to waste after the NDMA peak has eluted, preventing contamination of the mass spectrometer source.[1]
4.2 Mass Spectrometry (MS)
| Parameter | Value |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ion Source | Atmospheric Pressure Chemical Ionization (APCI)[9][10][11][12] |
| Polarity | Positive Ion Mode[9][10][11] |
| MRM Transitions | Analyte |
| NDMA | |
| NDMA | |
| Sheath Gas Flow | 55 (arbitrary units)[4][13] |
| Aux Gas Flow | 15 (arbitrary units)[4][13] |
| Spray Voltage | 3.5 kV[4][13] |
| Capillary Temp. | 400 °C[4][13] |
| Aux Gas Heater Temp. | 350 °C[4][13] |
Data Presentation
The table below summarizes the quantitative performance from various published LC-MS/MS methods for NDMA in ranitidine.
| Method / Instrument | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Reference |
| FDA LC-HRMS | 0.32 ng/mL (0.011 ppm) | 1.0 ng/mL (0.033 ppm) | 1.0 - 100 ng/mL | [4] |
| FDA LC-MS/MS (QQQ) | 0.3 ng/mL (0.01 ppm) | 1.0 ng/mL (0.033 ppm) | 1.0 - 100 ng/mL | [7] |
| Waters UPLC-MS/MS | - | 0.025 - 0.1 ng/mL | - | [9][10] |
| ESI-LC-MS/MS | 1.0 ng/mL | 3.0 ng/mL | 3 - 100 ng/mL | [11] |
| LC-MS/MS | 0.3 ng/mL | 1.0 ng/mL | 1 - 50 ng/mL | [14] |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the NDMA quantification protocol.
References
- 1. agilent.com [agilent.com]
- 2. FDA Updates and Press Announcements on NDMA in Zantac (ranitidine) | FDA [fda.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. fda.gov [fda.gov]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. mac-mod.com [mac-mod.com]
- 7. fda.gov [fda.gov]
- 8. mac-mod.com [mac-mod.com]
- 9. lcms.cz [lcms.cz]
- 10. waters.com [waters.com]
- 11. Determination of N-nitrosodimethylamine in Ranitidine Dosage Forms by ESI-LC-MS/MS; Applications for Routine Laboratory Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hsa.gov.sg [hsa.gov.sg]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. ijpsonline.com [ijpsonline.com]
Application Notes and Protocols for HPLC-UV Analysis of Ranitidine and NDMA
Introduction
Ranitidine, a histamine H2-receptor antagonist, has been a widely used medication for treating and preventing ulcers in the stomach and intestines. However, the discovery of the probable human carcinogen, N-nitrosodimethylamine (NDMA), as an impurity in some ranitidine products has led to widespread recalls and a demand for reliable analytical methods to ensure patient safety.[1][2] This document provides a detailed application note and protocol for the analysis of ranitidine and the quantification of NDMA using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. While more sensitive methods like LC-MS/MS are often employed for trace-level analysis of NDMA, HPLC-UV can serve as a valuable tool for screening and quality control purposes.[3]
Experimental Protocols
Sample Preparation
1.1. Ranitidine Drug Substance:
-
Accurately weigh 120 mg of the ranitidine drug substance into a 15 mL centrifuge tube.[2][4]
-
Add 4.0 mL of water and vortex until the substance is completely dissolved.[2][4]
1.2. Ranitidine Drug Product (Tablets):
-
Crush a sufficient number of tablets to obtain a powder equivalent to a target concentration of 30 mg/mL of ranitidine active pharmaceutical ingredient (API) in water.[2][5][6]
-
Transfer the accurately weighed powder into a 15 mL centrifuge tube.[2][6]
-
Add the appropriate volume of water to achieve the target concentration.[2][6]
-
Place the tube on a mechanical shaker for 40 minutes for complete extraction.[2][6][7]
-
Centrifuge the sample for 15-30 minutes at 4000-4500 rpm.[2][5][6][7]
-
Filter the supernatant through a 0.2 µm or 0.22 µm PVDF or nylon syringe filter.[2][4][5][6][7] Discard the initial 1 mL of the filtrate.
-
Transfer the filtered sample into an HPLC vial for analysis.[4][7]
1.3. Standard Solutions:
-
Prepare an intermediate stock solution of NDMA at a concentration of 100 ng/mL in water from a commercially available certified reference material.[4]
-
Prepare working standard solutions by diluting the intermediate stock solution with water to achieve the desired concentrations for the calibration curve (e.g., ranging from 10 to 300 ng/mL).[5][8]
HPLC-UV Method
2.1. Chromatographic Conditions:
| Parameter | Value |
| HPLC System | ACQUITY Arc System with 2998 PDA Detector or equivalent[5][9] |
| Column | XSelect HSS T3, 4.6 x 100 mm, 3.5 µm[1][5] |
| Column Temperature | 40 °C[5] |
| Mobile Phase A | Water with 0.02% Formic Acid[5] |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min[5] |
| Injection Volume | 25.0 µL[5] |
| UV Detection Wavelength | 245 nm[5][9] |
| Sampling Rate | 10 points/sec[5] |
2.2. Gradient Program:
A suitable gradient program should be developed to ensure the separation of NDMA from the ranitidine peak and other potential impurities. A representative gradient might involve a low initial concentration of Mobile Phase B, followed by a gradual increase to elute the analytes of interest.
Data Presentation
The following table summarizes the quantitative performance of a typical HPLC-UV method for NDMA analysis in ranitidine.
| Parameter | Result |
| Limit of Quantitation (LOQ) | 10 ng/mL for NDMA[9] |
| Linearity Range | 10–1000 ng/mL[1][9] |
| Correlation Coefficient (R²) for Linearity | ≥0.999[1][9] |
| Recovery of NDMA (spiked at 50 ng/mL) | Approximately 85% |
Mandatory Visualization
Conclusion
This application note details a reliable HPLC-UV method for the determination of NDMA in ranitidine drug substances and products.[5][8][9] The method demonstrates good linearity and a limit of quantitation suitable for screening purposes.[1][9] For confirmation and more sensitive quantification of NDMA at very low levels, coupling the HPLC system with a mass spectrometer is recommended.[1][9] The provided protocol offers a solid foundation for laboratories involved in the quality control of ranitidine-containing medications.
References
- 1. waters.com [waters.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Determination of N-nitrosodimethylamine in Ranitidine Dosage Forms by ESI-LC-MS/MS; Applications for Routine Laboratory Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mac-mod.com [mac-mod.com]
- 5. waters.com [waters.com]
- 6. agilent.com [agilent.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. waters.com [waters.com]
- 9. lcms.cz [lcms.cz]
Application Notes & Protocols for NDMA Analysis in Ranitidine Tablets
Introduction
N-Nitrosodimethylamine (NDMA) is a probable human carcinogen that has been detected in various pharmaceuticals, including ranitidine tablets. This discovery has led to widespread recalls and the implementation of stringent regulatory requirements for the monitoring of this impurity.[1][2] Accurate and reliable analysis of NDMA in ranitidine drug products is crucial for patient safety. This document provides detailed application notes and standardized protocols for the sample preparation of ranitidine tablets for NDMA analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
Principle
The core principle of the sample preparation is to efficiently extract NDMA from the solid tablet matrix into a liquid solvent, while minimizing the co-extraction of ranitidine and other excipients that could interfere with the subsequent LC-MS analysis. The process typically involves mechanical disruption of the tablet, extraction with a suitable solvent, and purification steps to remove particulate matter.
Experimental Protocols
This section details a harmonized protocol based on methods published by the U.S. Food and Drug Administration (FDA) and other reputable sources.[3][4]
Materials and Reagents
-
Ranitidine tablets
-
Methanol (LC-MS grade)[3]
-
Water (LC-MS grade or equivalent)[5]
-
Formic acid (LC-MS grade)[6]
-
NDMA reference standard
-
NDMA-d6 (internal standard, optional but recommended)[6]
-
Vortex mixer[5]
-
Centrifuge[5]
-
0.22 µm PVDF or nylon syringe filters[3]
-
HPLC vials
Protocol 1: Methanol-Based Extraction
This protocol is adapted from the FDA's LC-HRMS method.[3]
-
Tablet Homogenization: Weigh and crush an appropriate number of ranitidine tablets to obtain a fine, homogeneous powder. This ensures a representative sample is taken for analysis.
-
Sample Weighing: Accurately weigh a portion of the crushed tablet powder equivalent to a target concentration of 30 mg/mL of the active pharmaceutical ingredient (API) into a 15 mL centrifuge tube.[3][8]
-
Solvent Addition: Add the appropriate volume of methanol to the centrifuge tube to achieve the target concentration. For example, for 150 mg of ranitidine API, add 5 mL of methanol.
-
Extraction:
-
Centrifugation: Centrifuge the sample at 4500 rpm for 15 minutes to pellet the insoluble excipients.[3][4][5]
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm PVDF syringe filter into an HPLC vial for LC-MS analysis. Discard the first 1 mL of the filtrate to ensure the sample is not diluted by any residual air or liquid in the filter.[3][8]
Protocol 2: Water-Based Extraction
This protocol is an alternative method using water as the primary extraction solvent.[4][5]
-
Tablet Homogenization: As described in Protocol 1.
-
Sample Weighing: Accurately weigh a portion of the crushed tablet powder equivalent to a target concentration of 30 mg/mL of the API into a 15 mL centrifuge tube.[5]
-
Solvent Addition: Add the appropriate volume of water to the centrifuge tube.
-
Extraction:
-
Centrifugation: Centrifuge the sample at 4500 rpm for 15 minutes.[4][5]
-
Filtration: Filter the supernatant through a 0.2 µm nylon syringe filter into an HPLC vial.[5]
Data Presentation
The following table summarizes the key quantitative parameters from various published methods for easy comparison.
| Parameter | Method 1 (FDA LC-HRMS)[3][8] | Method 2 (Agilent)[5] | Method 3 (Health Canada)[7] | Method 4 (CVUA Karlsruhe)[6] |
| Sample Amount | Equivalent to 30 mg/mL API | Equivalent to 30 mg/mL API | Equivalent to 500 mg API | ~100 mg homogenized sample |
| Extraction Solvent | Methanol | Water | Diluent (Methanol/Water) | Methanol and Water |
| Solvent Volume | To achieve 30 mg/mL | To achieve 30 mg/mL | 10 mL | 300 µL MeOH + 9.5 mL Water |
| Extraction Method | Vortex (1 min) + Shaker (40 min) | Vortex (1 min) + Shaker (40 min) | Vortex + Sonication (10 min) | Vortex + Sonication (5 min x2) |
| Centrifugation Speed | 4500 rpm | 4500 rpm | 15000 rpm | Ultracentrifugation |
| Centrifugation Time | 15 min | 15 min | 5 min | Not specified |
| Filter Type | 0.22 µm PVDF | 0.2 µm Nylon | 0.2 µm PTFE | 0.20 µm PET |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the sample preparation of ranitidine tablets for NDMA analysis.
Caption: Experimental workflow for ranitidine tablet sample preparation.
References
- 1. pharmtech.com [pharmtech.com]
- 2. nucro-technics.com [nucro-technics.com]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. agilent.com [agilent.com]
- 6. edqm.eu [edqm.eu]
- 7. hsa.gov.sg [hsa.gov.sg]
- 8. mac-mod.com [mac-mod.com]
- 9. Determination of N-nitrosodimethylamine in Ranitidine Dosage Forms by ESI-LC-MS/MS; Applications for Routine Laboratory Testing - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Analysis of N-Nitrosodimethylamine (NDMA) in Ranitidine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ranitidine, a histamine H2-receptor antagonist, has been a widely used medication for treating conditions like peptic ulcers and gastroesophageal reflux disease.[1][2] However, the discovery of the probable human carcinogen, N-nitrosodimethylamine (NDMA), as an impurity in ranitidine products led to widespread recalls and heightened regulatory scrutiny.[3] The inherent instability of the ranitidine molecule can contribute to the formation of NDMA, necessitating highly sensitive and specific analytical methods to ensure patient safety.[1][4]
This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the accurate quantification of NDMA in ranitidine drug substances and drug products. LC-MS/MS is the technique of choice due to its high sensitivity and specificity, which allows for the detection of trace-level impurities.[3] The method described herein is based on established protocols from regulatory bodies and scientific literature, providing a reliable framework for quality control and impurity testing.[1][5]
Analytical Principle
The method employs reverse-phase liquid chromatography to separate NDMA from the ranitidine active pharmaceutical ingredient (API). Following separation, a triple quadrupole mass spectrometer is used for detection and quantification.[5] The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for NDMA.[4][5] To enhance sensitivity and prevent contamination of the mass spectrometer, a diverter valve can be used to direct the high-concentration ranitidine peak to waste, allowing only the NDMA peak to enter the detector.[3][6]
Experimental Protocols
1. Reagents and Materials
-
N-Nitrosodimethylamine (NDMA) reference standard
-
N-Nitrosodimethyl-d6-amine (NDMA-d6) for internal standard method (optional, but recommended)[4]
-
Formic acid, LC-MS grade[1]
-
Water, LC-MS grade or equivalent[1]
-
Ranitidine drug substance and drug product samples
2. Standard and Sample Preparation
-
NDMA Stock Standard (100 ng/mL): Prepare by diluting a commercially available NDMA reference stock solution in water or methanol.[1][5]
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock standard with water or methanol to cover the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL).[1][6]
-
Drug Substance Sample Preparation:
-
Drug Product (Tablet) Sample Preparation:
-
Crush a sufficient number of tablets to obtain a target concentration of 30 mg/mL of ranitidine.[1][3]
-
Transfer the powdered drug product to a 15 mL centrifuge tube and add the appropriate volume of water or methanol.[1][3]
-
Filter the supernatant through a 0.2 µm or 0.22 µm syringe filter into an HPLC vial for analysis.[1][3]
-
3. Instrumentation and Analytical Conditions
The following tables outline the instrumental parameters for a typical LC-MS/MS system.
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Value |
| LC System | HPLC or UHPLC system with a temperature-controlled autosampler |
| Column | ACE Excel C18-AR, 3 µm, 50 x 4.6 mm or equivalent[5] |
| Column Temperature | 40 °C[7] |
| Mobile Phase A | 0.1% Formic Acid in Water[5] |
| Mobile Phase B | 0.1% Formic Acid in Methanol[5] |
| Flow Rate | 0.8 mL/min[7] |
| Injection Volume | 10 - 50 µL[7][8] |
| Autosampler Temp. | 4 - 8 °C[1] |
| Gradient Program | Time (min) |
| 0.0 | |
| 3.0 | |
| 15.0 | |
| 15.1 | |
| 17.0 | |
| 17.1 | |
| 22.0 |
Table 2: Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole or High-Resolution Mass Spectrometer |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) |
| Polarity | Positive |
| MRM Transition (NDMA) | Quantifier: m/z 75.1 → 43.1, Qualifier: m/z 75.1 → 58.1 |
| Dwell Time | 200 ms |
| Gas Temperature | 350 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Capillary Voltage | 4000 V |
Note: MS parameters may need to be optimized for the specific instrument used.
Method Validation and Data Presentation
A comprehensive validation of the analytical method should be performed in accordance with ICH Q2(R1) guidelines.[1] Key validation parameters are summarized below.
Table 3: Summary of Method Validation Parameters for NDMA Analysis
| Validation Parameter | Typical Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.999 | > 0.9997 over 0.1 - 100 ng/mL[6] |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.01 ppm (0.32 ng/mL)[1][7] |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.033 ppm (1.0 ng/mL)[1] |
| Accuracy (% Recovery) | 80 - 120% | 86.4 - 94.9%[3] |
| Precision (% RSD) | ≤ 15% | < 5% |
| Specificity | No interference at the retention time of NDMA | Confirmed by analysis of blank and placebo samples |
Regulatory Limits
Regulatory agencies such as the FDA have established acceptable daily intake limits for various nitrosamine impurities to minimize potential carcinogenic risk.[9] For NDMA, the acceptable intake limit is 96 ng/day.[10] Manufacturers must ensure their products comply with these limits.[11]
Workflow and Process Visualization
The following diagrams illustrate the analytical workflow for the determination of ranitidine impurities.
References
- 1. fda.gov [fda.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. agilent.com [agilent.com]
- 4. edqm.eu [edqm.eu]
- 5. mac-mod.com [mac-mod.com]
- 6. pharmtech.com [pharmtech.com]
- 7. japsonline.com [japsonline.com]
- 8. brieflands.com [brieflands.com]
- 9. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. artixio.com [artixio.com]
Application Note: Ultra-Performance Liquid Chromatography (UPLC) with Reversed-Phase (RP) for the Separation of Polar Nitrosamine Impurities
Introduction
Nitrosamine impurities in pharmaceutical products are a significant safety concern due to their classification as probable human carcinogens.[1] Regulatory agencies worldwide have established stringent limits for these impurities, necessitating highly sensitive and selective analytical methods for their detection and quantification at trace levels.[1][2] Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), has become the method of choice for this analysis.[1] This application note provides a detailed protocol for the separation of polar nitrosamine impurities using UPLC with reversed-phase (RP) chromatography.
The majority of N-nitrosamine impurities found in pharmaceutical products are polar compounds.[3] Their analysis presents a challenge for traditional reversed-phase chromatography due to poor retention on conventional C18 columns. This protocol utilizes modern column chemistries specifically designed for the retention of polar analytes to achieve optimal separation and sensitivity.
Target Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quality control and safety assessment of pharmaceutical products.
Experimental Protocols
Sample Preparation
Sample preparation is a critical step to ensure the accurate and reliable extraction of nitrosamines from the drug substance or product matrix.[1][4] The following are generalized protocols that can be adapted based on the specific drug matrix.
a. For Water-Soluble Drug Substances (e.g., Metformin, Ranitidine)
-
Dissolution: Accurately weigh a suitable amount of the drug substance (e.g., 100 mg) into a clean centrifuge tube.[1]
-
Solvent Addition: Add a defined volume of a suitable solvent, such as methanol or a mixture of water and methanol (e.g., 1 mL of 50:50 water:methanol).[1]
-
Internal Standard Spiking: If an internal standard is used, add a known concentration of the isotopically labeled nitrosamine standard solution.[1]
-
Extraction: Vortex the sample for a specified period (e.g., 20 minutes) to ensure complete dissolution and extraction of the nitrosamines.[1]
-
Centrifugation/Filtration: Centrifuge the sample (e.g., for 15 minutes) to pellet any undissolved excipients.[1] Alternatively, filter the supernatant through a 0.2 µm syringe filter.[1]
-
Dilution: Dilute the clear supernatant to the desired concentration for UPLC-MS/MS analysis.[1]
b. For Poorly Water-Soluble Drug Substances (e.g., Sartans)
-
Dissolution: Weigh the drug substance into a centrifuge tube.[1]
-
Solvent Addition: Add a solvent in which the drug substance is soluble, such as dichloromethane (DCM) or a mixture of organic solvents.[1]
-
Extraction and Phase Separation: After vortexing, a liquid-liquid extraction may be necessary. The organic phase containing the nitrosamines is then carefully collected.[1]
-
Evaporation and Reconstitution: The collected organic phase can be evaporated to dryness under a gentle stream of nitrogen, and the residue is reconstituted in the mobile phase starting condition.[1]
UPLC-RP Method
The following UPLC-RP conditions are a starting point and may require optimization for specific applications.
Instrumentation:
-
UPLC System: A high-performance UPLC system, such as the Waters ACQUITY UPLC I-Class PLUS, is recommended for its low dispersion characteristics.[5]
-
Mass Spectrometer: A sensitive tandem quadrupole mass spectrometer, such as the Waters Xevo TQ-XS or Thermo Scientific TSQ Quantis, is ideal for trace-level quantification.[6]
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) can provide a significant sensitivity improvement for nitrosamines compared to Electrospray Ionization (ESI).
Chromatographic Conditions:
-
Column: A column specifically designed for the retention of polar compounds is crucial. The Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) is a recommended choice as it provides excellent retentivity for polar nitrosamines like N-nitrosodimethylamine (NDMA).[5] Other options include polar C18 phases or pentafluorophenyl columns.
-
Mobile Phase A: 0.1% Formic acid in Water.[1]
-
Mobile Phase B: 0.1% Formic acid in Methanol.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temperature: 40 °C.[1]
-
Sample Temperature: 10 °C.[1]
-
Injection Volume: 5 - 50 µL.[1]
-
Gradient Program:
| Time (min) | %A | %B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 50 | 50 |
| 6.0 | 5 | 95 |
| 7.0 | 5 | 95 |
| 7.1 | 95 | 5 |
| 9.0 | 95 | 5 |
This is an exemplary gradient and should be optimized for the specific analytes and matrix.
Mass Spectrometry Detection
-
Ionization Mode: Positive Ion Mode.[1]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[1] Specific MRM transitions for each nitrosamine impurity need to be determined by infusing individual standards.
Data Presentation
The following table summarizes typical quantitative performance data for the analysis of polar nitrosamine impurities using UPLC-RP-MS/MS.
| Nitrosamine Impurity | Limit of Quantification (LLOQ) (ng/mL) | Linearity Range (ng/mL) | Recovery (%) | Reference |
| N-Nitrosodimethylamine (NDMA) | 0.025 - 0.1 | 0.1 - 100 | 85 - 110 | [7] |
| N-Nitrosodiethylamine (NDEA) | 0.025 - 0.1 | 0.1 - 100 | 85 - 110 | [7] |
| N-Nitrosoethylisopropylamine (NEIPA) | 0.1 | 0.1 - 100 | - | [5] |
| N-Nitrosodiisopropylamine (NDIPA) | 0.1 | 0.1 - 100 | - | [5] |
| N-Nitrosodibutylamine (NDBA) | 0.1 | 0.1 - 100 | - | [5] |
| N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) | 0.1 | 0.1 - 100 | - | [5] |
LLOQ and linearity ranges can vary depending on the specific instrument, method, and matrix.
Mandatory Visualizations
Caption: Experimental workflow for UPLC-RP analysis of polar nitrosamine impurities.
Caption: Key factors influencing the UPLC-RP separation of polar nitrosamines.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative Analysis of Nitrosamine Impurities using LC-MS Methods from the United States Pharmacopeia General Chapter <1469> [bioforumconf.com]
- 3. pmda.go.jp [pmda.go.jp]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. lcms.cz [lcms.cz]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Solutions for Nitrosamine Analysis in Pharmaceuticals | Separation Science [sepscience.com]
Application Notes and Protocols for the Detection of N-Nitrosodimethylamine (NDMA) using Atmospheric Pressure Chemical Ionization (APCI)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosodimethylamine (NDMA) is a semi-volatile organic chemical, classified as a probable human carcinogen, that has been detected in various pharmaceutical products, leading to widespread recalls and heightened regulatory scrutiny.[1] Accurate and sensitive detection methods are crucial for ensuring drug safety. Atmospheric Pressure Chemical Ionization (APCI) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a robust and reliable technique for the quantification of NDMA in active pharmaceutical ingredients (APIs) and drug products.[2][3] APCI is particularly well-suited for the analysis of less polar and thermally stable compounds like NDMA, offering high sensitivity and specificity.[4][5][6] This document provides detailed application notes and standardized protocols for the detection of NDMA using APCI-LC-MS/MS.
Principle of APCI for NDMA Detection
APCI is a soft ionization technique that involves the gas-phase ionization of an analyte at atmospheric pressure.[4][7] The process begins with the nebulization of the LC eluent containing the analyte into a heated chamber (350–500 °C), where the solvent and analyte are vaporized.[4][5] A high voltage applied to a corona discharge needle ionizes the surrounding solvent molecules.[5] These solvent ions then act as reagent ions, transferring a proton to the NDMA molecules through a series of ion-molecule reactions.[5][8] The protonated NDMA molecules, typically observed as [M+H]⁺, are then guided into the mass spectrometer for detection and quantification.[4][8] This soft ionization process minimizes fragmentation, preserving the molecular ion for sensitive and specific analysis.[6]
Experimental Protocols
Sample Preparation
The following protocols are generalized from established methods and may require optimization based on the specific drug matrix.[9][10]
Protocol 1: Solid Dosage Forms (e.g., Tablets)
-
Homogenization: Crush a sufficient number of tablets to obtain a fine, homogeneous powder.
-
Weighing: Accurately weigh approximately 100 mg of the homogenized sample into a plastic centrifuge tube.[9]
-
Internal Standard Spiking: Add a known volume (e.g., 200 µL) of an isotopic labeled internal standard (ISTD) solution, such as NDMA-d6, to the sample.[9]
-
Extraction:
-
Clarification: Centrifuge the sample to pelletize insoluble excipients.
-
Filtration: Filter the supernatant through a 0.20 µm syringe filter (e.g., PET or PVDF membrane) into a clean vial for LC-MS/MS analysis.[9][10]
Protocol 2: Drug Substances (APIs)
-
Weighing: Accurately weigh about 212.0 mg of the API into a 20 mL standard volumetric flask.[10]
-
Dissolution: Add 5 mL of diluent (e.g., pure water or a suitable solvent) and sonicate until the substance is fully dissolved.[10]
-
Dilution: Make up the volume to the mark with the diluent.[10]
-
Filtration: Filter the solution using a 0.2 µm PVDF filter into a vial for analysis.[10]
LC-MS/MS Instrumentation and Parameters
The following tables summarize typical instrumental parameters for the analysis of NDMA using UHPLC-APCI-MS/MS.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Recommended Conditions |
| LC System | UHPLC system |
| Column | Waters HSS-T3 100 x 3.0 mm, 1.8 µm[9] or Agilent Poroshell EC C18[10] |
| Mobile Phase A | 0.1% Formic Acid in Water[10][11] |
| Mobile Phase B | Methanol[9] or a mixture of 50% Methanol and 50% Acetonitrile[10] |
| Gradient Elution | A gradient should be optimized to ensure separation of NDMA from matrix components. An example gradient is: Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute NDMA, hold, and then return to initial conditions for re-equilibration.[3][10] |
| Flow Rate | 0.5 - 0.6 mL/min[3][10] |
| Column Temperature | 40 - 50 °C[3][10] |
| Injection Volume | 40 - 50 µL[3][10] |
Table 2: APCI-MS/MS Parameters
| Parameter | Recommended Conditions |
| Ionization Mode | Positive Ion Mode[3] |
| Ion Source | Atmospheric Pressure Chemical Ionization (APCI)[1][9] |
| Nebulizer Gas | Nitrogen at 25 psi[3] |
| Vaporizer Temperature | 350 °C[12] |
| Gas Temperature | 325 °C[12] |
| Gas Flow | 4 L/min[12] |
| Capillary Voltage | 1000 - 4000 V[3][12] |
| Corona Current | 2 µA[12] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[9][10] |
Table 3: MRM Transitions for NDMA and NDMA-d6
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor Voltage (V) | Collision Energy (eV) |
| NDMA (Quantifier) | 75.1 | 58.2 | 60 | 20 |
| NDMA (Qualifier) | 75.1 | 43.1 | 60 | 18 |
| NDMA-d6 (ISTD) | 81.1 | 64.1 | - | - |
(Note: Fragmentor and collision energies should be optimized for the specific instrument used.)[12]
Data Presentation and Performance Characteristics
The performance of APCI-LC-MS/MS methods for NDMA detection is characterized by several key parameters, which are summarized in the table below based on published data.
Table 4: Quantitative Performance Data for NDMA Analysis
| Parameter | Reported Value | Matrix | Reference |
| Limit of Detection (LOD) | 0.22 ppm | Varenicline Tartrate | [13] |
| Limit of Quantification (LOQ) | 74.19 ng/g | Sitagliptin | [10] |
| 0.66 ppm | Varenicline Tartrate | [13] | |
| 2 ng/g | Drug Product | [12] | |
| Linearity Range | LOQ to 150% of specification limit | Sitagliptin | [10] |
| 0.003–0.045 ppm | Duloxetine Hydrochloride | [3] | |
| 0.66-19.88 ppm | Varenicline Tartrate | [13] | |
| Correlation Coefficient (r²) | > 0.996 | Sitagliptin | [10] |
| > 0.999 | Duloxetine Hydrochloride | [3] | |
| > 0.995 | Varenicline Tartrate | [13] | |
| Recovery | 90.23 - 103.36% | Sitagliptin | [10] |
| 80 - 120% | Duloxetine Hydrochloride | [3] | |
| 85 - 115% | Varenicline Tartrate | [13] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for NDMA analysis.
APCI Ionization Pathway for NDMA
Caption: APCI proton transfer ionization of NDMA.
Conclusion
The use of APCI coupled with LC-MS/MS provides a highly sensitive, specific, and robust method for the routine analysis of NDMA in pharmaceutical materials. The protocols and data presented herein offer a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate their own methods for NDMA detection, contributing to the overall safety and quality of pharmaceutical products. Adherence to rigorous method validation in accordance with ICH guidelines is essential to ensure the accuracy and reliability of the results.[3]
References
- 1. repository.biotech.uniri.hr [repository.biotech.uniri.hr]
- 2. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 5. Atmospheric Pressure Chemical Ionization (APCI) - MagLab [nationalmaglab.org]
- 6. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]
- 7. pradeepresearch.org [pradeepresearch.org]
- 8. Atmospheric-pressure chemical ionization - Wikiwand [wikiwand.com]
- 9. edqm.eu [edqm.eu]
- 10. Green and sustainable LC-APCI-MS/MS method for simultaneous quantification of genotoxic nitrosamines in antidiabetic medication: sitagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. mdpi.com [mdpi.com]
- 13. rjptonline.org [rjptonline.org]
Sensitive and Robust Quantification of N-Nitrosodimethylamine (NDMA) in Pharmaceutical Products Using Triple Quadrupole LC/MS
An Application Note for Sensitive NDMA Analysis by Triple Quadrupole LC/MS
Abstract
N-nitrosodimethylamine (NDMA) is classified as a probable human carcinogen, and its presence in various pharmaceutical products has become a significant concern for regulatory agencies and manufacturers worldwide.[1][2] This application note details a highly sensitive and specific method for the quantification of NDMA in pharmaceutical matrices using a triple quadrupole liquid chromatography-mass spectrometer (LC/MS). The described protocol provides a robust workflow, from sample preparation to data analysis, enabling the detection and quantification of NDMA at levels compliant with stringent regulatory requirements.
Introduction
The discovery of N-nitrosodimethylamine (NDMA) and other nitrosamine impurities in widely used medications, such as angiotensin II receptor blockers (e.g., valsartan), ranitidine, and metformin, has led to numerous product recalls and a heightened focus on analytical testing.[1][3][4][5][6] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict acceptable intake (AI) limits for NDMA, necessitating highly sensitive and reliable analytical methods for its detection and quantification in active pharmaceutical ingredients (APIs) and finished drug products.[7]
Triple quadrupole LC/MS has emerged as the preferred technique for nitrosamine analysis due to its high sensitivity, specificity, and robustness.[1] This technology utilizes Multiple Reaction Monitoring (MRM) to selectively detect and quantify target analytes in complex matrices, minimizing interferences and ensuring accurate results. This application note provides a comprehensive protocol for the analysis of NDMA using this powerful technique.
Experimental Protocols
1. Sample Preparation
The following protocol is a general guideline for the preparation of pharmaceutical samples for NDMA analysis. It is essential to optimize the procedure based on the specific drug product matrix.
For Drug Substances (e.g., Valsartan, Losartan): [8][9]
-
Accurately weigh approximately 80-100 mg of the drug substance into a 15 mL centrifuge tube.[8][9][10]
-
Add 1188 µL of diluent (e.g., 1% formic acid in water or methanol) and 12 µL of an internal standard (ISTD) solution (e.g., NDMA-d6).[8][9]
-
Vortex the mixture for 5-20 minutes to ensure complete dissolution.[8][9]
-
Filter the supernatant through a 0.22 µm or 0.45 µm PVDF or PTFE syringe filter into an LC vial for analysis.[8][10][11]
For Drug Products (Tablets): [10][11][12]
-
Crush a sufficient number of tablets to obtain a powder equivalent to a target concentration of 20-30 mg/mL of the API.[10][11]
-
Transfer the powdered sample into a 15 mL centrifuge tube.
-
Add the appropriate volume of solvent (e.g., methanol) and 200 µL of the ISTD solution.[12]
-
Vortex the mixture and sonicate for 5-10 minutes to facilitate extraction.[12]
-
For some applications, further dilution with water may be necessary.[12]
-
Centrifuge the sample for 15 minutes at approximately 4500 rpm.[10][11]
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an LC vial.[10][11]
2. Liquid Chromatography (LC) Method
The chromatographic conditions should be optimized to achieve good retention and separation of NDMA from the API and other matrix components.
| Parameter | Recommended Conditions |
| LC System | UHPLC system |
| Column | Waters HSS-T3 100 x 3.0 mm, 1.8 µm or equivalent C18 column[12] |
| Mobile Phase A | 0.1% Formic Acid in Water[4][12] |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid[4][12] |
| Flow Rate | 0.3 - 0.5 mL/min[11] |
| Column Temperature | 30 - 40 °C[11] |
| Injection Volume | 5 - 20 µL |
| Gradient | A suitable gradient should be developed to ensure separation. A typical starting condition is 95% A, holding for 1-2 minutes, followed by a ramp to 95% B over several minutes. |
3. Triple Quadrupole Mass Spectrometry (MS/MS) Method
The MS/MS parameters should be optimized for maximum sensitivity and specificity for NDMA. Atmospheric Pressure Chemical Ionization (APCI) is often the preferred ionization source for NDMA analysis.[12]
| Parameter | Recommended Settings |
| Ionization Mode | APCI, Positive Ion |
| Gas Temperature | 300 - 350 °C[12] |
| Vaporizer Temperature | 350 °C[12] |
| Nebulizer Gas Flow | As per instrument recommendation[12] |
| Capillary Voltage | 2000 - 4000 V[12] |
| MRM Transitions | See Table 2 |
Table 1: MRM Transitions for NDMA and its Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| NDMA (Quantifier) | 75.1 | 43.1[13] | Optimized (e.g., 15-20) | 50-200 |
| NDMA (Qualifier) | 75.1 | 58.1[13] | Optimized (e.g., 10-15) | 50-200 |
| NDMA-d6 (ISTD) | 81.1 | 46.1 | Optimized (e.g., 15-20) | 50-200 |
Data Presentation
Table 2: Summary of Quantitative Performance Data
The following table summarizes typical quantitative performance data achievable with the described method.
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.995[1] |
| Limit of Detection (LOD) | 0.05 - 1.0 ng/mL[13] |
| Limit of Quantification (LOQ) | 0.1 - 3.0 ng/mL[13][14] |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (%RSD) | < 15% |
Visualizations
Caption: Experimental workflow for NDMA analysis.
Caption: Principle of MRM for NDMA detection.
Conclusion
The triple quadrupole LC/MS method detailed in this application note provides a sensitive, specific, and robust solution for the quantification of NDMA in pharmaceutical products. The protocol can be readily implemented in quality control and research laboratories to ensure compliance with regulatory limits and to safeguard patient safety. The use of an isotopically labeled internal standard and the inherent selectivity of MRM ensure accurate and reliable results, even in complex sample matrices.
References
- 1. agilent.com [agilent.com]
- 2. shimadzu.com [shimadzu.com]
- 3. lcms.cz [lcms.cz]
- 4. waters.com [waters.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. shimadzu.com [shimadzu.com]
- 7. repository.biotech.uniri.hr [repository.biotech.uniri.hr]
- 8. merckmillipore.com [merckmillipore.com]
- 9. pmda.go.jp [pmda.go.jp]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
- 12. edqm.eu [edqm.eu]
- 13. Determination of N-nitrosodimethylamine in Ranitidine Dosage Forms by ESI-LC-MS/MS; Applications for Routine Laboratory Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. waters.com [waters.com]
Application Note: High-Resolution Mass Spectrometry for Ranitidine Impurity Profiling
Abstract
This application note provides a detailed protocol for the identification and quantification of impurities in ranitidine drug substances and products using High-Resolution Mass Spectrometry (HRMS). The focus is on the detection of N-nitrosodimethylamine (NDMA), a probable human carcinogen, the presence of which has led to widespread recalls of ranitidine products.[1][2] The methodologies described herein are based on established regulatory guidelines and scientific publications, offering a robust framework for researchers, quality control analysts, and drug development professionals.[1][3][4] HRMS offers high sensitivity and mass accuracy, enabling confident identification and trace-level quantification of impurities.[3][5]
Introduction
Ranitidine is a histamine H2-receptor antagonist used to decrease stomach acid production.[3][6] In 2019, the discovery of the genotoxic impurity N-nitrosodimethylamine (NDMA) in ranitidine products raised significant safety concerns.[2] Investigations revealed that NDMA can form from the degradation of the ranitidine molecule itself, with levels potentially increasing over time, especially with exposure to heat.[7][8] Consequently, regulatory agencies such as the FDA have emphasized the need for sensitive and specific analytical methods to monitor NDMA and other impurities in ranitidine.[4]
Gas chromatography-based methods were initially used for nitrosamine analysis but were found to artificially generate NDMA at the high temperatures used in the injection port.[3][4] Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) has since been recommended as a more suitable technique as it avoids high temperatures during analysis.[4] This application note details a comprehensive LC-HRMS workflow for ranitidine impurity profiling.
Experimental Protocols
Sample Preparation
a. Ranitidine Drug Substance:
-
Accurately weigh approximately 120 mg of the ranitidine drug substance into a 15 mL centrifuge tube.[3]
-
Add 4.0 mL of methanol to the tube.[3]
-
Vortex the mixture until the drug substance is completely dissolved.[3]
-
Filter the resulting solution through a 0.22 µm PVDF syringe filter, discarding the first 1 mL.[3]
-
Transfer the filtered sample into an HPLC vial for LC-HRMS analysis.[3]
b. Ranitidine Drug Product (Tablets):
-
Crush a sufficient number of tablets to obtain a powder equivalent to a target concentration of 30 mg/mL of the active pharmaceutical ingredient (API) in the final solution.[1][3]
-
Transfer the powdered drug product into a 15 mL centrifuge tube.
-
Add the appropriate volume of methanol (or water as specified in some methods) to achieve the target concentration.[1][3]
-
Place the tube on a mechanical shaker for 40 minutes to ensure complete extraction.[1][3]
-
Filter the supernatant through a 0.22 µm PVDF or nylon syringe filter, discarding the first 1 mL.[1][3]
-
Transfer the filtered sample into an HPLC vial for LC-HRMS analysis.[1][3]
Liquid Chromatography
-
HPLC System: A high-performance liquid chromatography system capable of delivering accurate and reproducible gradients.
-
Column: ACE C18-AR, 3 µm, 100 Å, 50 x 4.6 mm or equivalent reverse-phase column.[3]
-
Column Temperature: 30 °C.[3]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Methanol with 0.1% Formic Acid.
-
Flow Rate: 0.5 mL/min.[3]
-
Injection Volume: 5-30 µL, depending on the sensitivity requirements.[9]
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 5 |
| 8.0 | 5 |
High-Resolution Mass Spectrometry
-
Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or TOF instrument.
-
Ionization Source: Heated Electrospray Ionization (HESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.[10]
-
Mass Resolution: ≥ 70,000 FWHM.
-
Scan Range: m/z 50-750.
-
Data Acquisition: Full scan mode for impurity identification and targeted SIM (Selected Ion Monitoring) or PRM (Parallel Reaction Monitoring) for quantification of known impurities like NDMA.
-
Key Ion to Monitor (NDMA): Protonated molecule [M+H]+ at m/z 75.0553.
Data Presentation
Quantitative Data Summary for NDMA
The following table summarizes the typical performance of an LC-HRMS method for the quantification of NDMA in ranitidine.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.32 ng/mL (0.011 ppm) | [3] |
| Limit of Quantitation (LOQ) | 1.0 ng/mL (0.033 ppm) | [3] |
| Calibration Range | 1.0 - 100 ng/mL (0.033 - 3.33 ppm) | [3] |
| Linearity (R²) | > 0.999 | [10] |
| Recovery | 85 - 115% |
ppm values are based on a 30 mg/mL ranitidine sample concentration.
Mandatory Visualizations
Caption: Experimental workflow for ranitidine impurity profiling by LC-HRMS.
Caption: Logical relationship of ranitidine degradation and NDMA formation.
Discussion
The presented LC-HRMS method provides a reliable and sensitive approach for the detection and quantification of NDMA in ranitidine. The high mass accuracy of the HRMS detector allows for the confident identification of impurities by comparing the measured mass to the theoretical mass, minimizing the risk of false positives. The chromatographic separation is crucial to resolve NDMA from the ranitidine API and other potential impurities, ensuring accurate quantification.[1]
Studies have shown that several of ranitidine's known impurities (as listed in the European and United States Pharmacopeias) can also degrade to form NDMA, sometimes at a faster rate than ranitidine itself.[7][11] Therefore, a comprehensive impurity profiling strategy should not only focus on NDMA but also monitor for the presence of these precursor impurities. The full-scan HRMS data is particularly valuable in this regard, as it allows for retrospective analysis of the data for newly identified impurities of concern.
Conclusion
The use of High-Resolution Mass Spectrometry is essential for the accurate and sensitive profiling of impurities in ranitidine. The detailed protocol and methodologies provided in this application note offer a robust starting point for laboratories involved in the quality control and safety assessment of ranitidine products. By implementing these methods, researchers and manufacturers can ensure that ranitidine products meet the stringent regulatory requirements for genotoxic impurities and safeguard public health.
References
- 1. agilent.com [agilent.com]
- 2. shimadzu.com [shimadzu.com]
- 3. fda.gov [fda.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 6. japsonline.com [japsonline.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. pubs.acs.org [pubs.acs.org]
- 9. lcms.cz [lcms.cz]
- 10. lcms.cz [lcms.cz]
- 11. N-Nitrosodimethylamine (NDMA) Formation from Ranitidine Impurities: Possible Root Causes of the Presence of NDMA in Ranitidine Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Forced Degradation Studies of Ranitidine Hydrochloride
Application Note & Protocol: AN-001
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for conducting forced degradation studies on ranitidine hydrochloride. Forced degradation, or stress testing, is a critical component of the drug development process, as mandated by regulatory bodies such as the International Council for Harmonisation (ICH). These studies are designed to identify potential degradation products, elucidate degradation pathways, and establish the intrinsic stability of a drug substance. The data generated is instrumental in developing and validating stability-indicating analytical methods.
Ranitidine, a histamine H2-receptor antagonist, is known to degrade under various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis.[1][2] A thorough understanding of its degradation profile is essential for ensuring the safety, efficacy, and quality of the final drug product.
Experimental Protocols
This section outlines the detailed methodologies for subjecting ranitidine hydrochloride to various stress conditions.
Materials and Reagents
-
Ranitidine Hydrochloride (API or drug product)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Phosphate Buffer
-
Water (HPLC grade)
Sample Preparation
Prepare a stock solution of ranitidine hydrochloride in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.[3]
Forced Degradation Conditions
-
To 1 mL of the ranitidine stock solution, add 1 mL of 0.1 N HCl.[2]
-
Incubate the solution at 60°C for 30 minutes.[2]
-
After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 N NaOH.
-
Dilute the resulting solution to a suitable concentration for analysis.
-
To 1 mL of the ranitidine stock solution, add 1 mL of 0.1 N NaOH.[2]
-
Incubate the solution at 60°C for 30 minutes.[2]
-
After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 N HCl.
-
Dilute the resulting solution to a suitable concentration for analysis.
-
To 1 mL of the ranitidine stock solution, add 1 mL of 1.0% H₂O₂.[2]
-
Keep the solution at 60°C for 30 minutes.[2]
-
After the specified time, dilute the solution to a suitable concentration for analysis.
-
Place the ranitidine hydrochloride powder in a thermostatically controlled oven at 60°C for 10 days.[1]
-
Alternatively, heat a solution of ranitidine at 50°C for 24 hours.[5]
-
After exposure, dissolve the powder or dilute the solution to a suitable concentration for analysis.
-
Expose the ranitidine hydrochloride powder or solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
A photostability chamber can be used for this purpose. Expose the sample for 8 hours.[5]
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, prepare a solution of a suitable concentration for analysis.
Analytical Methodology
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is employed to separate and quantify ranitidine and its degradation products.
Chromatographic Conditions
-
Column: C18 (250 mm x 4.6 mm, 5 µm)[5]
-
Mobile Phase: Acetonitrile and aqueous phosphate buffer (20:80, v/v). The buffer is 10 mM disodium hydrogen phosphate adjusted to pH 7.1 with 0.1 N sodium hydroxide.[5]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm[2]
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Data Presentation
The extent of degradation under different stress conditions is summarized in the table below. The percentage of degradation is calculated by comparing the peak area of ranitidine in the stressed sample to that of an unstressed control sample.
| Stress Condition | Parameters | % Degradation of Ranitidine | Reference |
| Acid Hydrolysis | 0.1 N HCl at 60°C for 30 minutes | Significant | [2] |
| Base Hydrolysis | 0.1 N NaOH at 60°C for 30 minutes | Significant | [2] |
| Oxidative Degradation | 1.0% H₂O₂ at 60°C for 30 minutes | Significant | [2] |
| Thermal Degradation | 60°C for 10 days | Stable | [1] |
| Humidity | 25°C, 90% RH for 7 days | Stable | [1] |
Visualizations
The following diagrams illustrate the experimental workflow and the general degradation pathways of ranitidine.
Caption: Experimental workflow for forced degradation studies of ranitidine.
References
- 1. A validated stability-indicating liquid-chromatographic method for ranitidine hydrochloride in liquid oral dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine Hydrochloride in Liquid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. Isolation and identification of the hydrolytic degradation products of ranitidine hydrochloride | Semantic Scholar [semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Quantification of Ranitidine Degradation Products by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ranitidine, a once widely used histamine H2-receptor antagonist for treating conditions like heartburn and stomach ulcers, has been the subject of significant regulatory scrutiny due to its potential to degrade into N-nitrosodimethylamine (NDMA), a probable human carcinogen.[1] The instability of the ranitidine molecule can also lead to the formation of other degradation products through hydrolysis, oxidation, and photolysis.[2][3] Consequently, sensitive and specific analytical methods are crucial for the quantification of these degradants in ranitidine drug substances and products to ensure patient safety and product quality.
This document provides detailed protocols for the quantification of NDMA and other degradation products of ranitidine using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a technique that offers high sensitivity and selectivity.[4]
Principle of Analysis
The analytical approach involves the separation of ranitidine and its degradation products using reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The separated compounds are then introduced into a tandem mass spectrometer. Quantification is achieved by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and reduces matrix interference.[5] For confirmation of the analyte's identity, ion ratios of two different mass transitions can be utilized.[6] Isotope-labeled internal standards are often employed to ensure high accuracy and precision of the quantitative results.[6]
Key Degradation Products
While NDMA is the most well-known and critical degradation product, forced degradation studies have identified others, including products of hydrolysis and oxidation.[1][2] This application note will focus on the primary genotoxic impurity, NDMA, and provide a protocol for a significant non-nitrosamine degradant observed under basic conditions.
Experimental Protocols
Protocol 1: Quantification of N-Nitrosodimethylamine (NDMA)
This protocol is adapted from validated methods for the determination of NDMA in ranitidine drug substances and products.[5][7]
4.1.1 Apparatus and Materials
-
LC-MS/MS System: UHPLC system coupled to a triple quadrupole mass spectrometer with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.[6][8]
-
Chromatographic Column: A C18 reversed-phase column, such as an ACE Excel C18-AR (3 µm, 50 x 4.6 mm) or equivalent, is suitable for retaining the polar NDMA molecule.[5]
-
Reagents: LC-MS grade methanol, water, and formic acid.
-
Reference Standards: N-nitrosodimethylamine (NDMA) and N-nitrosodimethyl-d6-amine (NDMA-d6) for use as an internal standard.[6]
4.1.2 Standard and Sample Preparation
-
NDMA Stock Standard (100 µg/mL): Prepare in methanol.
-
NDMA Intermediate Standard (100 ng/mL): Dilute the stock standard in methanol.
-
Working Standard Solutions (1.0 - 100 ng/mL): Prepare a series of calibration standards by diluting the intermediate standard with water or a suitable diluent.[5][7]
-
Internal Standard (ISTD) Solution (500 ng/mL): Prepare NDMA-d6 in methanol.[6]
-
Drug Substance Sample Preparation: Accurately weigh 120 mg of ranitidine drug substance into a centrifuge tube. Add 200 µL of ISTD solution and 3.8 mL of water. Vortex to dissolve.[5][6]
-
Drug Product (Tablet) Sample Preparation: Crush tablets to obtain a powder equivalent to 120 mg of ranitidine. Transfer to a centrifuge tube, add 200 µL of ISTD solution and 3.8 mL of water. Vortex, sonicate for 5 minutes, and then centrifuge at 4500 rpm for 15 minutes.[5][6]
-
Final Sample Preparation: Filter the supernatant from the sample preparations through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.[7]
4.1.3 LC-MS/MS Method
| Parameter | Condition |
| LC System | UHPLC |
| Column | ACE Excel C18-AR, 3 µm, 50 x 4.6 mm or equivalent[5] |
| Mobile Phase A | 0.1% Formic Acid in Water[5] |
| Mobile Phase B | 0.1% Formic Acid in Methanol[9] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Isocratic or a shallow gradient depending on the required separation from other impurities. |
| Injection Volume | 10 - 50 µL |
| Column Temperature | 30 °C[7] |
| Autosampler Temperature | 4 - 8 °C[7] |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | APCI or ESI, Positive Ion Mode[6][8] |
| MRM Transitions | NDMA: 75.1 > 43.1 (Quantifier), 75.1 > 58.1 (Qualifier)[6] NDMA-d6: 81.1 > 46.1 |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for the specific instrument. |
4.1.4 Data Presentation: Quantitative Performance of NDMA Analysis
The following table summarizes typical quantitative performance data for NDMA analysis in ranitidine.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.3 ng/mL (0.01 ppm) | [5] |
| Limit of Quantification (LOQ) | 1.0 ng/mL (0.033 ppm) | [5][7] |
| Linearity Range | 1.0 - 100 ng/mL | [5][7] |
| Correlation Coefficient (r²) | > 0.99 | [6] |
| Recovery | 85 - 115% | [6] |
Protocol 2: Quantification of Ranitidine Degradation Product (m/z 302) from Basic Hydrolysis
This protocol is based on forced degradation studies that identified a major degradation product with a mass-to-charge ratio (m/z) of 302 under basic conditions.[1]
4.2.1 Apparatus and Materials
-
LC-MS/MS System: As described in Protocol 1.
-
Chromatographic Column: A C18 reversed-phase column, such as an XBridge Premier BEH C18 (3.5 µm, 4.6 x 50 mm) or equivalent.[1]
-
Reagents: LC-MS grade methanol, water, formic acid, and sodium hydroxide.
-
Reference Standard: An isolated and purified standard of the m/z 302 degradation product is required for accurate quantification. If not available, semi-quantification can be performed relative to ranitidine.
4.2.2 Standard and Sample Preparation
-
Forced Degradation Sample Preparation (to generate the degradant):
-
Prepare a 1 mg/mL solution of ranitidine drug substance in water.[1]
-
Add an equal volume of 0.5 M sodium hydroxide.[1]
-
Allow the solution to stand at room temperature for 24 hours.[1]
-
Neutralize the solution with an equivalent concentration and volume of hydrochloric acid.[1]
-
Dilute the solution to a working concentration of 0.1 mg/mL with water.[1]
-
-
Standard Preparation: If a reference standard is available, prepare a stock solution in a suitable solvent (e.g., methanol) and create a calibration curve in the expected concentration range.
-
Test Sample Preparation: Prepare the test sample (drug substance or product) as described in Protocol 1 (without the forced degradation step) to determine the level of the pre-existing degradant.
4.2.3 LC-MS/MS Method
| Parameter | Condition |
| LC System | UHPLC/HPLC |
| Column | XBridge Premier BEH C18, 3.5 µm, 4.6 x 50 mm or equivalent[1] |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | Methanol with 0.1% Formic Acid[1] |
| Flow Rate | 0.5 - 1.0 mL/min |
| Gradient | Develop a gradient to separate the degradation product from ranitidine and other components. |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C[1] |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | ESI, Positive Ion Mode |
| MRM Transitions | Degradant (m/z 302): Precursor ion: 302. Product ions would need to be determined by infusion of the degradant and performing a product ion scan. A hypothetical transition could be 302 > [fragment ion]. |
| Collision Energy | Optimized for the specific instrument and transition. |
4.2.4 Data Presentation: Quantitative Data Summary for Ranitidine Degradants
The following table structure should be used to summarize quantitative data for all analyzed degradation products for easy comparison.
| Degradation Product | Method | LOD | LOQ | Linearity Range | Typical Concentration in Stressed Samples |
| NDMA | LC-MS/MS | 0.3 ng/mL | 1.0 ng/mL | 1.0 - 100 ng/mL | Varies (ppb levels) |
| Degradant (m/z 302) | LC-MS/MS | TBD | TBD | TBD | Major peak in basic hydrolysis |
| Other identified degradants | Specify | TBD | TBD | TBD | Specify |
TBD: To be determined during method validation.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of ranitidine degradation products.
Caption: Workflow for Ranitidine Degradation Product Analysis.
Simplified Ranitidine Degradation Pathway
This diagram illustrates the formation of key degradation products from ranitidine under different conditions.
Caption: Simplified Ranitidine Degradation Pathways.
References
- 1. waters.com [waters.com]
- 2. N-nitrosodimethylamine (NDMA) contamination of ranitidine products: A review of recent findings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Electrochemical advanced oxidation for cold incineration of the pharmaceutical ranitidine: mineralization pathway and toxicity evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. waters.com [waters.com]
- 7. fda.gov [fda.gov]
- 8. agilent.com [agilent.com]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
Application Notes and Protocols for the Analysis of N-Nitrosodimethylamine (NDMA) using Isotopically Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of N-nitrosodimethylamine (NDMA) in pharmaceutical products. The use of isotopically labeled internal standards is a critical component of robust and accurate analytical methods for detecting this potential human carcinogen at trace levels. These notes are intended to guide researchers, scientists, and drug development professionals in establishing and validating reliable methods for NDMA analysis.
Introduction
N-nitrosodimethylamine (NDMA) is a semi-volatile organic chemical classified as a probable human carcinogen.[1] Its presence in some pharmaceutical products has led to widespread regulatory scrutiny and the recall of several drug products.[2] Consequently, highly sensitive and selective analytical methods are required to ensure the safety and quality of pharmaceutical products.[3]
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that utilizes isotopically labeled versions of the analyte as internal standards (IS).[4] For NDMA analysis, deuterated NDMA (NDMA-d6) is the most commonly used internal standard.[5][6] This approach offers superior accuracy and precision by compensating for variations in sample preparation, matrix effects, and instrument response.[7] The isotopically labeled internal standard is chemically identical to the analyte, ensuring it behaves similarly throughout the analytical process, but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.[4]
This document outlines protocols for NDMA analysis using two primary analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
Experimental Protocols
Protocol 1: NDMA Analysis by LC-MS/MS
This protocol is suitable for the analysis of NDMA in a variety of drug substances and products.
2.1.1. Reagents and Materials
-
N-Nitrosodimethylamine (NDMA) reference standard
-
N-Nitrosodimethyl-d6-amine (NDMA-d6) internal standard[5]
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Centrifuge tubes (15 mL)
-
Syringe filters (0.22 μm, PVDF)[8]
-
Volumetric flasks (amber glass)[8]
2.1.2. Standard Solution Preparation
-
NDMA Stock Solution (e.g., 1000 µg/mL): Prepare by dissolving the reference standard in methanol.
-
NDMA-d6 Internal Standard (ISTD) Stock Solution (e.g., 1000 µg/mL): Prepare by dissolving NDMA-d6 in methanol.[5]
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the NDMA stock solution with a suitable solvent (e.g., 10% methanol in water) to achieve a concentration range that brackets the expected levels of NDMA in the samples.[8]
-
Internal Standard Spiking Solution: Prepare a solution of NDMA-d6 at a fixed concentration (e.g., 50 ng/mL) in the same diluent as the working standards. This solution will be added to all calibration standards and samples.[9]
2.1.3. Sample Preparation
-
Weigh approximately 100 mg of the homogenized drug substance or ground tablet powder into a 15 mL centrifuge tube.[5]
-
Add a known volume of the internal standard spiking solution (e.g., 200 µL).[5]
-
Add a suitable extraction solvent (e.g., 300 µL of methanol).[5]
-
Vortex the sample for 1 minute and sonicate for 5 minutes.[5]
-
Add a diluent (e.g., 9.5 mL of ultrapure water), vortex, and sonicate for another 5 minutes.[5]
-
Centrifuge the sample at a high speed (e.g., ≥3000 x g) to pellet the excipients.[8]
-
Filter the supernatant through a 0.22 μm syringe filter into an autosampler vial for LC-MS/MS analysis.[8]
2.1.4. LC-MS/MS Instrumental Parameters
-
LC System: UHPLC system
-
Column: A reverse-phase column suitable for polar compounds (e.g., Waters HSS-T3, 100 x 3.0 mm, 1.8 µm).[5]
-
Mobile Phase A: 0.1% Formic acid in water[8]
-
Mobile Phase B: 0.1% Formic acid in methanol[8]
-
Gradient: A suitable gradient to separate NDMA from the drug substance and other matrix components.
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI)[8]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
NDMA: Monitor at least two transitions (quantifier and qualifier), for example, m/z 75.1 → 58.1 (quantifier) and 75.1 → 43.1 (qualifier).
-
NDMA-d6: m/z 81.1 → 64.1
-
Protocol 2: NDMA Analysis by GC-MS/MS
This protocol is suitable for volatile nitrosamines like NDMA, particularly when the sample matrix is amenable to gas chromatography.
2.2.1. Reagents and Materials
-
N-Nitrosodimethylamine (NDMA) reference standard
-
N-Nitrosodimethyl-d6-amine (NDMA-d6) internal standard
-
Dichloromethane (GC grade)
-
Methanol (GC grade)
-
Anhydrous sodium sulfate
-
Centrifuge tubes
-
GC vials
2.2.2. Standard Solution Preparation
Prepare stock and working standard solutions as described in Protocol 1, using dichloromethane or methanol as the solvent.[10]
2.2.3. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
Weigh an appropriate amount of the sample into a centrifuge tube.
-
For water-soluble samples, dissolve in a suitable aqueous solution (e.g., 1M NaOH).[10]
-
Add a known amount of the NDMA-d6 internal standard solution.
-
Perform a liquid-liquid extraction with dichloromethane.[4][10]
-
Separate the organic layer.
-
Dry the organic extract over anhydrous sodium sulfate.[4]
-
Transfer the extract to a GC vial for analysis.
2.2.4. GC-MS/MS Instrumental Parameters
-
GC System: Gas chromatograph with a suitable capillary column (e.g., DB-624 or equivalent).
-
Injection Mode: Splitless[10]
-
Oven Temperature Program: A program that provides good separation of NDMA from other volatile components.
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electron Ionization (EI)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
NDMA: Monitor appropriate transitions, for example, m/z 74 → 42.
-
NDMA-d6: m/z 80 → 46.
-
Data Presentation
Quantitative data from various studies are summarized below to provide an overview of the expected performance of these methods.
Table 1: Quantitative Performance Data for NDMA Analysis by LC-MS/MS
| Parameter | Metformin[9] | Ranitidine[5] | Valsartan[11] |
| Limit of Detection (LOD) | 3 ng/mL | - | 0.08 ppm |
| Limit of Quantitation (LOQ) | 3 ng/mL | - | 0.2 ppm |
| Validated Range | 3 - 200 ng/mL | - | 0.1 - 30.0 ppm |
| Accuracy (% Recovery) | 91.6 - 95.4% | - | - |
| Precision (%RSD) | 2.3% | - | - |
Table 2: Quantitative Performance Data for NDMA Analysis by GC-MS/MS
| Parameter | Water Samples[4] | Drug Products[10] |
| Method Detection Limit (MDL) | 0.003 pg/µL | - |
| Limit of Quantitation (LOQ) | - | 15 ppb |
| Linearity (R²) | >0.99 | >0.99 |
| Recovery | Validated with fortified sample | - |
Visualizations
Diagram 1: General Workflow for NDMA Analysis using an Isotopically Labeled Internal Standard
References
- 1. gcms.cz [gcms.cz]
- 2. shimadzu.com [shimadzu.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Determination of N-nitrosodimethylamine in environmental aqueous samples by isotope-dilution GC/MS-SIM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. edqm.eu [edqm.eu]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. fda.gov.tw [fda.gov.tw]
- 9. 👨💻 Quantitative Analysis of N-Nitrosodimethylamine in Metformin HCl by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry - Analytical Methods Hub - Nitrosamines Exchange [nitrosamines.usp.org]
- 10. agilent.com [agilent.com]
- 11. edqm.eu [edqm.eu]
Solid-Phase Extraction for NDMA Analysis in Ranitidine: A Detailed Application Note and Protocol
For Immediate Release
This application note provides a comprehensive overview and a detailed protocol for the application of Solid-Phase Extraction (SPE) in the determination of N-nitrosodimethylamine (NDMA) in ranitidine drug samples. This document is intended for researchers, scientists, and drug development professionals engaged in the quality control and safety assessment of pharmaceutical products.
Introduction
The presence of the probable human carcinogen, N-nitrosodimethylamine (NDMA), in ranitidine products has been a significant concern for regulatory agencies and the pharmaceutical industry worldwide. Accurate and robust analytical methods are crucial for the quantification of NDMA at trace levels to ensure patient safety. Solid-phase extraction (SPE) has emerged as a critical sample preparation technique that effectively isolates and concentrates NDMA from the complex ranitidine matrix, thereby enhancing the sensitivity and reliability of subsequent analytical measurements, typically performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This document outlines a detailed SPE protocol based on the widely recognized and effective use of Hydrophilic-Lipophilic Balance (HLB) sorbents. Furthermore, it presents a summary of quantitative data from various methods to facilitate comparison and selection of appropriate analytical strategies.
Experimental Protocols
This section details the necessary equipment, reagents, and a step-by-step procedure for the solid-phase extraction of NDMA from ranitidine samples.
Equipment and Reagents
-
SPE Cartridges: Oasis PRiME HLB (Hydrophilic-Lipophilic Balance), 3 cc, 60 mg, or equivalent
-
SPE Vacuum Manifold
-
Analytical Balance
-
Vortex Mixer
-
Centrifuge
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC or UPLC system coupled with a tandem mass spectrometer (MS/MS)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (LC-MS grade)
-
NDMA reference standard
-
Ranitidine tablets
Sample Preparation
-
Weigh and grind a sufficient number of ranitidine tablets to obtain a fine, homogeneous powder.
-
Accurately weigh a portion of the powdered sample equivalent to a single dose of ranitidine.
-
Dissolve the weighed powder in a suitable solvent, such as a mixture of methanol and water, to achieve a final ranitidine concentration of approximately 1 mg/mL.
-
Vortex the solution for 1-2 minutes to ensure complete dissolution.
-
Centrifuge the sample solution at 4000 rpm for 10 minutes to pelletize any insoluble excipients.
-
Carefully collect the supernatant for the SPE procedure.
Solid-Phase Extraction (SPE) Protocol
A robust offline SPE methodology has been developed for the isolation of NDMA from various drug substances, including ranitidine[1]. The following protocol is based on the use of an Oasis PRiME HLB cartridge:
-
Conditioning: Condition the SPE cartridge by passing 3 mL of methanol.
-
Equilibration: Equilibrate the cartridge by passing 3 mL of water. It is crucial not to let the cartridge run dry after this step.
-
Loading: Load 1 mL of the prepared sample supernatant onto the SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Follow with a second wash using 1 mL of a less polar solvent, such as a higher concentration of methanol or a different organic solvent, to remove the bulk of the ranitidine active pharmaceutical ingredient (API). The selection of this solvent is critical to ensure the retention of NDMA while eluting the ranitidine.
-
-
Elution: Elute the retained NDMA from the cartridge with 1-2 mL of methanol into a clean collection tube. The elution solvent and volume should be optimized to ensure complete recovery of NDMA in the smallest possible volume to maximize concentration.
-
Final Preparation: The eluate can be directly injected into the LC-MS/MS system or evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase for further concentration.
Data Presentation
The following table summarizes quantitative data from various analytical methods for the determination of NDMA in ranitidine, including methods that utilize SPE for sample preparation. This allows for a comparative assessment of their performance.
| Method | Sample Preparation | Sorbent/Cartridge Type | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| LC-MS/MS | Solid-Phase Extraction (SPE) | Oasis PRiME HLB | - | - | - | [1][2] |
| LC-MS/MS | Direct Injection (after dilution) | - | 0.3 ng/mL | 1.0 ng/mL | 98.07 - 100.22 | [3] |
| LC-HRMS | Methanol Extraction | - | 0.01 ng/mL | 0.05 ng/mL | 96.83 - 101.72 | [4] |
| ESI-LC-MS/MS | Methanol Extraction | - | 1.0 ng/mL | 3.0 ng/mL | 96.2 - 103.0 | [5] |
Note: Specific quantitative data for the detailed SPE protocol using Oasis PRiME HLB cartridges from the primary cited source was not publicly available in full detail. The table provides a comparative overview of different methodologies.
Visualizations
Experimental Workflow for NDMA Analysis in Ranitidine
The following diagram illustrates the complete experimental workflow from sample preparation to final analysis.
Caption: Workflow for NDMA analysis in ranitidine using SPE.
Conclusion
The use of solid-phase extraction, particularly with Hydrophilic-Lipophilic Balance (HLB) sorbents, provides an effective and reliable method for the isolation and concentration of NDMA from ranitidine samples. This sample preparation step is critical for minimizing matrix effects and achieving the low detection limits required for regulatory compliance and patient safety. The detailed protocol and comparative data presented in this application note serve as a valuable resource for laboratories involved in the analysis of nitrosamine impurities in pharmaceutical products.
References
Troubleshooting & Optimization
Technical Support Center: Low-Level NDMA Quantification in Pharmaceuticals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the quantification of N-nitrosodimethylamine (NDMA) at low levels in pharmaceutical products.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental analysis of NDMA.
Issue 1: Poor Sensitivity and Inability to Reach Required Detection Limits
Q: My assay is not sensitive enough to detect NDMA at the low levels required by regulatory agencies. What are the potential causes and how can I improve my method's sensitivity?
A: Achieving ultra-low detection limits for NDMA is a common challenge due to its low concentrations in pharmaceutical samples.[1] Several factors can contribute to poor sensitivity.
Potential Causes:
-
Suboptimal Instrument Parameters: The mass spectrometer settings, such as cone voltage and gas flow rates, may not be optimized for NDMA analysis.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of NDMA in the mass spectrometer, leading to a weaker signal.[1]
-
Inefficient Sample Preparation: The extraction and concentration steps may not be effective in isolating and enriching NDMA from the drug product.[1]
-
Inappropriate Analytical Technique: The chosen analytical method (e.g., standard HPLC-UV) may lack the inherent sensitivity required for trace-level quantification.[2]
Troubleshooting Steps:
-
Instrument Optimization:
-
Fine-tune mass spectrometer parameters, including cone voltage and cone gas flow, to maximize the signal-to-noise ratio for NDMA.
-
For GC-MS, ensure the inlet and transfer line are inert to prevent analyte degradation.[3]
-
-
Mitigating Matrix Effects:
-
Improve chromatographic separation to resolve NDMA from interfering matrix components.[1]
-
Utilize a more effective sample preparation technique, such as solid-phase extraction (SPE), to remove matrix components prior to analysis.[4][5]
-
Employ an isotopically labeled internal standard (e.g., NDMA-d6) to compensate for signal suppression.[6]
-
-
Enhancing Sample Preparation:
-
Selecting a More Sensitive Analytical Technique:
Issue 2: Inconsistent and Irreproducible Results
Q: I am observing significant variability in my NDMA quantification results between injections and batches. What could be causing this inconsistency?
Potential Causes:
-
Sample Inhomogeneity: The NDMA contamination may not be uniformly distributed throughout the drug product.
-
Variability in Sample Preparation: Manual sample preparation can introduce inconsistencies between samples.[7]
-
Instrument Instability: Fluctuations in instrument performance, such as unstable spray in an LC-MS source, can lead to variable signal intensity.
-
Analyte Degradation: NDMA can be sensitive to light and temperature, and degradation can occur during sample preparation and storage.[7][10]
Troubleshooting Steps:
-
Ensure Sample Homogeneity: Thoroughly homogenize the drug product sample before weighing and extraction.[6]
-
Standardize and Automate Sample Preparation:
-
Develop a detailed and standardized sample preparation protocol.
-
Where possible, use automated sample preparation systems to minimize human error and improve reproducibility.[7]
-
-
Monitor Instrument Performance:
-
Regularly perform system suitability tests to ensure the instrument is performing optimally.
-
Monitor the peak area and retention time of the internal standard across a batch to identify any instrument drift.[7]
-
-
Control for Analyte Stability:
Issue 3: Co-eluting Peaks and Matrix Interference
Q: I am observing peaks that co-elute with NDMA, making accurate quantification difficult. How can I resolve this interference?
A: Co-eluting peaks from the drug's active pharmaceutical ingredient (API) or excipients can interfere with the NDMA signal, leading to inaccurate quantification.[11]
Potential Causes:
-
Insufficient Chromatographic Resolution: The chromatographic method may not be capable of separating NDMA from other components in the sample matrix.
-
Complex Sample Matrix: The formulation of the drug product can contain numerous excipients that may interfere with the analysis.
Troubleshooting Steps:
-
Optimize Chromatographic Conditions:
-
For LC-MS/MS: Adjust the mobile phase composition, gradient profile, and column chemistry to improve the separation of NDMA from interfering peaks.
-
For GC-MS: Optimize the temperature program and carrier gas flow rate.[3]
-
-
Improve Sample Cleanup:
-
Utilize High-Resolution Mass Spectrometry (HRMS):
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding low-level NDMA quantification.
Q1: What are the primary sources of NDMA contamination in pharmaceuticals?
A1: NDMA contamination can arise from various sources throughout the manufacturing process and lifecycle of a drug product. Key sources include:
-
Manufacturing Processes: The use of certain reagents, solvents (like dimethylformamide - DMF), and catalysts in the synthesis of the active pharmaceutical ingredient (API) can lead to the formation of NDMA.[13][14]
-
Raw Materials: Contaminated starting materials, intermediates, or even recycled solvents can introduce NDMA into the production chain.[13]
-
Drug Product Degradation: The API itself or excipients within the formulation can degrade over time, especially under certain storage conditions, leading to the formation of NDMA.[10][14] For example, the structure of ranitidine itself was found to be a source of NDMA.[10]
-
Packaging Materials: Certain packaging materials, such as those containing nitrocellulose, can also be a source of nitrosamine contamination.[15]
Q2: What are the current regulatory limits for NDMA in pharmaceuticals?
A2: Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established acceptable intake (AI) limits for NDMA to ensure patient safety.[16][17] These limits are based on a lifetime exposure risk.
-
FDA: The interim acceptable intake limit for NDMA is 96 nanograms per day.[17][18]
-
EMA: The EMA has also set stringent limits, with a general acceptable intake for nitrosamine impurities of 26.5 nanograms per day for some compounds.[17] For products containing multiple nitrosamines, the total daily intake should generally not exceed the limit for the most potent one.[19]
Q3: Which analytical techniques are most suitable for low-level NDMA quantification?
A3: Due to the very low concentration of NDMA in pharmaceutical products, highly sensitive and selective analytical methods are required.[2][20] The most commonly employed and recommended techniques are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a widely used technique due to its high sensitivity, selectivity, and applicability to a broad range of drug products.[8]
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This method is also highly sensitive and is particularly well-suited for volatile nitrosamines like NDMA.[3][9]
-
High-Resolution Mass Spectrometry (HRMS) coupled with LC or GC: Techniques like GC-Orbitrap or LC-HRMS provide excellent mass accuracy, which helps in the confident identification and quantification of NDMA, especially in complex matrices.[11][12]
-
Selected Ion Flow Tube Mass Spectrometry (SIFT-MS): This is a direct analysis technique that can offer high-throughput screening of drug products without extensive sample preparation.[21]
Q4: How can matrix effects be identified and mitigated?
A4: Matrix effects, which are the alteration of analyte ionization due to co-eluting components, can significantly impact the accuracy of quantification.[22]
-
Identification: Matrix effects can be identified by comparing the signal response of an analyte in a pure solvent with the response in a sample matrix where the analyte has been spiked. A significant difference in response indicates the presence of matrix effects.
-
Mitigation Strategies:
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
-
Improved Sample Preparation: Techniques like solid-phase extraction (SPE) can effectively remove matrix components.[5]
-
Chromatographic Separation: Optimizing the chromatography to separate the analyte from the interfering compounds is a crucial step.[1]
-
Use of Isotopically Labeled Internal Standards: This is a very effective way to compensate for matrix effects as the internal standard is affected in the same way as the analyte.[6]
-
Alternative Ionization Techniques: Atmospheric pressure chemical ionization (APCI) can sometimes be less susceptible to matrix effects than electrospray ionization (ESI).
-
Q5: What are the key considerations for method validation for NDMA analysis?
A5: Method validation for NDMA analysis should follow the guidelines of the International Council for Harmonisation (ICH). Key parameters to evaluate include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components.[23]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ should be at or below the regulatory acceptable limit for NDMA.[24]
-
Linearity: The method should demonstrate a linear response over a defined concentration range.
-
Accuracy and Precision: The accuracy (recovery) should typically be within 70-130%, and the precision should be acceptable for the intended purpose.[7]
-
Robustness: The method's performance should not be significantly affected by small, deliberate variations in method parameters.[23]
-
Stability: The stability of NDMA in the sample and standard solutions under the storage and analytical conditions should be established.
Data Presentation
Table 1: Comparison of Analytical Methods for NDMA Quantification
| Analytical Method | Typical Limit of Quantification (LOQ) | Advantages | Disadvantages |
| LC-MS/MS | 0.025 - 2 ng/mL[4][25] | High sensitivity and selectivity, suitable for a wide range of compounds.[8] | Can be susceptible to matrix effects.[1] |
| GC-MS/MS | ~0.001 µg/g (in drug substance)[3] | Excellent for volatile compounds, high sensitivity.[9] | Not suitable for non-volatile nitrosamines; high temperatures can cause in-situ formation of NDMA in some drug products like ranitidine.[26] |
| LC-HRMS | Low ng/mL range | High mass accuracy provides excellent specificity and reduces false positives.[11][12] | Higher instrument cost and complexity. |
| Headspace-SIFT-MS | 2 ng/g[21] | High-throughput, minimal sample preparation.[21] | May have limitations with certain matrices and less established than LC/GC-MS. |
Table 2: Regulatory Acceptable Intake (AI) Limits for NDMA
| Regulatory Agency | Compound | Acceptable Intake (AI) Limit |
| U.S. FDA | NDMA | 96 ng/day[17][18] |
| U.S. FDA | NDEA | 26.5 ng/day[18] |
| EMA | General Nitrosamines | 26.5 ng/day (for some compounds)[17] |
Experimental Protocols
Detailed Methodology: LC-MS/MS Method for NDMA in Ranitidine Drug Substance
This protocol is based on a validated method for the determination of NDMA in ranitidine.[6]
1. Sample Preparation:
-
Weigh approximately 100 mg of the homogenized ranitidine sample into a plastic centrifuge tube.[6]
-
Add 200 µL of an internal standard (ISTD) solution (e.g., NDMA-d6).[6]
-
Add 300 µL of methanol.[6]
-
Vortex the sample and then sonicate for 5 minutes.[6]
-
Add 9.5 mL of ultrapure water.[6]
-
Vortex again and sonicate for another 5 minutes.[6]
-
Centrifuge the sample and filter the supernatant through a 0.45 µm membrane filter into an autosampler vial.[6]
2. Chromatographic Conditions (UHPLC):
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to separate NDMA from the ranitidine API and other impurities.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometric Conditions (Tandem Quadrupole MS):
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).
-
Polarity: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
NDMA: 75.1 > 43.0 (quantifier), 75.1 > 58.0 (qualifier).
-
NDMA-d6 (ISTD): 81.1 > 46.0.
-
-
Optimization: Optimize source parameters such as cone voltage, gas flows, and collision energy to achieve maximum signal intensity for NDMA.
4. Quantification:
-
Quantify NDMA using the response ratio of the analyte to the internal standard against a calibration curve prepared in a suitable blank matrix.
Mandatory Visualization
Caption: Workflow for low-level NDMA quantification in pharmaceuticals.
Caption: Decision tree for troubleshooting poor sensitivity in NDMA analysis.
References
- 1. The Analytical Scientist | Trends and Challenges in Nitrosamine Testing: Part Two – Analytical Challenges [theanalyticalscientist.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. ovid.com [ovid.com]
- 6. edqm.eu [edqm.eu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Nitrosamine testing (NDMA, NDEA, NMBA) for Pharmaceutical products - Eurofins Scientific [eurofins.co.jp]
- 11. gcms.cz [gcms.cz]
- 12. gcms.labrulez.com [gcms.labrulez.com]
- 13. How N-nitrosodimethylamine (NDMA) or Nitrosamine impurity is impacting the Pharma industry [witii.us]
- 14. researchgate.net [researchgate.net]
- 15. Nitrosamine impurities in medicines: History and challenges | LGC Standards [lgcstandards.com]
- 16. fda.gov [fda.gov]
- 17. artixio.com [artixio.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. insider.thefdagroup.com [insider.thefdagroup.com]
- 20. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. pmda.go.jp [pmda.go.jp]
- 24. npra.gov.my [npra.gov.my]
- 25. Solutions for Nitrosamine Analysis in Pharmaceuticals | Separation Science [sepscience.com]
- 26. NDMA Testing Methods | Lab Manager [labmanager.com]
Technical Support Center: Chromatographic Separation of Ranitidine and NDMA
Welcome to the technical support center for the chromatographic separation of ranitidine and N-nitrosodimethylamine (NDMA). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the chromatographic analysis of ranitidine and NDMA?
A1: The main challenge is the potential for the ranitidine molecule to degrade and form NDMA, especially at elevated temperatures. This makes the choice of analytical technique critical to avoid artificially inflated NDMA levels. Gas chromatography (GC) methods are generally not recommended due to the high temperatures involved which can cause ranitidine degradation[1][2][3]. Liquid chromatography (LC) based methods are preferred.
Q2: Which analytical technique is most suitable for the analysis of NDMA in ranitidine?
A2: Liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the most widely accepted and sensitive technique for the detection and quantification of NDMA in ranitidine samples[4][5][6][7]. High-resolution mass spectrometry (HRMS) is also a recommended technique[1][3]. HPLC with UV detection can also be used, but it may lack the sensitivity and selectivity of mass spectrometry for detecting trace levels of NDMA[8][9][10].
Q3: How can I prevent the mass spectrometer from being contaminated with high concentrations of ranitidine?
A3: A common and effective technique is to use a diverter valve. The valve can be programmed to divert the high-concentration ranitidine peak to waste after the NDMA peak has eluted into the mass spectrometer. This prevents source contamination and maintains the sensitivity and reproducibility of the analysis[4][6].
Q4: What are the typical columns and mobile phases used for this separation?
A4: Reversed-phase C18 columns are commonly used for the separation of ranitidine and NDMA[1][4][5][11]. Mobile phases typically consist of a mixture of water and an organic solvent like methanol or acetonitrile, with an additive such as formic acid to improve peak shape and ionization efficiency[4][5][11][12]. Gradient elution is often employed to achieve good separation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chromatographic separation of ranitidine and NDMA.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High NDMA levels in samples | 1. In-source degradation of ranitidine. 2. Contaminated solvent or glassware. 3. Instability of ranitidine in the sample solution. | 1. Optimize MS source conditions (e.g., temperature, voltages). Use a diverter valve to prevent ranitidine from entering the MS source[4][6]. 2. Use high-purity solvents and thoroughly clean all glassware. 3. Prepare samples fresh and store them at a low temperature (e.g., 4°C) before analysis[12]. |
| Poor peak shape for NDMA | 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Sample solvent mismatch with the mobile phase. | 1. Add a small amount of formic acid (e.g., 0.1%) to the mobile phase to improve peak shape[4][5]. 2. Replace the column with a new one of the same type. 3. Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase conditions. |
| Low sensitivity for NDMA | 1. Suboptimal MS/MS transitions or source parameters. 2. Matrix effects from the ranitidine formulation. 3. Inefficient sample extraction. | 1. Optimize the precursor and product ions for NDMA, as well as collision energy and other MS parameters[4]. 2. Use an isotopically labeled internal standard for NDMA to compensate for matrix effects. 3. Ensure the sample preparation method effectively extracts NDMA from the sample matrix. |
| Co-elution of NDMA with interferences | 1. Insufficient chromatographic resolution. | 1. Modify the gradient profile (e.g., slower ramp) to improve separation. 2. Evaluate a different column chemistry (e.g., a polar-embedded phase). 3. Ensure the method separates NDMA from known interferences like dimethylformamide (DMF)[2]. |
Experimental Protocols
Below are representative experimental protocols for the analysis of NDMA in ranitidine by LC-MS/MS.
Sample Preparation
-
Drug Substance: Accurately weigh approximately 120 mg of the ranitidine drug substance into a 15 mL centrifuge tube. Add 4.0 mL of water and vortex until dissolved[5][11].
-
Drug Product (Tablets): Crush a suitable number of tablets to achieve a target concentration of 30 mg/mL of ranitidine in the final solution. Transfer the powder to a 15 mL centrifuge tube, add the appropriate volume of water, and vortex for one minute. Place on a mechanical shaker for 40 minutes[1][4].
-
Centrifugation and Filtration: Centrifuge the sample solution for 15 minutes at 4500 rpm. Filter the supernatant through a 0.22 µm PVDF or nylon syringe filter into an HPLC vial for analysis[1][5][11].
LC-MS/MS Method Parameters
The following table summarizes typical LC-MS/MS parameters for the analysis of NDMA in ranitidine.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| HPLC System | UHPLC system | Agilent 1290 Infinity II | ACQUITY UPLC I-Class PLUS |
| Mass Spectrometer | Triple Quadrupole | Agilent 6470 Triple Quadrupole | Xevo TQ-XS Tandem Quadrupole |
| Column | ACE Excel C18-AR, 3 µm, 50 x 4.6 mm[5] | Agilent InfinityLab Poroshell HPH-C18, 2.7 µm, 4.6 x 150 mm[4] | Waters ACQUITY UPLC HSS T3, 1.8 µm |
| Column Temperature | 40 °C | 40 °C[4] | 45 °C |
| Mobile Phase A | 0.1% Formic acid in water[5] | 0.1% Formic acid in water[4] | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol[5] | 0.1% Formic acid in methanol[4] | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.5 mL/min | 0.3 mL/min[4] | 0.35 mL/min[13] |
| Injection Volume | 10 µL | 1 µL[4] | 30 µL[13] |
| Ionization Mode | ESI+ or APCI+ | ESI+ | APCI+[13] |
| MRM Transition | 75.1 -> 43.1 (Quantifier) | 75.1 -> 43.1 (Quantifier)[4] | 75.1 -> 43.1 |
Visualizations
Experimental Workflow
Caption: A generalized workflow for the analysis of NDMA in ranitidine samples.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common chromatographic issues.
References
- 1. fda.gov [fda.gov]
- 2. waters.com [waters.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. agilent.com [agilent.com]
- 5. mac-mod.com [mac-mod.com]
- 6. pharmtech.com [pharmtech.com]
- 7. FDA Releases an Additional LC-MS Method for Testing NDMA in Ranitidine (Zantac) | Lab Manager [labmanager.com]
- 8. waters.com [waters.com]
- 9. lcms.cz [lcms.cz]
- 10. waters.com [waters.com]
- 11. ijpsonline.com [ijpsonline.com]
- 12. Determination of N-nitrosodimethylamine in Ranitidine Dosage Forms by ESI-LC-MS/MS; Applications for Routine Laboratory Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
Technical Support Center: Minimizing On-Column Formation of NDMA During GC Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize the on-column formation of N-nitrosodimethylamine (NDMA) during Gas Chromatography (GC) analysis. Artificially generated NDMA can lead to inaccurate quantification and false-positive results, compromising the safety and quality of pharmaceutical products.
Frequently Asked Questions (FAQs)
Q1: What is on-column NDMA formation and why is it a concern?
A1: On-column, or in-situ, formation of NDMA is the unintended synthesis of this impurity within the hot GC inlet. This phenomenon occurs when precursor molecules, such as dimethylamine (DMA) or other secondary/tertiary amines, and nitrosating agents (e.g., nitrites) are present in the sample matrix and react at the high temperatures of the GC inlet.[1][2][3] This is a significant concern as it can lead to an overestimation of the actual NDMA content in the sample, potentially resulting in unnecessary product recalls and regulatory scrutiny.[1]
Q2: What are the primary factors contributing to on-column NDMA formation?
A2: The key factors are:
-
Presence of Precursors: The sample contains secondary or tertiary amines (like DMA) and nitrosating agents (like nitrites). These can originate from the drug substance synthesis, degradation, or excipients.[2][3]
-
High GC Inlet Temperature: Elevated temperatures in the GC inlet provide the energy required for the nitrosation reaction to occur rapidly.[1][4]
-
Active Surfaces in the GC Inlet: Non-deactivated or contaminated surfaces in the inlet liner can catalyze the formation of NDMA.[1]
Q3: How can I determine if the NDMA detected in my analysis is from on-column formation?
A3: You can perform several diagnostic experiments:
-
Vary the GC Inlet Temperature: Analyze the same sample at a range of inlet temperatures (e.g., 180°C, 200°C, 220°C, 250°C). A positive correlation between the inlet temperature and the NDMA concentration is a strong indicator of on-column formation.[1]
-
Use a Nitrosamine Formation Inhibitor: Add a scavenger, such as ascorbic acid, to your sample extract before injection. A significant reduction in the NDMA signal in the presence of the inhibitor suggests that the formation is happening during the analysis.[1]
-
Spike with Precursors: Analyze a blank matrix spiked separately with a suspected amine precursor and a nitrosating agent. Then, analyze a blank matrix spiked with both. A significant increase in NDMA only when both are present points to in-situ formation.[1]
-
Compare with LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is less prone to the thermal degradation and on-column formation of nitrosamines because it does not use a high-temperature inlet.[1] Comparing your GC-MS results with those from an LC-MS analysis of the same sample can help differentiate between authentic and artifactual NDMA.
Q4: What are the best practices to prevent on-column NDMA formation?
A4: To minimize on-column NDMA formation, consider the following:
-
Optimize GC Inlet Temperature: Use the lowest possible inlet temperature that still ensures efficient volatilization of NDMA and other target nitrosamines. A starting point of 200-220°C is often recommended.[1][5]
-
Utilize Inert Inlet Liners: Employ deactivated, Ultra Inert liners to reduce the catalytic activity within the inlet.[1][5]
-
Incorporate a Nitrosamine Scavenger: During sample preparation, add a nitrosamine formation inhibitor like ascorbic acid to your sample extract.[1][6][7][8]
-
Choose the Appropriate Injection Technique: For volatile nitrosamines, headspace GC-MS can be a good option as it minimizes the introduction of non-volatile matrix components into the hot inlet.[9] For a wider range of nitrosamines, direct liquid injection is used, but requires careful optimization to mitigate matrix effects.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpectedly high levels of NDMA detected | On-column formation due to the presence of precursors and high inlet temperature. | 1. Lower GC Inlet Temperature: Reduce the injector temperature to the lowest feasible value (e.g., 200-220°C). 2. Use an Inert Inlet Liner: Ensure you are using a deactivated, high-quality inert liner. 3. Add a Nitrosamine Scavenger: Incorporate an inhibitor like ascorbic acid into your sample preparation. |
| Inconsistent NDMA results between replicate injections | Variable on-column formation or carryover. | 1. Optimize Injection Volume: Use a consistent injection volume with an autosampler. 2. Thoroughly Clean Syringe and Inlet: Implement a rigorous cleaning protocol for the syringe and GC inlet between runs. 3. Consider Headspace GC-MS: This technique can reduce matrix introduction and potential for carryover. |
| NDMA peak appears in the blank | Contamination of the solvent, glassware, or GC system. | 1. Analyze a fresh, high-purity solvent blank. 2. Ensure all glassware is thoroughly cleaned and dedicated for nitrosamine analysis. 3. Check for system contamination by performing a "bake-out" of the inlet and column. |
Experimental Protocols
Protocol 1: Inlet Temperature Study to Diagnose On-Column Formation
Objective: To determine if the GC inlet temperature influences the measured NDMA concentration.
Methodology:
-
Prepare a sample extract according to your standard procedure.
-
Set up a sequence of GC-MS analyses of the same sample extract at varying inlet temperatures (e.g., 180°C, 200°C, 220°C, and 250°C).
-
Keep all other GC-MS parameters constant throughout the sequence.
-
Quantify the NDMA concentration for each injection.
-
Plot the NDMA concentration against the inlet temperature. A positive trend indicates on-column formation.
Protocol 2: Use of Ascorbic Acid as a Nitrosamine Formation Inhibitor
Objective: To confirm on-column formation by using a chemical scavenger.
Methodology:
-
Prepare two aliquots of your sample extract.
-
To one aliquot, add a small volume (e.g., 100 µL) of a freshly prepared 10 mg/mL solution of ascorbic acid in methanol.[1] Vortex briefly to mix.
-
The second aliquot serves as the control.
-
Analyze both the control and the ascorbic acid-treated samples by GC-MS using your standard method.
-
A significant decrease in the NDMA signal in the ascorbic acid-treated sample is strong evidence of on-column formation.
Protocol 3: Precursor Spiking Study
Objective: To confirm that the presence of specific precursors in the sample matrix leads to on-column NDMA formation.
Methodology:
-
Prepare three separate blank matrix samples.
-
Spike the first with a known concentration of a suspected amine precursor (e.g., DMA).
-
Spike the second with a known concentration of a nitrosating agent (e.g., sodium nitrite).
-
Spike the third with both the amine precursor and the nitrosating agent at the same concentrations used in the individual spikes.
-
Analyze all three spiked samples and an unspiked blank matrix by GC-MS.
-
A significant NDMA peak should only appear in the sample spiked with both the amine and the nitrosating agent.
Data Presentation
Table 1: Comparison of GC Injection Techniques for Nitrosamine Analysis
| Feature | Headspace GC-MS | Direct Liquid Injection GC-MS |
| Principle | Analyzes volatile compounds in the vapor phase above the sample. | The liquid sample is directly injected into the hot inlet. |
| Applicability | Best for volatile nitrosamines (e.g., NDMA, NDEA).[9] | Suitable for a wider range of nitrosamines with varying volatilities.[9] |
| Matrix Effects | Reduced, as non-volatile matrix components remain in the sample vial. | Higher potential for matrix effects and contamination of the inlet and column.[9] |
| Risk of On-Column Formation | Still a risk due to the heated transfer line and inlet, but can be lower than direct injection due to less matrix introduction. | Higher risk due to the direct introduction of the entire sample matrix into the hot inlet. |
| Sample Preparation | Generally simpler, involving dissolution in a suitable solvent in a sealed vial.[5] | May require more extensive sample cleanup (e.g., extraction, filtration). |
Table 2: Recommended GC-MS Parameters to Minimize On-Column NDMA Formation
| Parameter | Recommendation | Rationale |
| Inlet Temperature | 200-220°C (or the lowest feasible temperature)[1][5] | Reduces the thermal energy available for the nitrosation reaction. |
| Inlet Liner | Deactivated, Ultra Inert liner[1][5] | Minimizes active sites that can catalyze the formation of NDMA. |
| GC Column | Mid-polar to polar stationary phase (e.g., DB-WAX, DB-1701)[4][5][10] | Provides good separation and peak shape for polar nitrosamines. |
| Carrier Gas Flow Rate | Optimized for the specific column dimensions and method. | Proper flow ensures efficient transfer of analytes and minimizes time in the hot inlet. |
| Injection Volume | 1-2 µL | Minimizes the amount of precursors introduced into the inlet. |
Visualizations
Caption: On-column formation of NDMA in a hot GC inlet.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. fda.gov [fda.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. agilent.com [agilent.com]
- 6. Inhibition of nitrosamine formation by ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dsm.com [dsm.com]
- 8. dsm-firmenich.com [dsm-firmenich.com]
- 9. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimizing NDMA Extraction from Ranitidine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction efficiency of N-nitrosodimethylamine (NDMA) from ranitidine tablets. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.
Troubleshooting Guide
This section addresses common problems that may arise during the extraction and analysis of NDMA from ranitidine, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low NDMA Recovery | Incomplete Extraction: The solvent may not be efficiently penetrating the tablet matrix. | - Ensure tablets are finely crushed to a homogenous powder.[1][2][3] - Increase extraction time (e.g., mechanical shaking or ultrasonication for 40 minutes).[1][2][3] - Evaluate different extraction solvents. While methanol and water are common, the efficiency can vary based on the tablet's excipients.[1][2][3][4] |
| NDMA Degradation: NDMA can be sensitive to certain conditions. | - Avoid high temperatures during sample preparation and analysis, as this can lead to the degradation of ranitidine and the formation of NDMA.[5][6] - Store samples at controlled room temperature or refrigerated (4°C) before analysis.[1] | |
| Suboptimal Analytical Method: The analytical instrument may not be sensitive enough or properly calibrated. | - Use highly sensitive analytical techniques such as LC-MS/MS or LC-HRMS for detection and quantification.[5][7][8][9] - Ensure proper calibration of the instrument with certified NDMA reference standards.[3] | |
| High Variability in Results | Inconsistent Sample Preparation: Non-homogenous sample powder can lead to variable NDMA concentrations. | - Develop a standardized and rigorous procedure for crushing and weighing the tablet powder. |
| Formation of NDMA During Analysis: Certain analytical techniques, particularly those involving heat like Gas Chromatography (GC), can cause the ranitidine molecule to degrade and form NDMA, leading to artificially inflated results.[3][5] | - Utilize LC-based methods (LC-MS/MS, LC-HRMS, HPLC-UV) which do not require high temperatures for sample introduction.[3][4][5] | |
| Contamination: External sources of NDMA or interfering compounds can affect results. | - Use high-purity solvents and reagents (LC/MS grade).[3] - Ensure all glassware and equipment are thoroughly cleaned. | |
| Peak Tailing or Poor Chromatography | Matrix Effects: Excipients from the tablet formulation can interfere with the chromatographic separation. | - Use a guard column to protect the analytical column. - Optimize the mobile phase composition and gradient to improve separation.[4] - Consider solid-phase extraction (SPE) for sample clean-up if matrix effects are significant. |
| Column Overloading: Injecting a sample with a high concentration of ranitidine can affect peak shape. | - A diverter valve can be used to direct the ranitidine peak to waste, preventing it from entering the mass spectrometer and improving method robustness.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the most recommended solvent for extracting NDMA from ranitidine tablets?
A1: Both methanol and water have been successfully used for NDMA extraction from ranitidine tablets.[1][2][3][4] The choice may depend on the specific tablet formulation and the subsequent analytical method. For LC-MS analysis, methanol is a common choice.[1][3]
Q2: Can I use Gas Chromatography (GC) to analyze NDMA in ranitidine?
A2: It is not recommended. The high temperatures used in GC can cause the ranitidine molecule to degrade and artificially form NDMA, leading to inaccurate and elevated results.[3][5] Liquid Chromatography (LC) based methods are preferred.
Q3: How does storage temperature affect NDMA levels in ranitidine tablets?
A3: Studies have shown that NDMA levels in ranitidine products can increase over time, especially when stored at elevated temperatures.[1][6][10] This is due to the inherent instability of the ranitidine molecule, which can degrade to form NDMA.[11] Therefore, it is crucial to control the storage conditions of both the drug product and the prepared samples.
Q4: What are the typical recovery rates for NDMA extraction from ranitidine?
A4: With optimized methods, recovery rates for NDMA are generally high. For example, one study reported an average recovery of 85% for NDMA spiked into test samples.[4] Another study showed recoveries of 94.9% and 87.4% at different spiked concentrations.[2]
Q5: What is the acceptable limit for NDMA in ranitidine products?
A5: Regulatory agencies like the FDA have set acceptable daily intake limits for NDMA. For ranitidine, this has been a significant concern, leading to market withdrawals.[7][10] The acceptable daily intake limit is 96 ng, which translates to different concentration limits (in ppm) depending on the maximum daily dose of the product.[6]
Experimental Protocols
Below are detailed methodologies for NDMA extraction from ranitidine tablets based on established methods.
Protocol 1: Methanol-Based Extraction for LC-MS Analysis
This protocol is adapted from methods published by the FDA and other research articles.[1][3]
1. Sample Preparation:
-
Crush a sufficient number of ranitidine tablets to obtain a fine, homogenous powder.
-
Accurately weigh a portion of the powder equivalent to a target concentration of 30 mg/mL of the active pharmaceutical ingredient (API) into a 15 mL centrifuge tube.[3]
2. Extraction:
-
Add the appropriate volume of LC/MS-grade methanol to the centrifuge tube to achieve the target concentration.
-
Vortex the mixture for approximately one minute to ensure the powder is well-suspended.[1][3]
-
Place the sample on a mechanical shaker or in an ultrasonic bath for 40 minutes to facilitate extraction.[1][3]
3. Centrifugation and Filtration:
-
Centrifuge the sample for 15 minutes at 4500 rpm to pellet the solid excipients.[2][3]
-
Carefully collect the supernatant and filter it through a 0.22 µm PVDF or nylon syringe filter.[1][3][4] Discard the first 1 mL of the filtrate.
4. Analysis:
-
Transfer the filtered sample into an HPLC vial for analysis by a validated LC-MS/MS or LC-HRMS method.
Protocol 2: Water-Based Extraction for HPLC-UV/MS Analysis
This protocol is based on methods developed for HPLC analysis.[2][4]
1. Sample Preparation:
-
Finely crush an appropriate number of ranitidine tablets.
-
Weigh a portion of the powder to achieve a target concentration of 30 mg/mL of ranitidine in a 15 mL centrifuge tube.[2][4]
2. Extraction:
-
Add the required volume of purified water to the centrifuge tube.
-
Vortex the sample for about one minute.
-
Place the tube on a mechanical shaker for 40 minutes.[2]
3. Centrifugation and Filtration:
-
Centrifuge the suspension for 30 minutes at 4000 rpm.[4]
-
Filter the resulting supernatant through a 0.2 µm PVDF syringe filter into an HPLC vial.[4]
4. Analysis:
-
Analyze the sample using a validated HPLC-UV or HPLC-MS method.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on NDMA analysis in ranitidine.
Table 1: NDMA Recovery Rates
| Spiked Concentration | Matrix | Recovery % | Reference |
| 24 ng/mL | Ranitidine Tablet | 94.9% | [2] |
| 48 ng/mL | Ranitidine Tablet | 87.4% | [2] |
| 50 ng/mL | Ranitidine Tablet | 85% | [4] |
Table 2: Method Linearity and Range
| Analytical Method | Linearity Range (ng/mL) | Correlation Coefficient (r) | Reference |
| ESI-LC-MS/MS | 3 - 100 | 0.9992 | [1] |
| LC-HRMS | 1.0 - 100 | Not Specified | [3] |
| HPLC/UV | 10 - 300 | Not Specified | [4] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the extraction and analysis of NDMA from ranitidine tablets.
Caption: Workflow for NDMA extraction from ranitidine tablets.
References
- 1. Determination of N-nitrosodimethylamine in Ranitidine Dosage Forms by ESI-LC-MS/MS; Applications for Routine Laboratory Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. fda.gov [fda.gov]
- 4. waters.com [waters.com]
- 5. Nitrosamine Impurity Testing and Analysis, Including N-nitrosodimethylamine (NDMA) [intertek.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. How to comply with FDA-imposed nitrosamine impurity testing [manufacturingchemist.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Analysis of Nitrosamine Impurities in Ranitidine | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. fda.gov [fda.gov]
- 11. pubs.acs.org [pubs.acs.org]
addressing isobaric interferences in NDMA mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering isobaric interferences during N-Nitrosodimethylamine (NDMA) mass spectrometry analysis.
Troubleshooting Guides
Issue: Overestimation of NDMA or Suspected False-Positive Results
High or unexpected levels of NDMA can be a result of co-eluting isobaric interferences, most commonly from N,N-dimethylformamide (DMF), a prevalent solvent in pharmaceutical manufacturing.[1][2][3] The protonated molecule of NDMA ([M+H]⁺) has a mass-to-charge ratio (m/z) of 75.0553, which is very close to the m/z of the ¹⁵N-isotope of protonated DMF ([M+H]⁺) at 75.0571.[1][4] This small mass difference can lead to misidentification and inaccurate quantification if the mass spectrometer has insufficient resolution or if the two compounds are not chromatographically separated.[4][5]
Troubleshooting Steps:
-
Verify Chromatographic Separation: Ensure your Liquid Chromatography (LC) method provides baseline separation between NDMA and DMF.[2][6] If co-elution is occurring, consider the following method modifications:
-
Column Selection: Employ a column with alternative selectivity. Biphenyl and AQUA stationary phases have demonstrated good separation of NDMA and DMF.[7][8][9]
-
Mobile Phase Optimization: Adjust the mobile phase composition and gradient to improve resolution.
-
Flow Rate Adjustment: Modify the flow rate to enhance separation efficiency.
-
-
Assess Mass Spectrometer Resolution: If using a high-resolution mass spectrometer (HRMS), ensure the resolution is set to at least 45,000 to resolve the NDMA and DMF ¹⁵N-isotope peaks.[10] A lower resolution may result in a single merged peak, leading to overestimation of NDMA.[10]
-
Review Mass Tolerance Settings: When processing data, use a narrow mass tolerance window (e.g., ± 5 ppm) for extracted ion chromatograms (EICs) to selectively measure the NDMA ion without including the interfering DMF isotope.[4]
-
Confirm with Multiple Reaction Monitoring (MRM) Transitions: If using a tandem mass spectrometer (MS/MS), utilize specific MRM transitions for NDMA. While some transitions might be subject to interference, others can be more selective.[11] It is crucial to select quantifier and qualifier ions that are unique to NDMA.
-
Sample Preparation Review: Evaluate the sample preparation procedure to minimize potential sources of DMF contamination. Ensure high-purity solvents and materials are used.[12]
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of isobaric interference in NDMA mass spectrometry?
A1: The most common source of isobaric interference in NDMA analysis is the presence of N,N-dimethylformamide (DMF).[1][3] Specifically, the protonated ¹⁵N isotopic ion of DMF has a mass-to-charge ratio (m/z 75.0571) that is very close to that of protonated NDMA (m/z 75.0553).[1][4] If not properly resolved, this can lead to false-positive results or over-quantification of NDMA.[4][5]
Q2: How can I chromatographically separate NDMA from DMF?
A2: Achieving chromatographic separation is a key strategy to mitigate interference.[2][6] Consider the following:
-
HPLC Column: Using a column with a different selectivity, such as a biphenyl or an AQUA phase, can improve separation.[7][8][9] For example, an Evosphere AQUA column has been shown to effectively separate NDMA from high concentrations of DMF.[8][13]
-
Mobile Phase: Optimization of the mobile phase gradient and composition is crucial. A common mobile phase consists of water and methanol or acetonitrile with a formic acid modifier.[2][7]
-
Method Parameters: Adjusting the flow rate and column temperature can also enhance resolution.
Q3: What are the recommended MS/MS (MRM) transitions for NDMA analysis?
A3: Multiple reaction monitoring (MRM) is a highly selective technique for quantifying NDMA. Commonly used transitions for NDMA (precursor ion m/z 75.1) include:
-
m/z 75.1 → 58.2 (quantifier)[7]
-
m/z 75.1 → 43.1 (qualifier)[7] It is important to note that some transitions may be more susceptible to interference from DMF than others.[11] Therefore, it is recommended to use at least two transitions for confirmation.
Q4: What is the minimum mass resolution required to distinguish NDMA from DMF?
A4: A mass resolution of at least 45,000 is recommended to baseline resolve the protonated NDMA ion (m/z 75.0553) from the ¹⁵N-isotope of the protonated DMF ion (m/z 75.0570).[10] At lower resolutions, these two peaks may merge, making accurate quantification of NDMA impossible in the presence of co-eluting DMF.[10]
Q5: Can sample preparation contribute to NDMA interference issues?
A5: Yes, sample preparation is a critical step.[12] To minimize interference and ensure accurate results:
-
Solvent Purity: Use high-purity solvents that are free from trace levels of nitrosamines and potential interferences.
-
Avoid Contamination: Be mindful of potential cross-contamination from lab equipment and consumables.[14]
-
Minimize In-situ Formation: Avoid high temperatures and acidic conditions during sample preparation, as these can potentially lead to the artificial formation of NDMA.[14]
Q6: What ionization technique is preferred for NDMA analysis?
A6: Atmospheric Pressure Chemical Ionization (APCI) is often preferred over Electrospray Ionization (ESI) for NDMA analysis as it can provide better sensitivity and is less susceptible to matrix effects.[15][16]
Data and Protocols
Quantitative Data Summary
| Compound | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Notes |
| NDMA | 75.0553 | 58.2, 43.1 | Target analyte. |
| DMF | 74.0600 | - | |
| ¹⁵N-DMF Isotope | 75.0571 | - | Primary isobaric interference with NDMA.[4] |
| ¹³C-DMF Isotope | 75.0634 | - | Another potential, but less common, interference. |
| Parameter | Value | Reference |
| Mass Difference (NDMA - ¹⁵N-DMF) | 0.0018 Da | [4][5] |
| Required Mass Resolution | ≥ 45,000 | [10] |
Experimental Protocols
Example LC-MS/MS Method for NDMA Analysis with DMF Separation
This protocol is a composite based on several published methods and should be optimized for your specific instrumentation and sample matrix.
-
Liquid Chromatography:
-
Column: Evosphere AQUA (or equivalent aqueous C18 or biphenyl column)[8][13]
-
Mobile Phase A: 0.1% Formic Acid in Water[2]
-
Mobile Phase B: 0.1% Formic Acid in Methanol[2]
-
Gradient: Start with a low percentage of Mobile Phase B and gradually increase to elute NDMA and DMF. A typical gradient might be 5% B held for 1 min, ramp to 95% B over 10 min, hold for 2 min, and then return to initial conditions.
-
Flow Rate: 0.4 - 0.6 mL/min[1]
-
Column Temperature: 30 - 40 °C[17]
-
Injection Volume: 10 - 20 µL
-
-
Mass Spectrometry (Tandem Quadrupole):
-
MRM Transitions:
-
Gas Temperatures: Optimize for your instrument (e.g., Nebulizer gas: 3 L/min, Drying gas: 5 L/min)[1]
-
Dwell Time: ~100 ms
Visualizations
Caption: Experimental workflow for accurate NDMA analysis.
Caption: Troubleshooting logic for inaccurate NDMA results.
References
- 1. lcms.cz [lcms.cz]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. Analysis of N-Nitrosodimethylamine (NDMA) in Pharmaceutical Products in the Presence of High Concentration N,N-dimethylformamide (DMF) -Pub - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 4. A Cautionary Tale: Quantitative LC-HRMS Analytical Procedures for the Analysis of N-Nitrosodimethylamine in Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. waters.com [waters.com]
- 7. mdpi.com [mdpi.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 10. fda.gov [fda.gov]
- 11. sciex.com [sciex.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pmda.go.jp [pmda.go.jp]
- 15. lcms.cz [lcms.cz]
- 16. agilent.com [agilent.com]
- 17. fda.gov [fda.gov]
Technical Support Center: Ranitidine Peak Shape Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the peak shape of ranitidine during High-Performance Liquid Chromatography (HPLC) analysis. Poor peak shape, often characterized by tailing or fronting, can compromise the accuracy and precision of quantification. Mobile phase composition plays a critical role in achieving symmetrical and well-defined peaks for basic compounds like ranitidine.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a common issue with ranitidine analysis?
A1: Peak tailing is a chromatographic phenomenon where the peak is asymmetrical, with a drawn-out or "tailing" trailing edge.[1] For basic compounds like ranitidine, this is often caused by secondary interactions between the positively charged analyte and residual, negatively charged silanol groups on the surface of silica-based stationary phases.[2][3][4] These interactions lead to a portion of the analyte being retained longer than the bulk, resulting in a tailing peak.[5]
Q2: How does the pH of the mobile phase affect the peak shape of ranitidine?
A2: The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds like ranitidine. Ranitidine has a pKa of 8.2.[6] When the mobile phase pH is close to the pKa, both the ionized and non-ionized forms of the analyte can exist, leading to broadened or split peaks. To achieve a symmetrical peak, it is generally recommended to work at a pH at least 2 units away from the pKa. For ranitidine, operating at a lower pH (e.g., pH 2.5-4) protonates the silanol groups on the stationary phase, minimizing the undesirable ionic interactions that cause peak tailing.[4] Conversely, some methods have successfully used a pH around 6.5 to 7.0 to achieve symmetrical peaks, suggesting that a careful optimization of pH is necessary for a given column and mobile phase system.[6][7]
Q3: What role do buffers play in the mobile phase for ranitidine analysis?
A3: Buffers are essential for controlling and maintaining a stable pH of the mobile phase, which is crucial for reproducible chromatography and good peak shape.[2] Phosphate buffers, such as potassium dihydrogen phosphate, are commonly used in ranitidine analysis.[6][7] The buffer concentration can also influence peak shape and retention time; therefore, it should be optimized during method development.[8]
Q4: Can the organic modifier in the mobile phase impact ranitidine peak shape?
A4: Yes, the type and concentration of the organic modifier (e.g., acetonitrile or methanol) can affect peak shape. While the primary role of the organic modifier is to control retention time, it can also influence the ionization of the analyte and the stationary phase surface. Some studies have noted that a higher content of acetonitrile can improve the symmetry of basic compounds.[9]
Troubleshooting Guide
This guide addresses common peak shape problems encountered during ranitidine analysis and provides systematic steps to resolve them.
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions with residual silanols: Ranitidine, being a basic compound, can interact with uncapped, acidic silanol groups on the silica-based column packing.[2][3] | 1. Lower the mobile phase pH: Adjust the pH to be between 2.5 and 4.0 using an additive like phosphoric acid or formic acid. This protonates the silanol groups, reducing their interaction with the protonated ranitidine molecule.[4]2. Add a competing base: Introduce a small amount of a competing base, such as triethylamine (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the analyte.3. Use a base-deactivated column: Employ a column specifically designed for the analysis of basic compounds, which has a lower concentration of residual silanols or is end-capped. |
| Inappropriate mobile phase pH: The mobile phase pH is too close to the pKa of ranitidine (8.2), leading to mixed ionization states.[6] | 1. Adjust the mobile phase pH: As mentioned above, lower the pH to ensure ranitidine is fully protonated and interacts primarily through a single retention mechanism.2. Optimize buffer concentration: Ensure the buffer has sufficient capacity to maintain the set pH. A typical starting concentration is 10-25 mM.[8] | |
| Column Overload: Injecting too much sample mass onto the column can lead to peak distortion.[10] | 1. Reduce the injection volume. 2. Dilute the sample. | |
| Peak Fronting | Sample solvent stronger than the mobile phase: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, it can cause the peak to front. | 1. Dissolve the sample in the mobile phase: Whenever possible, prepare the sample in the initial mobile phase composition.2. Reduce the injection volume: If using a stronger solvent is unavoidable, inject a smaller volume. |
| Column contamination or void: Accumulation of particulate matter on the column frit or the formation of a void at the column inlet can distort the peak shape.[5] | 1. Use a guard column or in-line filter: This will protect the analytical column from contaminants.2. Reverse flush the column: (Check manufacturer's instructions first) This can sometimes dislodge particulates from the inlet frit.3. Replace the column: If the problem persists, the column may be irreversibly damaged. | |
| Split Peaks | Co-elution with an impurity or degradant. | 1. Analyze degradation samples: Perform forced degradation studies (acid, base, oxidation) to see if any degradation products co-elute with the main peak.[11]2. Adjust mobile phase selectivity: Modify the organic modifier, pH, or buffer type to improve the resolution between ranitidine and the interfering peak. |
| Sample solvent effect: Similar to peak fronting, a strong sample solvent can cause peak splitting. | 1. Prepare the sample in the mobile phase. |
Quantitative Data Summary
The following table summarizes the impact of different mobile phase additives and conditions on ranitidine's chromatographic parameters as reported in various studies.
| Mobile Phase Additive/Condition | Effect on Ranitidine Peak Shape & Retention | Reference |
| pH Adjustment to 6.5-7.0 | Achieved symmetrical peaks. | [6][7] |
| Lowering Mobile Phase pH (e.g., 3.0) | Can mitigate peak tailing by protonating silanol groups. | [12][13] |
| Potassium Dihydrogen Phosphate Buffer | Commonly used to control pH and achieve good peak shape. | [6][7] |
| Orthophosphoric Acid | Used as an acidic modifier to lower the mobile phase pH. | [12] |
| Ammonium Acetate Buffer | Utilized in some methods to achieve stable retention and good peak shape. | [14] |
| Acetonitrile Concentration | Higher concentrations can sometimes improve peak symmetry for basic compounds. | [9] |
Experimental Protocols
Example HPLC Method for Symmetrical Ranitidine Peak Shape:
This protocol is a synthesized example based on common practices observed in the literature for achieving good peak shape for ranitidine.
-
Chromatographic System: High-Performance Liquid Chromatograph equipped with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
Aqueous Component: 25 mM Potassium Dihydrogen Phosphate, with the pH adjusted to 3.0 using Orthophosphoric Acid.
-
Organic Component: Acetonitrile.
-
Composition: A suitable isocratic mixture of the aqueous and organic components (e.g., 70:30 v/v) should be determined to achieve the desired retention time. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[12]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 314 nm.[15]
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the ranitidine sample in the mobile phase to a suitable concentration.
Visualizations
Caption: Troubleshooting workflow for addressing ranitidine peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. google.com [google.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine Hydrochloride in Liquid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. researchgate.net [researchgate.net]
- 9. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 10. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 11. Physical Compatibility and Chemical Stability of Injectable and Oral Ranitidine Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ajpaonline.com [ajpaonline.com]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. Stability of ranitidine tablets subjected to stress and environmental conditions, by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
preventing ranitidine degradation during sample storage and preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of ranitidine during sample storage and preparation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of ranitidine samples.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High levels of N-nitrosodimethylamine (NDMA) detected in samples. | Inherent instability of ranitidine: Ranitidine can degrade over time to form NDMA, a process accelerated by high temperatures.[1][2] Inappropriate analytical method: Using high-temperature analysis methods like headspace GC-MS can artificially generate NDMA.[1] Storage conditions: Elevated temperature and humidity during storage can promote NDMA formation.[3] | Use a validated, low-temperature analytical method: Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended for the analysis of NDMA in ranitidine.[4][5] Control storage conditions: Store ranitidine samples, especially solid forms, at or below 25°C. For parenteral dosage forms, storage between 2 and 8°C is recommended. Monitor NDMA levels: Regularly monitor NDMA levels during storage to ensure they remain within acceptable limits. |
| Inconsistent or variable analytical results. | Sample degradation during preparation: Ranitidine can degrade if exposed to harsh conditions (e.g., strong acids/bases, high heat) during sample extraction and preparation.[6][7] Improper sample handling: Exposure to light can also contribute to degradation.[8] Matrix effects in LC-MS analysis: Components of the sample matrix can interfere with the ionization and detection of ranitidine and its degradation products. | Optimize sample preparation: Use mild extraction conditions and avoid excessive heat. Protect samples from light by using amber vials or working under low-light conditions.[9] Develop a robust LC-MS method: Utilize appropriate sample cleanup techniques like solid-phase extraction (SPE) to minimize matrix effects.[10] Employ an internal standard for accurate quantification. |
| Low recovery of ranitidine from the sample matrix. | Inefficient extraction: The chosen solvent or extraction method may not be effectively removing ranitidine from the sample matrix (e.g., tablets, plasma). Adsorption to labware: Ranitidine may adsorb to the surfaces of containers or filter membranes. | Select an appropriate extraction method: For tablets, methods involving dissolution in water or methanol followed by vortexing, sonication, and centrifugation are common.[4][7][11] For plasma, protein precipitation or liquid-liquid extraction can be employed.[10] Test different filter materials: Evaluate the recovery of ranitidine with different syringe filter materials to identify one with minimal binding.[12] |
| Presence of unexpected peaks in the chromatogram. | Formation of other degradation products: Besides NDMA, ranitidine can degrade into other products such as an alcohol, oxime, and amine.[13] Oxidative degradation can also occur.[13] | Perform forced degradation studies: Subjecting ranitidine to stress conditions (acid, base, oxidation, heat, light) can help identify potential degradation products and develop a stability-indicating analytical method capable of separating them from the parent drug.[1][14] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause ranitidine degradation?
A1: The primary factors contributing to ranitidine degradation are elevated temperature, humidity, and exposure to light.[3][8] The inherent chemical structure of the ranitidine molecule also makes it susceptible to degradation, leading to the formation of impurities like N-nitrosodimethylamine (NDMA).[1][2]
Q2: How can I prevent the formation of NDMA in my ranitidine samples?
A2: To minimize NDMA formation, it is crucial to control storage conditions by maintaining a low temperature (ideally at or below 25°C for solid forms) and protecting samples from high humidity.[3] Using appropriate analytical techniques that do not involve high heat, such as LC-MS, is also essential to avoid artificially generating NDMA during analysis.[1]
Q3: What are the recommended storage conditions for ranitidine solutions?
A3: The stability of ranitidine in solution depends on the solvent and pH. Ranitidine is most stable in a pH range of 6.5 to 7.5.[8] In intravenous infusion fluids, ranitidine at a concentration of 0.05 mg/mL is generally stable for at least 48 hours at room temperature in most common infusion fluids, with the exception of 5% dextrose with lactated Ringer's injection. Injectable solutions stored in glass vials at 25°C can be stable for up to 12 months.[14]
Q4: What is a forced degradation study and why is it important for ranitidine?
A4: A forced degradation study involves intentionally subjecting a drug substance to harsh conditions like acid, base, heat, oxidation, and light to accelerate its degradation. This is important for ranitidine to identify potential degradation products, including NDMA and others, and to develop a "stability-indicating" analytical method. A stability-indicating method is crucial as it can accurately measure the amount of active ranitidine without interference from its degradation products.[1][14]
Q5: Which analytical technique is most suitable for analyzing ranitidine and its degradation products?
A5: Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a triple quadrupole (TQ) or high-resolution mass spectrometer (HRMS), is the most suitable technique for the sensitive and specific analysis of ranitidine and its degradation products, especially for detecting trace levels of NDMA.[4][5] This method avoids the high temperatures used in techniques like GC-MS, which can cause the thermal degradation of ranitidine and the artificial formation of NDMA.[1]
Quantitative Data Summary
Table 1: Stability of Ranitidine in Different Formulations and Storage Conditions
| Formulation | Concentration | Storage Condition | Duration | Remaining Ranitidine (%) | Reference |
| Injectable Solution (in glass vials) | 25 mg/mL | 5°C, Protected from Light | 6 months | > 98.6 | [14] |
| Injectable Solution (in glass vials) | 25 mg/mL | 25°C, Protected from Light | 6 months | > 99.3 | [14] |
| Injectable Solution (in glass vials) | 25 mg/mL | 25°C, Exposed to Light | 6 months | > 98.6 | [14] |
| Injectable Solution (in PP syringes) | 5 mg/mL | 5°C, Protected from Light | 91 days | > 93.5 | [14] |
| Injectable Solution (in PP syringes) | 5 mg/mL | 25°C, Protected from Light | 91 days | > 97.0 | [14] |
| Injectable Solution (in PP syringes) | 5 mg/mL | 25°C, Exposed to Light | 91 days | > 96.3 | [14] |
| Oral Syrup (in amber PP syringes) | 15 mg/mL | 25°C | 12 months | > 98.8 | [14] |
| Injectable Solution | Not specified | 40°C and 55°C | Not specified | Unstable | [13] |
| Solid Form | Not applicable | 45°C and 45% humidity | Not specified | ~80% | [13] |
Table 2: Stability of Ranitidine in Intravenous Infusion Fluids at Room Temperature
| Infusion Fluid | Concentration | Duration | Remaining Ranitidine (%) | Reference |
| 0.9% Sodium Chloride Injection | 0.05 mg/mL | 28 days | > 95 | |
| 5% Dextrose Injection | 0.05 mg/mL | 7 days | < 90 | |
| 0.9% Sodium Chloride Injection | 0.5 - 2.0 mg/mL | 28 days | > 95 | |
| 5% Dextrose Injection | 0.5 - 2.0 mg/mL | 7 days | > 90 |
Experimental Protocols
Protocol 1: Sample Preparation from Ranitidine Tablets for LC-MS Analysis
This protocol is adapted from methodologies for the extraction of ranitidine and NDMA from tablet formulations.[4][7][11]
Materials:
-
Ranitidine tablets
-
Methanol (HPLC grade) or Water (HPLC grade)
-
Vortex mixer
-
Sonicator bath
-
Centrifuge
-
15 mL polypropylene centrifuge tubes
-
0.22 µm syringe filters (e.g., PVDF or Nylon)
-
HPLC vials
Procedure:
-
Weigh and finely crush a sufficient number of tablets to obtain a powder equivalent to a target concentration of 15-30 mg/mL of ranitidine.
-
Accurately weigh the powdered sample and transfer it to a 15 mL centrifuge tube.
-
Add the appropriate volume of methanol or water to achieve the target concentration.
-
Vortex the mixture for approximately 1 minute to ensure thorough mixing.
-
Sonicate the sample for 20-40 minutes to facilitate the dissolution of ranitidine.
-
Centrifuge the sample at 4000-4500 rpm for 15 minutes to pellet the insoluble excipients.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. Discard the first 1 mL of the filtrate.
-
The sample is now ready for LC-MS analysis.
Protocol 2: Forced Degradation Study of Ranitidine
This protocol outlines a general procedure for conducting forced degradation studies on ranitidine based on established practices.[6][14]
Materials:
-
Ranitidine drug substance or product
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Water bath or oven
-
UV light chamber
-
pH meter
-
Appropriate analytical column and mobile phase for HPLC or LC-MS analysis
Procedure:
-
Acid Hydrolysis: Dissolve ranitidine in 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a specified period (e.g., 30 minutes). Neutralize the solution with an equivalent amount of 0.1 N NaOH before analysis.
-
Base Hydrolysis: Dissolve ranitidine in 0.1 N NaOH and keep at room temperature or a controlled elevated temperature for a specified duration. Neutralize the solution with an equivalent amount of 0.1 N HCl before analysis.
-
Oxidative Degradation: Treat a solution of ranitidine with 3% H₂O₂ at room temperature for a defined time.
-
Thermal Degradation: Expose the solid ranitidine powder or a solution to elevated temperatures (e.g., 60-70°C) for an extended period.
-
Photolytic Degradation: Expose a solution of ranitidine to UV light in a photostability chamber.
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or LC-MS method. The method should be capable of separating the parent ranitidine peak from all degradation product peaks.
Visualizations
Caption: Ranitidine degradation pathway leading to NDMA and other products.
Caption: General experimental workflow for ranitidine sample analysis.
Caption: Troubleshooting decision tree for high NDMA levels in ranitidine.
References
- 1. A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine Hydrochloride in Liquid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. waters.com [waters.com]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. hsa.gov.sg [hsa.gov.sg]
- 9. irep.iium.edu.my [irep.iium.edu.my]
- 10. Determination of N-nitrosodimethylamine in Ranitidine Dosage Forms by ESI-LC-MS/MS; Applications for Routine Laboratory Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. N-nitrosodimethylamine (NDMA) contamination of ranitidine products: A review of recent findings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Physical Compatibility and Chemical Stability of Injectable and Oral Ranitidine Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stability of ranitidine hydrochloride at dilute concentration in intravenous infusion fluids at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting poor reproducibility in ranitidine analytical methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the analytical testing of ranitidine, aiming to improve method reproducibility.
Troubleshooting Guide
High-Performance Liquid Chromatography (HPLC) Methods
Question: We are observing significant peak tailing for the ranitidine peak in our reversed-phase HPLC analysis. What are the potential causes and solutions?
Answer:
Peak tailing for ranitidine, a basic compound, is a common issue in reversed-phase HPLC. It is often caused by strong interactions between the analyte and acidic silanol groups on the silica-based column packing material. Here are several potential causes and corresponding troubleshooting steps:
-
Inappropriate pH of the Mobile Phase: If the mobile phase pH is not optimal, ranitidine may be in a mixed ionic state, leading to peak tailing.
-
Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of ranitidine (approximately 8.2 and 2.7) to ensure it is in a single ionic form. A lower pH (e.g., pH 2.5-3.5) is generally preferred for good peak shape.
-
-
Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the column can interact with the basic ranitidine molecule.
-
Solution 1: Use a high-purity, base-deactivated column specifically designed for the analysis of basic compounds.
-
Solution 2: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1% v/v). TEA will preferentially interact with the active silanol sites, reducing their availability to interact with ranitidine.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
Question: We are seeing poor reproducibility in our ranitidine assay results between different days and different analysts. What factors should we investigate?
Answer:
Poor reproducibility in analytical methods can stem from various sources. A systematic investigation is key to identifying the root cause.
-
Inconsistent Sample and Standard Preparation: Ranitidine is known to be hygroscopic, which can lead to weighing errors.[1]
-
Solution: Ensure that the reference standard and sample powders are properly dried before weighing, or store them in a desiccator.[1] Use calibrated analytical balances and volumetric glassware. Prepare fresh standards and samples for each analytical run.
-
-
Mobile Phase Preparation Variability: Small variations in mobile phase composition, especially the pH, can significantly impact retention times and peak shapes.
-
Solution: Prepare the mobile phase fresh daily and use a calibrated pH meter. Ensure all components are accurately measured and thoroughly mixed.
-
-
System Suitability Failures: Not meeting system suitability criteria before analysis can lead to unreliable results.
-
Solution: Always perform system suitability tests (e.g., checking for theoretical plates, tailing factor, and reproducibility of replicate injections) before running samples. If the system fails, troubleshoot the instrument (e.g., check for leaks, pump performance) and column condition.
-
-
Analyst Technique Variation: Differences in how analysts perform the sample preparation and analysis can introduce variability.
-
Solution: Ensure all analysts are trained on a standardized and detailed standard operating procedure (SOP). This includes specifics on sonication time, shaking techniques, and dilutions.[1]
-
A logical workflow for troubleshooting reproducibility issues is presented below.
Impurity Analysis
Question: We are detecting variable and increasing levels of N-nitrosodimethylamine (NDMA) in our ranitidine samples. How can we control this?
Answer:
The formation of NDMA in ranitidine products is a significant concern and is known to be influenced by the drug's inherent instability. Levels of NDMA can increase over time, especially with exposure to heat.
-
Sample Storage: High temperatures can accelerate the degradation of ranitidine to form NDMA.[2]
-
Solution: Store ranitidine active pharmaceutical ingredient (API) and drug products at controlled room temperature or as specified. Avoid exposure to excessive heat during transport and storage.
-
-
Analytical Method Conditions: The heat used in some analytical techniques, such as gas chromatography (GC), can artificially generate NDMA from ranitidine.
-
Manufacturing Process: The presence of nitrites in excipients or from other sources during manufacturing can contribute to NDMA formation.
-
Solution: Screen excipients for nitrite content and consider the entire manufacturing process for potential sources of nitrosating agents. The spontaneous breakdown of the ranitidine molecule can also form dimethylamine and nitrites, which can then lead to NDMA formation.[2]
-
The degradation pathway of ranitidine to NDMA is a critical consideration.
Dissolution Testing
Question: Our dissolution results for ranitidine tablets show high variability between units and between different laboratories. What could be the cause?
Answer:
High variability in the dissolution testing of ranitidine tablets has been reported and can be attributed to several factors, particularly related to the dissolution apparatus and hydrodynamic conditions.
-
Apparatus Selection: The choice of dissolution apparatus (USP Apparatus 1 - Basket vs. USP Apparatus 2 - Paddle) can significantly impact the results.
-
Solution: Studies have shown that using the basket apparatus can increase the rate and extent of dissolution while decreasing individual tablet variability compared to the paddle apparatus.[5][6] Even at a reduced rotational speed (e.g., 30 rpm with baskets vs. 50 rpm with paddles), the basket method can provide more consistent results.[6]
-
-
Tablet Sticking: With the paddle apparatus, tablets can stick to the bottom of the dissolution vessel, leading to incomplete or variable dissolution.
-
Dissolution Medium: While ranitidine is highly soluble, the pH of the dissolution medium should be controlled and consistent.
-
Solution: Use a standardized and freshly prepared dissolution medium as specified in the pharmacopeia or the validated method.
-
-
De-aeration of Medium: Dissolved gases in the dissolution medium can form bubbles on the tablet surface, which can interfere with wetting and dissolution.
-
Solution: Ensure the dissolution medium is properly de-aerated before use according to standard procedures.
-
Frequently Asked Questions (FAQs)
Q1: What are the key validation parameters to focus on for a reproducible ranitidine HPLC method?
A1: According to ICH guidelines, the following validation parameters are crucial for ensuring a reproducible HPLC method for ranitidine:
-
Specificity: The ability to accurately measure the ranitidine peak in the presence of impurities, degradation products, and placebo components.[7] This is often assessed using forced degradation studies.[7]
-
Linearity: The method should demonstrate a linear relationship between the concentration and the detector response over a defined range.[7][8]
-
Accuracy: The closeness of the test results to the true value, often determined by recovery studies of spiked samples.[1][7]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).[1][7]
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, pH, flow rate, and column temperature.[7]
Q2: What are the common degradation pathways for ranitidine under stress conditions?
A2: Ranitidine is susceptible to degradation under various stress conditions. Significant degradation is observed under oxidative, acidic, and basic conditions.[7] It is relatively more stable under thermal and humid conditions, although these can contribute to the formation of NDMA.[2][7] The primary degradation pathways involve the breakdown of the ranitidine molecule, which can lead to the formation of various impurities, including the critical N-nitrosodimethylamine (NDMA).[9]
Q3: Can excipients in the formulation affect the reproducibility of ranitidine analysis?
A3: Yes, excipients can impact the analysis in several ways. Some excipients may interfere with the chromatographic separation, co-eluting with the ranitidine peak or its impurities. More critically, certain excipients may contain impurities, such as nitrites, that can react with the ranitidine degradation product, dimethylamine, to form NDMA.[2] Therefore, it is important to evaluate the potential for excipient interference during method development and validation.
Data Summary Tables
Table 1: Example HPLC Method Parameters for Ranitidine Analysis
| Parameter | Typical Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[1][10] |
| Mobile Phase | A mixture of a buffer (e.g., phosphate or ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile). The pH is typically adjusted to the acidic range (e.g., pH 3.0-6.0).[10][11] |
| Flow Rate | 1.0 mL/min[7][12] |
| Detection | UV at approximately 227-230 nm or 313 nm[7][8][10] |
| Column Temperature | Ambient or controlled (e.g., 40°C)[7] |
| Injection Volume | 10-20 µL |
Table 2: Summary of Factors Affecting Ranitidine Stability and NDMA Formation
| Factor | Effect on Ranitidine/NDMA | Reference |
| High Temperature | Increases degradation and NDMA formation. | [2] |
| Storage Time | NDMA levels can increase over time. | |
| Acidic pH | Significant degradation of ranitidine. | [7][13] |
| Basic pH | Significant degradation of ranitidine. | [7] |
| Oxidative Stress | Significant degradation of ranitidine. | [7] |
| Presence of Nitrites | Can react with ranitidine degradation products to form NDMA. | [2] |
| Moisture | Ranitidine is hygroscopic; moisture can be involved in degradation. | [1][13] |
| Light | Can contribute to degradation. | [14] |
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. agilent.com [agilent.com]
- 4. Analysis of Nitrosamine Impurities in Ranitidine | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. A better dissolution method for ranitidine tablets USP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine Hydrochloride in Liquid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical Method Development and Validation for Estimation of Ranitidine in Solid Dosage Form by UV-Spectrophotometric Method – Oriental Journal of Chemistry [orientjchem.org]
- 9. N-nitrosodimethylamine (NDMA) contamination of ranitidine products: A review of recent findings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sci-rep.com [sci-rep.com]
- 11. ijbpas.com [ijbpas.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
curtain gas optimization for reducing background in NDMA analysis
Technical Support Center: NDMA Analysis Optimization
Optimizing Curtain Gas to Reduce Background Noise in N-Nitrosodimethylamine (NDMA) Analysis
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing LC-MS/MS for the trace-level analysis of N-nitrosodimethylamine (NDMA). It provides detailed troubleshooting advice and frequently asked questions (FAQs) focused on the role of curtain gas in minimizing background noise and improving analytical sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is curtain gas and what is its primary function in LC-MS/MS analysis?
A1: Curtain gas is an inert nitrogen gas that is applied between the ion source and the mass spectrometer's orifice.[1][2] Its primary functions are twofold: it acts as a barrier to prevent neutral, un-ionized molecules (like solvent droplets and contaminants) from entering the mass analyzer, and it aids in the desolvation of ions produced in the source.[2] This process is crucial for reducing chemical noise, protecting the instrument's ion optics from contamination, and ensuring stable and sensitive analysis.[1][3]
Q2: How does the curtain gas setting impact NDMA analysis specifically?
A2: NDMA is a small molecule prone to high background signals due to isobaric interferences and contaminants in the low mass range.[4][5] Optimizing the curtain gas is critical as it can significantly reduce this background noise.[1] A higher curtain gas flow can more effectively block interfering neutral particles, leading to a cleaner baseline and an improved signal-to-noise (S/N) ratio for NDMA quantification.[1][4] However, an excessively high setting can also reduce the number of target ions entering the mass spectrometer, thereby decreasing sensitivity.[3]
Q3: What are typical starting values for curtain gas settings?
A3: The optimal curtain gas setting depends on the LC flow rate and the specific mass spectrometer model.[3][6] It is always best to consult the manufacturer's recommendations as a starting point. For example, for some systems at an LC flow of 0.500 mL/min, a starting curtain gas pressure might be around 30-35 psi.[3][6] Generally, a higher value (up to 45 psi) is preferred for robustness, but this must be balanced with the potential for signal suppression.[3]
Q4: Besides curtain gas, what other parameters can influence background noise in NDMA analysis?
A4: Several factors can contribute to high background noise, including the purity of mobile phases and the nitrogen gas supply, system contamination, and other MS source parameters like cone gas and cone voltage.[4][7] For instance, using high-purity mobile phases and installing a hydrocarbon filter on the nitrogen gas line can significantly reduce baseline noise.[4][7] Parameters such as declustering potential (DP) or Q0 dissociation (Q0D) are also crucial for reducing interferences and should be optimized via LC-MS analysis rather than syringe infusion to account for background from the mobile phase.[1]
Troubleshooting Guide
Issue: High background noise is observed in the NDMA MRM transition (e.g., 75 > 43 m/z), compromising the limit of detection (LOD).
This troubleshooting workflow provides a systematic approach to diagnosing and resolving high background noise issues related to curtain gas and other source parameters.
Troubleshooting Workflow for High Background Noise
Caption: Troubleshooting logic for addressing high background noise.
Experimental Protocols & Data
Protocol: Curtain Gas Optimization Experiment
This protocol describes a systematic approach to optimize the curtain gas setting to achieve the best signal-to-noise (S/N) ratio for NDMA analysis.
-
System Preparation:
-
Prepare a standard solution of NDMA at a concentration relevant to the expected limit of quantitation (e.g., 0.5 ng/mL).[4]
-
Equilibrate the LC-MS/MS system with the analytical method's mobile phase until a stable baseline is achieved.
-
-
Initial Parameter Setup:
-
Iterative Analysis:
-
Perform a series of injections of the NDMA standard.
-
With each injection, incrementally increase the curtain gas setting. For example, increase the pressure in steps of 5 psi (e.g., 20, 25, 30, 35, 40, 45, 50 psi) or flow rate in steps of 50 L/hr.[1][4]
-
It is crucial to allow the system to stabilize for a few minutes after each change before the next injection.
-
-
Data Evaluation:
-
For each run, measure the peak height (signal) of the NDMA peak and the standard deviation of the baseline noise in a region close to the peak.
-
Calculate the S/N ratio for each curtain gas setting.
-
Plot the S/N ratio against the curtain gas setting to identify the optimal value that provides the highest S/N.
-
-
Verification:
-
Once the optimal setting is identified, verify that it does not negatively impact the performance of other analytes if it is a multi-analyte method.[4]
-
Data Presentation: Impact of Gas Settings on S/N Ratio
The following tables summarize quantitative data from studies demonstrating the effect of optimizing gas parameters on NDMA analysis.
Table 1: Effect of Curtain Gas Pressure on Background and S/N Ratio for NDMA
| Curtain Gas (psi) | Background Intensity (cps) | Peak Height (cps) | Signal-to-Noise (S/N) Ratio |
| 40 | ~2000 | ~2500 | X |
| 55 | ~1000 | ~2400 | ~2X |
Data adapted from a study showing that increasing curtain gas from 40 to 55 psi reduced background by approximately 50% and doubled the S/N ratio with no significant loss in peak height.[1]
Table 2: Cone Gas Flow Rate Optimization for NDMA MRM Transitions
| Cone Gas (L/hr) | MRM Transition | Observation | Optimal S/N Achieved |
| 150 | 75.1 > 43 | High background noise | No |
| 200 | 75.1 > 43 | Reduced background | No |
| 250 | 75.1 > 43 | Further noise reduction | No |
| 300 | 75.1 > 43 | Significant noise reduction | No |
| 350 | 75.1 > 43 | Best S/N ratio observed | Yes |
| 400 | 75.1 > 43 | S/N begins to decrease | No |
| 500 | 75.1 > 43 | Lower S/N | No |
Data summarized from an experiment where a cone gas flow rate of 350 L/hr was found to be optimal, significantly improving the S/N for the 75.1>43 transition and also enhancing the signal for other NDMA transitions.[4]
Visualization of Key Relationships
The interplay between different gas settings is crucial for method optimization. The following diagram illustrates the functional relationship between the key gases in the MS source.
MS Source Gas Parameter Relationships
Caption: Relationship between source and collision cell gases.
References
- 1. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 2. researchgate.net [researchgate.net]
- 3. What Curtain Gas Settings Should Be Used on SCIEX 3200, 4000 and 5000 Series Systems? [sciex.com]
- 4. waters.com [waters.com]
- 5. sciex.com [sciex.com]
- 6. What Curtain Gas (CUR) Settings Should Be Used on SCIEX 3500, 4500 and 5500 Systems? [sciex.com]
- 7. lcms.cz [lcms.cz]
dealing with false positives in nitrosamine impurity testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with nitrosamine impurity testing, with a specific focus on mitigating false positive results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of false positives in nitrosamine analysis?
False positive results in nitrosamine testing can be a significant issue, leading to unnecessary product recalls and regulatory scrutiny.[1] The most common sources of these erroneous results include:
-
Artifactual Formation During Sample Preparation: Nitrosamines can form in situ during the analytical process itself.[2][3] This is particularly prevalent when the sample preparation involves acidic conditions, which can facilitate the reaction between precursor amines (secondary or tertiary) present in the drug substance or product and residual nitrosating agents.[1][4][5] High temperatures used in some analytical techniques, like Gas Chromatography (GC), can also contribute to this artifactual formation.[6]
-
Interference from Matrix Components: Complex sample matrices in drug products can contain components that interfere with the detection of target nitrosamines.[7] This can lead to an overestimation of the nitrosamine content.
-
Co-eluting Substances: A compound that has a similar mass-to-charge ratio and retention time as the target nitrosamine can be misidentified as a positive result. A notable example is the interference of dimethylformamide (DMF) with the detection of N-nitrosodimethylamine (NDMA).[6][8]
-
Contamination: Trace amounts of nitrosamines present in the laboratory environment, solvents, or on equipment can contaminate samples and lead to false positives.[2]
Q2: What are scavenger agents and how do they help in preventing false positives?
Scavenger agents are compounds that can be added during sample preparation to inhibit the formation of nitrosamines.[4][9] They work by reacting with and removing nitrosating agents, thereby preventing them from reacting with precursor amines in the sample.[9] The most commonly used scavenger agents are:
-
Ascorbic Acid (Vitamin C): An effective antioxidant that can inhibit nitrosamine formation.[10][11][12][13]
-
Alpha-tocopherol (Vitamin E): Another potent antioxidant that has been shown to suppress false positives without compromising the performance of the analytical method.[1][4][10][11][13]
The use of these scavengers is a key mitigation strategy to enhance the accuracy of nitrosamine testing.[1][11]
Q3: Which analytical techniques are recommended for nitrosamine impurity testing?
Several advanced analytical techniques are employed for the detection and quantification of nitrosamine impurities. The choice of method often depends on the specific nitrosamine, the sample matrix, and the required sensitivity.[14][15] Key techniques include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-Tandem Mass Spectrometry (LC-MS/MS): These are the most widely used methods due to their high sensitivity and selectivity for a broad range of nitrosamines, including those that are non-volatile.[3][15][16][17]
-
Gas Chromatography-Mass Spectrometry (GC-MS) and GC-Tandem Mass Spectrometry (GC-MS/MS): Suitable for volatile nitrosamines. However, the high temperatures of the GC inlet can sometimes lead to the artificial formation of nitrosamines, requiring careful method development.[6][18]
-
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): This technique provides very high selectivity and mass accuracy, which is crucial for differentiating target nitrosamines from isobaric interferences (compounds with the same nominal mass), thus reducing the risk of false positives.[8][19]
Regulatory bodies like the FDA have developed and published methods based on these techniques.[8][14]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during nitrosamine impurity testing that may lead to false positive results.
Issue 1: Suspected Artifactual Nitrosamine Formation
Symptoms:
-
Inconsistent results between different sample preparations of the same batch.
-
Higher than expected nitrosamine levels, especially in products containing secondary or tertiary amines.
-
Detection of nitrosamines that are not expected based on the manufacturing process risk assessment.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected artifactual nitrosamine formation.
Issue 2: Potential Interference from Co-eluting Substances
Symptoms:
-
A peak is detected at the expected retention time and mass-to-charge ratio of the target nitrosamine, but its identity is uncertain.
-
Poor peak shape or unexpected ion ratios.
-
Discrepancies between results from different analytical platforms (e.g., LC-MS/MS vs. LC-HRMS).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for potential analytical interference.
Data Presentation
The following tables summarize key quantitative data related to analytical methods for nitrosamine testing.
Table 1: Comparison of Common Analytical Techniques for Nitrosamine Analysis
| Technique | Common Analytes | Typical Limit of Quantification (LOQ) | Advantages | Disadvantages |
| LC-MS/MS | Broad range of nitrosamines | 0.01 - 0.1 ppm | High sensitivity and selectivity, suitable for non-volatile compounds.[15][16] | Can be susceptible to matrix effects. |
| GC-MS/MS | Volatile nitrosamines (e.g., NDMA, NDEA) | 0.01 - 0.05 ppm | Excellent for volatile and semi-volatile compounds.[18] | Potential for thermal degradation and artifactual formation.[6] |
| LC-HRMS | Broad range of nitrosamines | As low as 0.005 ppm[8] | High mass accuracy reduces risk of false positives from interferences.[8][19] | Higher instrument cost and complexity. |
Table 2: Performance of FDA's Published LC-HRMS Method for Various Nitrosamines
| Nitrosamine | Abbreviation | Acceptable Intake (AI) Limit (ng/day) |
| N-Nitrosodimethylamine | NDMA | 96.0 |
| N-Nitrosodiethylamine | NDEA | 26.5 |
| N-Nitrosoethylisopropylamine | EIPNA | 26.5 |
| N-Nitrosodiisopropylamine | DIPNA | 26.5 |
| N-Nitroso-N-methyl-4-aminobutyric acid | NMBA | 96.0 |
| N-Nitrosodibutylamine | NDBA | 26.5 |
| Data sourced from various regulatory guidance documents and publications.[6] |
Experimental Protocols
Protocol 1: General Sample Preparation with Scavenger Agent
This protocol describes a general method for preparing a drug product sample for LC-MS analysis while mitigating artifactual nitrosamine formation.
Objective: To extract nitrosamines from a solid dosage form while preventing their artificial formation.
Materials:
-
Drug product (tablets or capsules)
-
Diluent (e.g., 1% formic acid in water, or other suitable solvent)
-
Internal Standard solution (containing isotopically labeled nitrosamines)
-
Scavenger agent: Vitamin E (alpha-tocopherol) solution (e.g., 20 mg/mL in a suitable organic solvent)
-
Centrifuge tubes (e.g., 2 mL)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Autosampler vials
Procedure:
-
Weigh and transfer a precise amount of the powdered drug substance (e.g., 80 mg) into a centrifuge tube.
-
Add a defined volume of the diluent (e.g., 1188 µL).
-
Add a small volume of the scavenger agent solution (e.g., to achieve a final concentration of >10 mg/mL of Vitamin E).[4]
-
Add a small volume of the Internal Standard solution (e.g., 12 µL).
-
Cap the tube and vortex at high speed (e.g., 2500 rpm) for a specified time (e.g., 20 minutes) to ensure complete dissolution and mixing.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm) for a specified time (e.g., 10 minutes) to pelletize any undissolved excipients.
-
Filter the supernatant through a syringe filter into an autosampler vial.
-
The sample is now ready for analysis by LC-MS.
Workflow Diagram for Protocol 1:
Caption: Experimental workflow for sample preparation with a scavenger agent.
References
- 1. resolian.com [resolian.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. youtube.com [youtube.com]
- 5. fda.gov [fda.gov]
- 6. cambrex.com [cambrex.com]
- 7. Addressing Nitrosamine Impurities in Pharmaceuticals and Analytical Challenges [sartorius.com]
- 8. fda.gov [fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. Updates on possible mitigation strategies to reduce the risk of nitrosamine drug substance-related impurities in drug products | FDA [fda.gov]
- 11. dsm-firmenich.com [dsm-firmenich.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs [manufacturingchemist.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 17. 7 Strategies for Managing Nitrosamine Impurities Effectively [avslifesciences.com]
- 18. agilent.com [agilent.com]
- 19. gcms.labrulez.com [gcms.labrulez.com]
impact of diluent choice on ranitidine stability and analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ranitidine. It focuses on the critical impact of diluent choice on the stability and analytical measurement of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with ranitidine, with a focus on problems related to the choice of diluent.
Question: My ranitidine standard solution is showing rapid degradation, even when freshly prepared. What could be the cause?
Answer:
Rapid degradation of ranitidine in a freshly prepared standard solution is often linked to the choice of diluent and storage conditions. Here are some potential causes and troubleshooting steps:
-
Diluent pH: Ranitidine is known to be unstable in acidic and basic conditions.[1][2] If you are using an unbuffered aqueous solution, the pH may not be optimal for stability.
-
Presence of Oxidizing Agents: Ranitidine is susceptible to oxidative degradation.[1][2] Your diluent could be contaminated with trace oxidizing agents.
-
Recommendation: Use high-purity solvents and freshly prepared diluents. If oxidation is suspected, sparging the diluent with an inert gas like nitrogen may help reduce oxidative degradation.[5]
-
-
Exposure to Light: Ranitidine is known to be sensitive to light.[6][7]
-
Inappropriate Solvent: While methanol is sometimes used for stock solutions, prolonged storage in certain organic solvents can lead to degradation.[8][10] Water is a common diluent, but its pH can vary.[9][11]
Question: I am observing unexpected peaks in my HPLC chromatogram when analyzing ranitidine samples. How can I determine if these are due to the diluent?
Answer:
Unexpected peaks in your chromatogram can arise from several sources, including the diluent, impurities in the drug substance, or degradation products. To investigate the role of the diluent, follow these steps:
-
Inject a Blank: Inject a sample of the diluent alone into the HPLC system. Any peaks observed will be attributable to the diluent itself or contaminants within it.
-
Review the Diluent Composition: If your diluent is a mixture (e.g., a buffered solution), inject each individual component to identify the source of the extraneous peak.
-
Perform a Forced Degradation Study: Subject your ranitidine sample to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[1][2][4] This can help you identify if the unknown peaks in your experimental samples correspond to known degradants. Ranitidine is known to degrade significantly under acidic, basic, and oxidative stress.[1][2]
-
Check for Excipient Interactions: If you are analyzing a formulated product, some excipients may interact with ranitidine or interfere with the analysis.[12][13][14] Prepare a solution of the placebo (all excipients without the active pharmaceutical ingredient) in your diluent and inject it to see if any excipients are contributing to the observed peaks.
Question: My ranitidine assay results are showing poor precision and accuracy. Could the diluent be a factor?
Answer:
Yes, the diluent can significantly impact the precision and accuracy of your ranitidine assay. Here's how:
-
Incomplete Dissolution: Ranitidine hydrochloride is generally soluble in water and methanol.[8][11] However, if you are using a different diluent or if the drug concentration is high, you may have incomplete dissolution.
-
Recommendation: Ensure your ranitidine is fully dissolved in the diluent before analysis. Sonication can aid in dissolution.[1]
-
-
Ongoing Degradation: If the chosen diluent does not provide a stable environment for ranitidine, the concentration will decrease over time, leading to inaccurate and imprecise results.
-
Recommendation: Choose a diluent that ensures the stability of ranitidine for the duration of your analysis. For a sequence of HPLC runs, this is particularly important. As previously mentioned, a pH-controlled buffer is often a good choice.[3]
-
-
Interaction with Container: Ranitidine solutions may interact with certain container materials.
Frequently Asked Questions (FAQs)
Q1: What is the most stable diluent for preparing ranitidine solutions for intravenous (IV) administration?
A1: For IV administration, 0.9% sodium chloride injection has been shown to be a more stable diluent for ranitidine compared to 5% dextrose injection, especially at dilute concentrations. In 0.9% sodium chloride, ranitidine concentrations can remain above 95% for up to 28 days, whereas in 5% dextrose, the concentration may fall below 90% after seven days.[15]
Q2: Can I use water as a diluent for my ranitidine HPLC analysis?
A2: While water is a common solvent and can be used as a medium for dissolution testing of ranitidine tablets, it is crucial to consider the pH.[11][16] For HPLC analysis, it is generally recommended to use the mobile phase or a diluent with a composition similar to the mobile phase to avoid peak distortion and ensure compatibility with the chromatographic system.[4] The USP monograph for ranitidine hydrochloride suggests using a phosphate buffer solution as a diluent for the assay.[17]
Q3: How does pH affect the stability of ranitidine in aqueous diluents?
A3: Ranitidine is most stable in aqueous solutions with a pH between 6.5 and 7.5.[3][7] It undergoes significant degradation in both acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions.[1][2][4] Therefore, using buffered diluents is highly recommended for maintaining the stability of ranitidine solutions.
Q4: Are there any common excipients that are incompatible with ranitidine and could affect its stability in a formulation?
A4: Yes, studies have shown that ranitidine can have physicochemical interactions with certain excipients. For example, incompatibilities have been reported with butylated hydroxyanisole, polyvinyl pyrrolidone, hydroxypropyl methylcellulose, microcrystalline cellulose, and magnesium stearate under accelerated stability conditions.[14] When developing a formulation, it is essential to conduct compatibility studies with all chosen excipients.
Quantitative Data on Ranitidine Stability
The stability of ranitidine is highly dependent on the diluent, storage temperature, and exposure to light. The following tables summarize quantitative data from various studies.
Table 1: Stability of Ranitidine in Intravenous Infusion Fluids at Room Temperature
| Diluent | Ranitidine Concentration | Storage Duration | Remaining Ranitidine (%) | Reference |
| 0.9% Sodium Chloride Injection | 0.05 mg/mL | 28 days | > 95% | [15] |
| 5% Dextrose Injection | 0.05 mg/mL | 7 days | < 90% | [15] |
| 5% Dextrose Injection | 0.5 - 2.0 mg/mL | 7 days | Improved stability vs. 0.05 mg/mL | [15] |
| 5% Dextrose with Lactated Ringer's Injection | 0.05 mg/mL | 48 hours | < 90% | [15] |
Table 2: Forced Degradation of Ranitidine under Various Conditions
| Stress Condition | Reagent/Condition | Duration | Approximate Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 N HCl at 60°C | 30 minutes | Significant | [1] |
| Base Hydrolysis | 0.1 N NaOH at 60°C | 30 minutes | Significant | [1] |
| Oxidation | 1.0% H₂O₂ at 60°C | 30 minutes | Significant | [1] |
| Thermal | 60°C | 10 days | Stable | [1] |
| Photolytic | UV Light | 48 hours | Degradation observed | [18] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Ranitidine Analysis
This protocol outlines a general stability-indicating HPLC method for the determination of ranitidine in the presence of its degradation products.
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 100 x 4.6 mm, 3 µm particle size).[1]
-
Mobile Phase: A gradient mixture of a phosphate buffer and acetonitrile is commonly used. For example:
-
Solvent A: 0.05 M potassium dihydrogen orthophosphate buffer, pH adjusted to 6.5.[1]
-
Solvent B: Acetonitrile.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Detection: UV detection at 230 nm.[1]
-
-
Preparation of Standard Solution:
-
Accurately weigh a suitable amount of USP Ranitidine Hydrochloride Reference Standard.
-
Dissolve in the diluent (e.g., Solvent A of the mobile phase) to obtain a known concentration (e.g., 300 µg/mL).[1]
-
-
Preparation of Sample Solution (from a liquid oral dosage form):
-
Transfer a volume of the ranitidine syrup equivalent to 30 mg of ranitidine into a 100 mL volumetric flask.
-
Add approximately 50 mL of the diluent (e.g., Solvent A).
-
Sonicate for 10 minutes to ensure complete dissolution.[1]
-
Dilute to volume with the diluent.
-
Centrifuge the solution to remove any insoluble excipients.
-
Filter the supernatant through a 0.45 µm membrane filter before injection.[1]
-
-
Analysis:
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas for ranitidine.
-
Calculate the concentration of ranitidine in the sample by comparing the peak area with that of the standard.
-
Visualizations
Caption: Impact of diluent and stress conditions on ranitidine degradation.
Caption: General workflow for the analysis of ranitidine stability.
References
- 1. A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine Hydrochloride in Liquid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US20060100271A1 - Stabilized aqueous ranitidine compositions - Google Patents [patents.google.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Stability of ranitidine in injectable solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of ranitidine tablets subjected to stress and environmental conditions, by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. uspbpep.com [uspbpep.com]
- 9. pharmacopeia.cn [pharmacopeia.cn]
- 10. tsijournals.com [tsijournals.com]
- 11. drugfuture.com [drugfuture.com]
- 12. Interactions between Active Ingredient Ranitidine and Clay Mineral Excipients in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Stability of ranitidine hydrochloride at dilute concentration in intravenous infusion fluids at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. uspbpep.com [uspbpep.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
Validation of LC-MS/MS Method for N-Nitrosodimethylamine (NDMA) in Ranitidine: A Guide to ICH Q2(R1) Compliance
For Researchers, Scientists, and Drug Development Professionals
The presence of N-nitrosodimethylamine (NDMA), a probable human carcinogen, in ranitidine drug products has necessitated the development and rigorous validation of sensitive analytical methods. This guide provides a comprehensive overview of the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of NDMA in ranitidine, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines. We present a comparative summary of validation parameters, detailed experimental protocols, and visual workflows to support researchers in establishing robust and reliable analytical procedures.
Comparative Performance of LC-MS/MS Methods for NDMA Analysis
The selection of an appropriate analytical method is critical for the accurate quantification of genotoxic impurities like NDMA. While various techniques exist, LC-MS/MS has emerged as the gold standard due to its high sensitivity and specificity.[1][2] The triple-quadrupole platform, in particular, is widely available and provides a robust alternative to high-resolution mass spectrometry (LC-HRMS).[1]
Below is a summary of typical validation parameters for an LC-MS/MS method for NDMA in ranitidine, benchmarked against established regulatory findings and alternative methods.
Table 1: Comparison of LC-MS/MS Method Validation Parameters for NDMA in Ranitidine
| Validation Parameter | ICH Q2(R1) Guideline | Typical Performance of Validated LC-MS/MS Method | Alternative Method (LC-HRMS) Performance |
| Specificity | The analytical procedure should be able to assess unequivocally the analyte in the presence of components which may be expected to be present. | No interference from ranitidine or other matrix components at the retention time of NDMA. Chromatographic separation is key.[1] | Similar to LC-MS/MS, demonstrates high specificity through accurate mass measurement.[3] |
| Linearity (r²) | A linear relationship should be evaluated across the range of the analytical procedure. A minimum of 5 concentrations is recommended.[4] | ≥ 0.999[5] | ≥ 0.99[6] |
| Range (ng/mL) | The range is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy and linearity.[4] | 1.0 - 100[7] | 1.0 - 100[3] |
| Accuracy (% Recovery) | Accuracy should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range.[4] Typically 80-120% for impurity analysis.[8] | 98.07% to 100.22%[5] | 85% to 115%[6] |
| Precision (% RSD) | Repeatability (Intra-assay): Assessed by a minimum of 9 determinations covering the specified range or a minimum of 6 determinations at 100% of the test concentration. Intermediate Precision: Expresses within-laboratories variations: different days, different analysts, different equipment, etc.[4] | Repeatability: ≤ 2.0% Intermediate Precision: ≤ 5.0%[8] | Not explicitly stated, but expected to be similar to LC-MS/MS. |
| Limit of Detection (LOD) (ng/mL) | The detection limit is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | 0.3[5][7] | 0.32[3] |
| Limit of Quantitation (LOQ) (ng/mL) | The quantitation limit is the lowest amount of analyte in a sample which can be quantitated with suitable precision and accuracy.[4] | 1.0[5][7] | 1.0[3] |
| Robustness | The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. | Method remains reliable with slight variations in flow rate and column temperature.[5] | Not explicitly stated, but expected to be evaluated during validation. |
Experimental Protocols
A detailed and well-documented experimental protocol is fundamental for the successful validation and transfer of an analytical method.
Sample Preparation
Drug Substance:
-
Accurately weigh approximately 120 mg of the ranitidine drug substance into a 15 mL centrifuge tube.
-
Add 4.0 mL of water and vortex until the substance is completely dissolved.[7]
Drug Product (Tablets):
-
Crush a suitable number of tablets to achieve a target concentration of 30 mg/mL of ranitidine in water.
-
Transfer the powdered tablets into a 15 mL centrifuge tube.
-
Add the appropriate volume of water and vortex for one minute.
-
Shake the sample for 40 minutes using a mechanical shaker.
-
Centrifuge the sample at 4500 rpm for 15 minutes.
-
Filter the supernatant through a 0.22 µm PVDF syringe filter, discarding the first 1 mL.
-
Transfer the filtered sample into an HPLC vial for analysis.[7]
LC-MS/MS Instrumentation and Conditions
-
LC System: HPLC or UHPLC system with a temperature-controlled autosampler and column compartment.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) source.[1]
-
Column: ACE Excel C18-AR, 3 µm, 50 x 4.6 mm or equivalent.[7]
-
Mobile Phase A: 0.1% formic acid in water.[7]
-
Mobile Phase B: 0.1% formic acid in methanol.[9]
-
Flow Rate: 0.400 mL/min.[9]
-
Injection Volume: 15 µL.[9]
-
MS Detection: Multiple Reaction Monitoring (MRM) mode. For NDMA, the transition m/z 75 -> 43 is commonly monitored.[11]
Validation Experiments as per ICH Q2(R1)
-
Specificity: Analyze blank samples (diluent), placebo samples (drug product matrix without ranitidine), and spiked samples to demonstrate the absence of interfering peaks at the retention time of NDMA. A diverter valve can be used to direct the high concentration of ranitidine away from the mass spectrometer to prevent source contamination and enhance robustness.[1]
-
Linearity: Prepare a series of at least five calibration standards of NDMA in a suitable diluent, covering the expected range of the analyte (e.g., 1 to 100 ng/mL).[5][7] Plot the peak area response against the concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Accuracy: Perform recovery studies by spiking known amounts of NDMA into the drug product matrix at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the target concentration), with at least three replicates at each level. Calculate the percentage recovery.[4][8]
-
Precision:
-
Repeatability: Analyze a minimum of six replicate injections of a standard solution at 100% of the test concentration or a minimum of nine determinations across the specified range on the same day, with the same analyst and instrument.[4]
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument to assess the variability.
-
-
LOD and LOQ: Determine the Limit of Detection and Limit of Quantitation based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary critical method parameters such as mobile phase composition, flow rate, and column temperature and observe the effect on the analytical results, including retention time, peak area, and resolution.[5]
Visualizing the Workflow and Validation Logic
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex processes.
Caption: Experimental workflow for the analysis of NDMA in ranitidine by LC-MS/MS.
Caption: Logical relationships of validation parameters as per ICH Q2(R1).
References
- 1. pharmtech.com [pharmtech.com]
- 2. agilent.com [agilent.com]
- 3. fda.gov [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. ijpsonline.com [ijpsonline.com]
- 6. waters.com [waters.com]
- 7. fda.gov [fda.gov]
- 8. ICH Q2(R1) – Pharma Validation [pharmavalidation.in]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. japsonline.com [japsonline.com]
- 11. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
Uncovering NDMA Levels in Ranitidine: A Comparative Analysis of Leading Brands
An in-depth examination of N-nitrosodimethylamine (NDMA) levels across various ranitidine brands reveals significant variations, underscoring the complexities of drug stability and manufacturing processes. This guide provides a comparative analysis of NDMA levels found in ranitidine products, supported by experimental data from regulatory agencies, and details the analytical methodologies used for detection.
The discovery of the probable human carcinogen N-nitrosodimethylamine (NDMA) in ranitidine, a widely used H2 blocker for treating conditions like heartburn and ulcers, prompted global recalls and a re-evaluation of the drug's safety.[1][2][3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), conducted extensive testing to quantify the levels of this impurity in various ranitidine products.[2][4] This analysis synthesizes the available data to provide a comparative overview for researchers, scientists, and drug development professionals.
The FDA's laboratory analyses revealed the presence of NDMA in all tested samples of ranitidine, including active pharmaceutical ingredients (API) and finished drug products in tablet and syrup form.[4] The acceptable daily intake limit for NDMA has been set at 0.096 micrograms or 0.32 parts per million (ppm) for ranitidine.[4] Investigations have suggested that NDMA can form from the degradation of the ranitidine molecule itself, with levels potentially increasing over time and when stored at higher than room temperatures.[5][6]
Comparative Data of NDMA Levels in Ranitidine Brands
The following table summarizes the quantitative analysis of NDMA levels in ranitidine products from various manufacturers, based on data released by the U.S. Food and Drug Administration.[4]
| Manufacturer | Product Description | NDMA Level (ppm) | NDMA Level (micrograms/tablet or oral dose) |
| Sanofi Pharmaceutical | OTC Ranitidine 150mg | 0.03 - 0.20 | 0.01 - 0.03 |
| Cardinal Health | OTC Ranitidine 150mg | 1.02 | 0.15 |
| Aurobindo | Rx Ranitidine 300mg | 1.86 | 0.56 |
| Sandoz | Rx Ranitidine 300mg | 0.82 | 0.25 |
| Ajanta Pharma USA Inc. | Rx Ranitidine 300mg | 0.23 | 0.07 |
| Strides Shasun Ltd | Rx Ranitidine 300mg | 0.02 | 0.00 |
Experimental Protocols
The primary analytical method used by the FDA and other regulatory agencies for the quantification of NDMA in ranitidine products is Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).[4] This technique is favored as it avoids the high temperatures used in Gas Chromatography-Mass Spectrometry (GC-MS), which were found to artificially generate NDMA from the ranitidine molecule during testing.[7]
Sample Preparation
-
Crushing and Weighing: A representative number of ranitidine tablets are crushed to obtain a fine powder. A specific amount of the powder, equivalent to a target weight of the active pharmaceutical ingredient, is weighed.
-
Extraction: The weighed sample is suspended in a suitable solvent, typically methanol. The mixture is then vortexed and placed in an ultrasonic bath to ensure complete extraction of NDMA.
-
Centrifugation and Filtration: The sample is centrifuged to separate the solid excipients from the liquid extract. The resulting supernatant is then filtered through a syringe filter (e.g., 0.22 µm PVDF) to remove any remaining particulate matter before analysis.
LC-HRMS Analysis
-
Chromatographic Separation: The filtered sample extract is injected into an LC system. The separation of NDMA from the ranitidine API and other components is achieved using a reverse-phase chromatography column.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a high-resolution mass spectrometer. The instrument is operated in a mode that allows for the highly sensitive and specific detection of the protonated NDMA ion based on its accurate mass-to-charge ratio (m/z).
-
Quantification: The concentration of NDMA in the sample is determined by comparing the peak area of the NDMA ion in the sample to a calibration curve generated from reference standards of known NDMA concentrations. An isotopically labeled internal standard is often used to improve the accuracy of the quantification.
Experimental Workflow for NDMA Analysis
The following diagram illustrates the general workflow for the analysis of NDMA in ranitidine products.
Caption: Experimental workflow for NDMA analysis in ranitidine.
Signaling Pathway of NDMA-Induced Carcinogenesis
While the focus of this guide is the comparative analysis of NDMA levels, it is pertinent for the target audience to be aware of the putative mechanism of NDMA's carcinogenicity. The following diagram illustrates a simplified signaling pathway associated with NDMA-induced DNA damage, a key step in carcinogenesis.
Caption: Simplified pathway of NDMA-induced carcinogenesis.
References
- 1. Sandoz Inc. Issues Voluntary Recall of Ranitidine Hydrochloride Capsules 150mg and 300mg Due to an Elevated Amount of Unexpected Impurity, N-Nitrosodimethylamine (NDMA), in the Product [prnewswire.com]
- 2. EMA to review ranitidine medicines following detection of NDMA | European Medicines Agency (EMA) [ema.europa.eu]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Laboratory Tests | Ranitidine | FDA [fda.gov]
- 5. Questions and Answers: NDMA impurities in ranitidine (commonly known as Zantac) | FDA [fda.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. fda.gov [fda.gov]
Ranitidine vs. Nizatidine: A Comparative Analysis of N-Nitrosodimethylamine (NDMA) Formation Potential
For Researchers, Scientists, and Drug Development Professionals
The discovery of N-nitrosodimethylamine (NDMA), a probable human carcinogen, in ranitidine products in 2019 led to widespread recalls and a re-evaluation of the stability of certain pharmaceutical molecules. This guide provides an objective comparison of the potential for NDMA formation in ranitidine versus nizatidine, two structurally similar histamine H2-receptor antagonists. The comparison is supported by experimental data and detailed methodologies to assist researchers and drug development professionals in understanding the underlying chemical liabilities.
Chemical Structures and Propensity for NDMA Formation
Ranitidine and nizatidine share a similar core structure, but key differences in their side chains are believed to influence their susceptibility to degradation and subsequent NDMA formation. Both molecules contain a dimethylamine group, which is a known precursor to NDMA. The primary structural difference lies in the five-membered heterocyclic ring: ranitidine contains a furan ring, while nizatidine possesses a thiazole ring.
The formation of NDMA from these drugs is primarily linked to the degradation of the molecule, which can release a dimethylamine moiety that then reacts with a nitrosating agent.
Caption: General pathway of NDMA formation from precursor drugs.
Comparative Potential for NDMA Formation
Studies have consistently shown that ranitidine has a significantly higher potential to form NDMA compared to nizatidine.
-
Computational Analysis: A computational study demonstrated that ranitidine has a much higher potential to release NDMA during chloramination processes compared to nizatidine. The activation free energies for this process were calculated to be 12.6 kcal/mol for ranitidine and 21.1 kcal/mol for nizatidine, indicating that the reaction is much more energetically favorable for ranitidine.[1]
-
Practical Studies: Experimental studies support these computational findings. One report indicated that under the tested conditions, ranitidine had a two-fold higher capability of producing NDMA than nizatidine.[1] The U.S. Food and Drug Administration (FDA) also found that average NDMA levels in nizatidine were lower than those in ranitidine.[1]
This difference is attributed to the inherent instability of the ranitidine molecule itself, which contains both a nitro group and a dimethylamine group.[2] The degradation of the ranitidine molecule can liberate dimethylamine and a source of nitrite, which can then react to form NDMA, particularly under conditions of elevated temperature.[3][4]
Quantitative Data on NDMA Levels
The FDA conducted extensive laboratory testing on ranitidine and nizatidine products to quantify the levels of NDMA. The acceptable daily intake limit for NDMA was set at 0.096 micrograms (µg) or 0.32 parts per million (ppm) for ranitidine.[5]
| Drug | Dosage Form | Manufacturer (Example) | NDMA Level (ppm) - Range/Max | Reference |
| Ranitidine | Tablets (150mg) | Sanofi Pharmaceutical | up to 2.85 ppm | [1] |
| Ranitidine | Syrup | Various | up to 1.37 ppm | [1] |
| Ranitidine | Various Batches | Various | 3.38 - 57.05 ng/mL | [6] |
| Nizatidine | Various | Various | Generally lower than ranitidine | [1][5] |
Note: This table is a summary of reported findings. Specific NDMA levels varied significantly between different products, batches, and testing dates.
Experimental Protocols
The standard method for the detection and quantification of NDMA in pharmaceutical products is Liquid Chromatography-Mass Spectrometry (LC-MS), often using a triple quadrupole mass spectrometer for high sensitivity and specificity.[7]
General Experimental Workflow for NDMA Analysis
Caption: Standard workflow for analyzing NDMA in drug products.
Key Methodological Details:
-
Sample Preparation:
-
Chromatography:
-
A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system is used to separate NDMA from the active pharmaceutical ingredient (API) and other components.[8][9]
-
A diverter valve is often employed to direct the high-concentration ranitidine peak to waste, preventing contamination of the mass spectrometer source.[7]
-
-
Mass Spectrometry:
-
Detection is performed using a tandem mass spectrometer (MS/MS) operating in positive electrospray ionization (ESI+) mode.[9]
-
Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides high specificity by monitoring a specific precursor-to-product ion transition for NDMA.[7]
-
Simulated Gastric and Intestinal Fluid Models:
To assess the potential for in vivo formation of NDMA, the FDA developed models using simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).[5]
-
Protocol: A ranitidine tablet is added to SGF with varying pH levels and nitrite concentrations.[10] The amount of NDMA is measured after a set incubation period (e.g., 2 hours).[10]
-
Findings: These studies concluded that under physiologic conditions (normal stomach pH and nitrite levels), ranitidine does not convert to significant amounts of NDMA.[10][11] NDMA formation was only detected at nitrite concentrations that were 50-fold greater than the upper range of normal physiologic gastric nitrite levels.[10][11]
Factors Influencing NDMA Formation
Several factors have been identified that can promote the degradation of ranitidine and the formation of NDMA:
-
Temperature: Storage at elevated temperatures has been shown to significantly increase NDMA levels in ranitidine products over time.[1][4]
-
Oxygen: The presence of oxygen is crucial for the proposed autoxidation mechanism that leads to the release of nitrite from the ranitidine molecule.[1][3] In the absence of oxygen, NDMA formation was minimized.[1]
-
pH: The formation of NDMA is highly dependent on pH. In studies simulating chloramination during water treatment, maximum NDMA formation from ranitidine typically occurred in the pH range of 7-8.[12] In simulated gastric fluid with high nitrite concentrations, NDMA formation increased with decreasing pH (more acidic conditions).[13]
-
Nitrite: The presence of a nitrosating agent, such as nitrite, is a prerequisite for the formation of NDMA from the dimethylamine precursor.[1] However, some studies suggest that the ranitidine molecule itself can degrade to provide the necessary nitrite.[3]
Conclusion
The available scientific evidence strongly indicates that ranitidine has a greater intrinsic potential for NDMA formation compared to nizatidine. This is primarily attributed to the lower chemical stability of the ranitidine molecule, which can degrade to form both the dimethylamine precursor and a nitrosating agent, especially when exposed to heat and oxygen. While nizatidine is structurally similar and not entirely devoid of risk, laboratory tests have consistently shown lower levels of NDMA contamination in nizatidine products. For drug development professionals, these findings underscore the critical importance of evaluating molecular stability and potential degradation pathways that could lead to the formation of genotoxic impurities. The case of ranitidine serves as a crucial lesson in considering not only manufacturing-related impurities but also the inherent stability of the active pharmaceutical ingredient throughout its entire lifecycle.
References
- 1. N-nitrosodimethylamine (NDMA) contamination of ranitidine products: A review of recent findings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [repository.escholarship.umassmed.edu]
- 3. Ranitidine: A Proposed Mechanistic Rationale for NDMA Formation and a Potential Control Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. Determination of N-nitrosodimethylamine in Ranitidine Dosage Forms by ESI-LC-MS/MS; Applications for Routine Laboratory Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. waters.com [waters.com]
- 9. Estimation of N-nitroso Dimethyl Amine (NDMA) in Ranitidine Drug Substance by QSight UHPLC-MS/MS [perkinelmer.com]
- 10. In Vitro Analysis of N-Nitrosodimethylamine (NDMA) Formation From Ranitidine Under Simulated Gastrointestinal Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of Ranitidine-Associated N-Nitrosodimethylamine Production Under Simulated Physiologic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of H2 Blockers and Proton Pump Inhibitors in Gastric Acid Research
In the landscape of gastric acid suppression research, Histamine-2 Receptor Antagonists (H2 Blockers) and Proton Pump Inhibitors (PPIs) represent two cornerstone therapeutic classes. While both effectively reduce gastric acid, they do so via distinct mechanisms, leading to significant differences in efficacy, duration of action, and clinical utility. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, complete with experimental data and methodologies.
Mechanism of Action: A Tale of Two Pathways
Gastric acid secretion by parietal cells is a complex process stimulated by multiple pathways, including histamine, gastrin, and acetylcholine.[1][2][3] H2 blockers and PPIs intervene at different points in this cascade.
-
H2 Blockers: These agents, such as famotidine and cimetidine, act as competitive antagonists at the histamine H2 receptors on the basolateral membrane of parietal cells.[4][5] By blocking histamine, they specifically inhibit one of the primary stimuli for acid production.[2][6] However, gastrin and acetylcholine can still stimulate acid secretion to some extent, making their inhibitory effect incomplete.[6]
-
Proton Pump Inhibitors (PPIs): PPIs, including omeprazole, lansoprazole, and pantoprazole, are substituted benzimidazoles that act on the final step of the acid secretion pathway.[4][7][8] They irreversibly inhibit the H+/K+ ATPase enzyme system, the "proton pump," located on the apical membrane of the parietal cell.[1][8] This blockade is non-competitive and profound, preventing the pumping of H+ ions into the gastric lumen regardless of the initial stimulus.[7]
The following diagram illustrates the distinct sites of action for H2 blockers and PPIs within the parietal cell's acid secretion pathway.
Comparative Efficacy and Pharmacodynamics
The mechanistic differences between H2 blockers and PPIs translate directly into their performance in acid suppression. PPIs are demonstrably more potent and provide longer-lasting inhibition.[1]
| Parameter | H2 Blockers | Proton Pump Inhibitors (PPIs) | Source(s) |
| Mechanism | Competitive H2 receptor antagonist | Irreversible H+/K+ ATPase inhibition | [1][4] |
| Onset of Action | ~60 minutes | 1-4 days for full effect | [1][5][9] |
| Duration of Action | 4-10 hours | ~24 hours | [2][5] |
| Acid Suppression | Less potent; blocks only histamine pathway | More potent; blocks final common pathway | [1][4][6] |
| Healing of Erosive Esophagitis (8 wks) | ~50% | ~78% | [7] |
| Symptomatic Relief (Erosive Esophagitis) | ~60% | ~83% | [7] |
| Ulcer Healing (Duodenal) | ~76% | ~87% | [10] |
| Ulcer Healing (Gastric) | ~78% | ~84% | [10] |
| Tolerance | Can develop within 3 days | Not observed | [1][11] |
Data compiled from multiple clinical trials and meta-analyses.
A meta-analysis of 33 randomized clinical trials demonstrated that PPIs healed esophagitis in 78% of patients, compared to 50% for those treated with H2 blockers.[7] Furthermore, standard-dose PPIs were found to be significantly more effective than H2 blockers in healing esophagitis of all grades.[7]
Key Experimental Methodologies
The evaluation of anti-secretory agents relies on a variety of in vivo and in vitro experimental models.
This widely used model in rats measures the accumulation of gastric secretions after surgically ligating the pylorus, which prevents stomach contents from passing into the duodenum.[12][13][14] It is an effective method for screening anti-ulcer and anti-secretory drugs.[12][14]
Detailed Protocol (Shay Rat Model):
-
Animal Preparation: Wistar rats (200-250g) are fasted for 24-48 hours prior to the experiment, with free access to water.[12][15][16]
-
Anesthesia: Animals are anesthetized using an appropriate agent (e.g., pentobarbital, 50 mg/kg i.p.).[12]
-
Surgical Procedure: A midline abdominal incision is made. The pyloric end of the stomach is carefully isolated and ligated with a silk suture, ensuring the blood supply is not compromised.[12][16]
-
Drug Administration: The test compound (H2 blocker, PPI) or vehicle is administered intraduodenally or orally immediately after ligation.[12]
-
Incubation Period: The abdominal wall is sutured, and the animals are allowed to recover for a set period, typically 4 to 19 hours.[12][14][16]
-
Sample Collection: After the incubation period, animals are sacrificed. The esophagus is clamped, and the stomach is removed.
-
Analysis: The gastric contents are collected and centrifuged. The volume is measured, and the total acidity is determined by titration against 0.01N NaOH using a pH meter or indicator.[12][15] Ulcerative lesions on the gastric mucosa can also be scored.
The following diagram outlines the workflow for the pylorus ligation experiment.
In vitro models, such as isolated gastric glands or mounted gastric mucosa, offer the advantage of studying the direct effects of compounds on parietal cells, independent of systemic factors like blood flow.[17] Acid secretion is often measured indirectly by monitoring the accumulation of a weak base, such as acridine orange, which becomes trapped in acidic compartments.[18]
Detailed Protocol (Acridine Orange Accumulation):
-
Gland Isolation: Gastric glands are isolated from rabbit or rat stomachs by enzymatic digestion (e.g., using collagenase).
-
Incubation: The isolated glands are suspended in a buffered medium and incubated with the fluorescent pH-sensitive dye, acridine orange.
-
Drug Application: Test compounds (H2 blockers, PPIs) are added to the gland suspension.
-
Stimulation: A secretagogue like histamine is added to stimulate acid secretion.[18]
-
Measurement: The accumulation of acridine orange within the acidic canaliculi of the parietal cells is measured over time using fluorescence microscopy or spectroscopy. A decrease in fluorescence intensity in the surrounding medium or an increase in trapped fluorescence indicates acid secretion.
-
Data Analysis: The inhibitory effect of the test compounds is quantified by comparing the rate and extent of acridine orange accumulation in treated versus untreated (control) glands.
Clinical and Research Implications
For most clinical applications requiring potent and long-lasting acid suppression, such as treating erosive esophagitis, peptic ulcer disease, and Zollinger-Ellison syndrome, PPIs are considered the first-line therapy due to their superior efficacy.[1][4][10] H2 blockers remain a viable option for managing milder, less frequent symptoms of GERD or heartburn, and they can be used on-demand due to their faster onset of action.[1][11][19]
From a research perspective, the distinct mechanisms of these two drug classes provide valuable tools for dissecting the signaling pathways of gastric acid secretion. The incomplete acid suppression by H2 blockers highlights the importance of non-histamine pathways, while the profound effect of PPIs confirms the central role of the H+/K+ ATPase pump.
References
- 1. droracle.ai [droracle.ai]
- 2. What’s The Difference Between PPIs and H2 Blockers? [nexium24hr.com]
- 3. Gastric Hypersecretory States: Investigation and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. H2 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The Difference Between Proton Pump Inhibitors (PPI), H2 Blockers, and Antacids | Time of Care [timeofcare.com]
- 7. Head-to-head comparison of H2-receptor antagonists and proton pump inhibitors in the treatment of erosive esophagitis: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proton pump inhibitors therapy vs H2 receptor antagonists therapy for upper gastrointestinal bleeding after endoscopy: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pepcid.com [pepcid.com]
- 10. Comparing the Safety and Efficacy of Proton Pump Inhibitors and Histamine-2 Receptor Antagonists in the Management of Patients With Peptic Ulcer Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Is there any literature to support the use of a proton pump inhibitor (PPI) plus a histamine-2-receptor antagonist (H2RA) for gastroesophageal reflux disease (GERD)? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]
- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 13. Characterization of a refinement of the "pylorus ligation" model of rat gastric ulceration resulting in "no pain" and a more specific pharmacological response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pylorus ligastion method for anti ulcer study | PPTX [slideshare.net]
- 15. Expt 3- Antiulcer activity by pyloric ligation method.pdf [slideshare.net]
- 16. KoreaMed Synapse [synapse.koreamed.org]
- 17. In vitro inhibition of gastric acid secretion by vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. H2 Blockers vs PPIs: Which Is Best for Acid Reflux? [verywellhealth.com]
- 20. Comparative Study of Proton Pump Inhibitors versus H2 Blockers in Peptic Ulcer Disease Management | Semantic Scholar [semanticscholar.org]
A Comparative Guide: Cross-Validation of HPLC and LC-MS/MS Methods for Ranitidine Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantitative analysis of ranitidine. The information presented is based on a comprehensive review of published experimental data, offering insights into the performance and application of each technique in pharmaceutical quality control and research.
Introduction to Ranitidine and Analytical Methodologies
Ranitidine is a histamine H2-receptor antagonist that has been widely used to treat and prevent ulcers in the stomach and intestines. The analytical determination of ranitidine in pharmaceutical formulations and biological matrices is crucial for ensuring its quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) with UV detection has traditionally been a robust and reliable method for routine quality control of ranitidine. However, the emergence of concerns regarding the presence of genotoxic impurities, such as N-nitrosodimethylamine (NDMA), has necessitated the use of more sensitive and specific techniques like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][3][4][5] This guide explores the cross-validation parameters of both methods to assist researchers in selecting the most appropriate technique for their specific analytical needs.
Experimental Protocols
Detailed methodologies for representative HPLC and LC-MS/MS assays for ranitidine are outlined below. These protocols are synthesized from validated methods reported in scientific literature.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of ranitidine in pharmaceutical dosage forms.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is used.[6][7]
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[8]
-
Mobile Phase: A mixture of a buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode. A common mobile phase composition is a 50:50 (v/v) mixture of buffer and acetonitrile.[8]
-
Flow Rate: Typically maintained at 1.0 mL/min.[8]
-
Injection Volume: 20 µL.[8]
-
-
Sample Preparation:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method is highly sensitive and specific, making it ideal for the trace-level quantification of ranitidine and its impurities, such as NDMA.[1][2][4][5]
-
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[4][5]
-
Chromatographic Conditions:
-
Column: A C18 column suitable for mass spectrometry (e.g., 75 mm x 4.6 mm, 5 µm).[11]
-
Mobile Phase: A gradient elution is often employed using a mixture of an aqueous phase with a modifier (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).[1]
-
Flow Rate: A typical flow rate is between 0.35 mL/min and 0.7 mL/min.[11][12]
-
Injection Volume: 30 µL.[12]
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive ion mode is commonly used.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for ranitidine and any impurities of interest. For ranitidine, this could be m/z 315.1 → 176.1. For NDMA, a common transition is m/z 75.80 → 44.20.[1]
-
-
Sample Preparation:
-
For pharmaceutical formulations, a similar extraction procedure to the HPLC method can be used, with further dilution as needed to fall within the linear range of the instrument.
-
For biological samples (e.g., plasma), a solid-phase extraction (SPE) is often required to remove matrix interferences.[7][9][13]
-
Data Presentation: Comparison of Validation Parameters
The following tables summarize the quantitative performance of HPLC and LC-MS/MS methods for ranitidine analysis based on published validation data.
Table 1: HPLC Method Validation Data for Ranitidine
| Validation Parameter | Reported Performance |
| Linearity Range | 45 - 105 µg/mL[8] |
| Correlation Coefficient (r²) | > 0.999[8] |
| Accuracy (% Recovery) | 98% - 102% |
| Precision (% RSD) | < 2%[8] |
| Limit of Detection (LOD) | Not always reported for active ingredient |
| Limit of Quantitation (LOQ) | 10 µg/mL[10] |
Table 2: LC-MS/MS Method Validation Data for Ranitidine
| Validation Parameter | Reported Performance |
| Linearity Range | 3.00 - 500.00 ng/mL[13] |
| Correlation Coefficient (r²) | > 0.998[13] |
| Accuracy (% Recovery) | 94.4% for ranitidine[13] |
| Precision (% RSD) | < 15% |
| Limit of Detection (LOD) | 0.05 ng/mL[13] |
| Limit of Quantitation (LOQ) | 3.00 ng/mL[11][13] |
Mandatory Visualization
The following diagram illustrates a typical workflow for the cross-validation of analytical methods for ranitidine.
A generalized workflow for the cross-validation of HPLC and LC-MS/MS methods for ranitidine analysis.
Conclusion
The cross-validation of HPLC and LC-MS/MS methods reveals distinct advantages for each technique in the analysis of ranitidine.
HPLC-UV stands out as a robust, cost-effective, and reliable method for the routine quantification of ranitidine in pharmaceutical formulations. Its straightforward operation and less complex instrumentation make it highly suitable for quality control laboratories where the primary goal is to determine the concentration of the active pharmaceutical ingredient.
LC-MS/MS offers unparalleled sensitivity and specificity, making it the method of choice for trace-level analysis, particularly for the detection and quantification of impurities like NDMA.[1][2][4][5] Its ability to provide structural information through mass fragmentation is invaluable for impurity identification and characterization. While the initial investment and operational complexity are higher, the superior sensitivity of LC-MS/MS is essential for ensuring the safety and purity of ranitidine-containing products, especially in the context of stringent regulatory requirements for genotoxic impurities.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. fda.gov [fda.gov]
- 3. hplc.eu [hplc.eu]
- 4. Determination of N-nitrosodimethylamine in Ranitidine Dosage Forms by ESI-LC-MS/MS; Applications for Routine Laboratory Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine Hydrochloride in Liquid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. ijrpc.com [ijrpc.com]
- 9. Validated HPLC method for the determination of ranitidine in plasma [repositorio.uchile.cl]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Accuracy and Precision of Analytical Methods for NDMA in Ranitidine
The detection of N-nitrosodimethylamine (NDMA), a probable human carcinogen, in ranitidine products has necessitated the development of highly accurate and precise analytical methods for its quantification at trace levels.[1] This guide provides a comparative overview of the most common analytical techniques employed for this purpose: Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The choice of method is critical, as some techniques can lead to the artificial formation of NDMA during analysis, compromising the accuracy of the results.[2]
Comparison of Analytical Method Performance
The performance of an analytical method is evaluated based on several key parameters, including its limit of detection (LOD), limit of quantification (LOQ), accuracy (measured as recovery), and precision (measured as repeatability or relative standard deviation - RSD). The following table summarizes the quantitative performance data for various analytical methods used for the determination of NDMA in ranitidine.
| Analytical Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (% RSD) | Notes |
| LC-HRMS | 0.32 ng/mL (0.011 ppm)[3] | 1.0 ng/mL (0.033 ppm)[3] | Not explicitly stated in the FDA document, but the method was validated following ICH Q2(R1) guidelines.[3] | Cumulative %RSD of peak areas should be no more than 15%.[3] | Recommended by the FDA to avoid thermal degradation of ranitidine and artificial NDMA formation.[2] |
| LC-MS/MS | 0.3 ng/mL[4] | 1 ng/mL[4] | 98.07% - 100.22%[4] | Intra-day: ±0.5463 to ±1.2144, Inter-day: ±0.9083 to ±1.7865[4] | A highly sensitive and specific method widely used for quantification at very low levels.[5][6] |
| HPLC-UV | 10-20 ng/mL[1][7] | 10-20 ng/mL[7] | ~85%[8] | ≤7.5%[1] | Lacks the sensitivity and specificity required for trace-level quantification as per regulatory requirements.[1] |
| GC-MS | Not Recommended | Not Recommended | Can be highly variable and inaccurate due to thermal degradation. | Not Applicable | High temperatures in the GC inlet can cause the degradation of ranitidine, leading to artificially elevated NDMA levels.[2][9] |
Experimental Workflows and Methodologies
The analytical workflow for determining NDMA in ranitidine typically involves sample preparation, chromatographic separation, and detection. The choice of technique significantly influences the specifics of each step.
References
Assessing the Carcinogenic Potential of Ranitidine Degradation Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery of N-nitrosodimethylamine (NDMA), a probable human carcinogen, as a degradation product of ranitidine has prompted a thorough re-evaluation of its safety profile and spurred research into the carcinogenic potential of its byproducts. This guide provides a comparative analysis of the carcinogenic risk associated with ranitidine degradation products, juxtaposed with alternative H2-receptor antagonists and other acid-reducing medications. It incorporates quantitative data from recent studies, detailed experimental methodologies for carcinogenicity assessment, and visualizations of key biological pathways involved.
Comparative Analysis of Carcinogenic Risk
The primary carcinogenic concern with ranitidine stems from the formation of NDMA, a potent mutagenic compound.[1][2] The degradation of the ranitidine molecule itself can lead to the formation of dimethylamine and nitrites, which can then form NDMA.[1] Several studies have investigated the comparative cancer risk of ranitidine against other medications used for similar indications.
A large-scale multinational cohort study encompassing over 1.1 million individuals found no significant increase in overall cancer risk with ranitidine use when compared to other H2-receptor antagonists. The calibrated meta-analytic hazard ratio was 1.04 (95% CI: 0.97-1.12).[3] However, other studies have indicated potential associations with specific cancer types. For instance, a 2021 nested case-control study suggested a link between ranitidine use and an increased risk of bladder cancer, with a higher risk observed for long-term use exceeding three years (adjusted OR = 1.22; 95% CI 1.06-1.40).[3][4] Conversely, a 2021 Japanese study found no elevated cancer risk with ranitidine or nizatidine compared to other H2 blockers (adjusted HR: 1.02; 95% CI: 0.98-1.07).[3]
Alternatives to ranitidine, such as famotidine (Pepcid) and cimetidine (Tagamet), as well as proton pump inhibitors (PPIs) like omeprazole (Prilosec), esomeprazole (Nexium), and lansoprazole (Prevacid), have not been found to contain NDMA.[5][6]
Quantitative Data Summary
The following tables summarize the quantitative data from comparative epidemiological studies assessing the cancer risk associated with ranitidine use.
Table 1: Overall Cancer Risk of Ranitidine vs. Other H2-Receptor Antagonists
| Study Type | Comparator(s) | Metric | Value (95% CI) | Conclusion |
| Multinational Cohort Study | Other H2-receptor antagonists | Calibrated Meta-analytic Hazard Ratio | 1.04 (0.97-1.12) | No significant increase in overall cancer risk.[3] |
| Japanese Cohort Study | Other H2 blockers | Adjusted Hazard Ratio | 1.02 (0.98-1.07) | No evidence of increased cancer risk.[3] |
| U.S. Database Study | Famotidine | Odds Ratio (among subjects without risk factors) | 0.77 (0.76-0.77) | No increased risk of cancer compared to famotidine.[5][7] |
| South Korean Cohort Study | Famotidine | Hazard Ratio | 0.99 (0.91–1.07) | No statistical difference in overall cancer risk.[6] |
Table 2: Site-Specific Cancer Risk Associated with Ranitidine Use
| Cancer Type | Study Type | Comparator | Metric | Value (95% CI) | Conclusion |
| Bladder Cancer | Nested Case-Control Study | Non-users | Adjusted Odds Ratio | 1.22 (1.06-1.40) | Increased risk, especially with long-term use.[3][4] |
| Breast Cancer | Cross-sectional Analysis | Active comparators | Odds Ratio | 1.58 (1.23-2.01) | Increased odds of presenting with breast cancer.[8] |
| Colorectal Cancer | Cross-sectional Analysis | Active comparators | Odds Ratio | 0.48 (0.30-0.74) | Inversely associated with colorectal cancer.[8] |
| Liver Cancer | Prospective Cohort Study | Omeprazole | Hazard Ratio | 1.15 (0.58-2.26) | No significant association in active comparator analysis.[9][10] |
| Liver Cancer | Population-based Cohort Study | Non-ranitidine users | Hazard Ratio | 1.22 (1.09–1.36) | Increased risk of liver cancer.[11] |
| Lung Cancer | Population-based Cohort Study | Non-ranitidine users | Hazard Ratio | 1.17 (1.05–1.31) | Increased risk of lung cancer.[11] |
| Gastric Cancer | Population-based Cohort Study | Non-ranitidine users | Hazard Ratio | 1.26 (1.05–1.52) | Increased risk of gastric cancer.[11] |
| Pancreatic Cancer | Population-based Cohort Study | Non-ranitidine users | Hazard Ratio | 1.35 (1.03–1.77) | Increased risk of pancreatic cancer.[11] |
Experimental Protocols
The assessment of carcinogenic potential involves a combination of analytical chemistry techniques to detect and quantify carcinogens, alongside in vivo and in vitro toxicological studies.
Detection and Quantification of NDMA in Pharmaceutical Products by LC-MS/MS
This protocol outlines a general procedure for the analysis of NDMA in ranitidine drug substances and products using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
a. Sample Preparation:
-
Weigh a homogenized sample of the drug substance or crushed tablets.
-
Suspend the sample in a suitable solvent, such as methanol.
-
Extract the NDMA using an ultrasonic bath.
-
Dilute the sample with ultrapure water.
-
Centrifuge the sample to pelletize excipients and other insoluble materials.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[4][12]
b. LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a C18 reverse-phase HPLC column to separate NDMA from the active pharmaceutical ingredient (API) and other components. A gradient elution with a mobile phase consisting of 0.1% formic acid in water and methanol is commonly employed.
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.
-
Quantification: Monitor specific mass transitions for NDMA (e.g., m/z 75.1 → 58.1 and 75.1 → 43.0) in multiple reaction monitoring (MRM) mode.[3] Use an isotopically labeled internal standard (e.g., NDMA-d6) for accurate quantification.[4]
In Vivo Rodent Carcinogenicity Bioassay
This protocol describes a generalized approach for a long-term carcinogenicity study in rodents to evaluate the carcinogenic potential of a test substance like NDMA.
a. Animal Model and Husbandry:
-
Select a well-characterized rodent strain (e.g., F344 rats or B6C3F1 mice).
-
House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
b. Dosing and Administration:
-
Administer the test substance (e.g., NDMA) to groups of animals at multiple dose levels. Administration can be through various routes, including in the feed, drinking water, or by gavage.
-
Include a concurrent control group that receives the vehicle only.
c. In-Life Observations:
-
Monitor animals daily for clinical signs of toxicity.
-
Record body weights and food/water consumption regularly.
-
Palpate for masses at specified intervals.
d. Terminal Procedures and Pathology:
-
At the end of the study (typically 2 years), euthanize all surviving animals.
-
Conduct a complete necropsy on all animals, including those that die prematurely.
-
Examine all organs and tissues macroscopically for abnormalities.
-
Collect and preserve a comprehensive list of tissues in formalin.
e. Histopathology and Data Analysis:
-
Perform histopathological examination of tissues from the high-dose and control groups.
-
If treatment-related lesions are found, examine tissues from lower-dose groups.
-
Statistically analyze tumor incidence between the dosed and control groups.[9]
Visualizing the Mechanisms of Carcinogenesis
The following diagrams, generated using Graphviz, illustrate the key pathways and workflows involved in the carcinogenic potential of ranitidine degradation products.
References
- 1. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciex.com [sciex.com]
- 4. edqm.eu [edqm.eu]
- 5. Ranitidine did not show higher cancer risk than famotidine in study | MDedge [mdedge.com]
- 6. Risk of Cancer Following the Use of N-Nitrosodimethylamine (NDMA) Contaminated Ranitidine Products: A Nationwide Cohort Study in South Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 8. Biochemical pathways of caspase activation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioassay of N-nitrosodiphenylamine for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo genetic toxicity assessments for nitrosamines | Spanish Journal of Environmental Mutagenesis and Genomics [ojs.diffundit.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. fda.gov [fda.gov]
Stability Under Scrutiny: A Comparative Analysis of NDMA Formation in Solid Versus Liquid Ranitidine Formulations
For Immediate Release
Recent concerns regarding the presence of the probable human carcinogen N-nitrosodimethylamine (NDMA) in ranitidine products have prompted a thorough investigation into the stability of different formulations. This guide provides a comparative analysis of NDMA formation in solid (tablet) versus liquid (syrup) ranitidine formulations, supported by experimental data, to inform researchers, scientists, and drug development professionals.
The evidence strongly suggests that solid ranitidine formulations are more susceptible to NDMA formation over time, particularly when exposed to elevated temperatures. This is attributed to the inherent instability of the ranitidine molecule in the solid state, a process that is exacerbated by the presence of certain impurities.
Quantitative Data Summary: Solid vs. Liquid Formulations
Data from regulatory bodies and scientific studies indicate a discernible difference in NDMA levels between solid and liquid ranitidine products.
| Formulation Type | Maximum NDMA Level Detected | Key Influencing Factors |
| Solid (Tablets) | 2.85 ppm[1] | Temperature, humidity, presence of impurities, crystal morphology of the active pharmaceutical ingredient (API)[2] |
| Liquid (Syrups) | 1.37 ppm[1] | pH, potential for hydrolysis |
Note: These values represent the maximum levels detected in specific studies and may not be representative of all products.
One study highlighted that under forced degradation conditions at 50°C for one hour, NDMA was not generated from ranitidine or its impurities in a solution. In contrast, NDMA was formed from the oily liquid state of a specific impurity and from crystalline ranitidine hydrochloride and other impurities in the solid state at higher temperatures (110°C for 1 hour)[3]. This suggests greater stability of ranitidine in an aqueous environment under certain short-term stress conditions.
Long-term stability studies on ranitidine tablets have demonstrated a significant increase in NDMA levels over time, especially under accelerated storage conditions of high temperature and humidity. For instance, one study on ranitidine tablets showed that NDMA levels, initially below the acceptable limit of 0.32 ppm, increased to 1.42 ppm after 4 weeks and 116 ppm after 8 weeks when stored at 40°C/75% RH.
The Chemical Pathway to NDMA Formation
The formation of NDMA in ranitidine is primarily a result of the degradation of the ranitidine molecule itself. The molecule contains both a dimethylamino group and a nitro group, which are precursors for NDMA formation. The proposed mechanism involves the cleavage of the dimethylamine group and its subsequent reaction with a nitrosating agent derived from the nitro group of another ranitidine molecule or other sources.
In the solid state, the intermolecular reaction is facilitated by factors such as heat and humidity, which increase molecular mobility and the rate of degradation. Certain impurities, particularly amorphous forms, have been shown to generate NDMA at a rate over 100 times higher than crystalline ranitidine hydrochloride.
Experimental Protocols for NDMA Quantification
The accurate quantification of NDMA in pharmaceutical products is critical. Due to the potential for NDMA to be artificially generated at high temperatures, methods utilizing gas chromatography-mass spectrometry (GC-MS) are generally avoided. The preferred and regulatory-accepted method is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Key Steps in the Experimental Workflow:
-
Sample Preparation:
-
Solid Formulations (Tablets): Tablets are crushed to a fine powder. A specific weight of the powder is then dissolved in a suitable solvent, typically a mixture of methanol and water with a small amount of formic acid to aid dissolution and ionization.
-
Liquid Formulations (Syrups): The syrup is accurately diluted with the same solvent mixture used for solid formulations to achieve a target concentration of ranitidine.
-
-
Extraction and Clarification: The sample solutions are agitated (e.g., vortexed or sonicated) to ensure complete dissolution of the drug substance. The solutions are then centrifuged and filtered through a 0.22 µm syringe filter to remove any undissolved excipients.
-
Chromatographic Separation: The filtered sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. The system is equipped with a C18 reversed-phase column to separate NDMA from the ranitidine API and other components of the formulation. A gradient elution with a mobile phase consisting of water and methanol with formic acid is typically used.
-
Mass Spectrometric Detection: The eluent from the HPLC column is introduced into a tandem mass spectrometer (MS/MS), usually with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for NDMA are monitored for quantification.
-
Quantification: The concentration of NDMA in the sample is determined by comparing its peak area to that of a known concentration from a calibration curve generated using certified NDMA reference standards.
References
Navigating Nitrosamine Screening: A Comparative Guide to Rapid Methods for H2 Blockers
For researchers, scientists, and drug development professionals, the imperative to rigorously screen for nitrosamine impurities in pharmaceuticals, including H2 receptor antagonists (H2 blockers), has never been more critical. The discovery of these potential carcinogens in common medications has prompted stringent regulatory scrutiny and a demand for rapid, reliable analytical methods. This guide offers an objective comparison of leading rapid screening techniques, supported by experimental data and detailed protocols, to empower informed decisions in the laboratory.
The analytical landscape for nitrosamine detection is dominated by highly sensitive chromatographic methods. Techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the gold standards, offering low detection limits and high specificity.[1][2] More recently, innovative approaches like Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) have emerged, promising even faster analysis times.[3]
Comparative Analysis of Screening Methods
The selection of an optimal screening method is a balancing act between sensitivity, speed, and the specific nitrosamines being targeted. The following tables summarize the performance of key analytical techniques based on published validation data.
Table 1: Performance Comparison of LC-MS/MS Methods for Nitrosamine Screening in H2 Blockers
| Parameter | Method 1: UPLC-MS/MS | Method 2: LC-MS/MS | Method 3: LC-HRMS |
| Analyte | N-Nitrosodimethylamine (NDMA) | NDMA | Multiple Nitrosamines |
| Matrix | Ranitidine Drug Product | Ranitidine Tablets | Metformin |
| Limit of Detection (LOD) | - | - | 0.013 - 0.017 ng/mL |
| Limit of Quantification (LOQ) | 0.75 ppb (0.0025 ppm) | 1.25 min retention time[4] | 0.038 - 0.050 ng/mL[1] |
| Accuracy (% Recovery) | Not Specified | Not Specified | 94.09% - 111.22%[5] |
| Precision (% RSD) | ≤ 5%[6] | Not Specified | ≤ 7.65%[5] |
| Linearity (r²) | ≥ 0.998[6] | Not Specified | > 0.99[7] |
| Run Time | < 10 minutes[8] | 14 minutes[4] | Not Specified |
Table 2: Performance of GC-MS and SIFT-MS Methods for Nitrosamine Screening
| Parameter | Method 4: GC-MS | Method 5: Headspace-SIFT-MS |
| Analytes | 9 Carcinogenic Nitrosamines | 6 Common Nitrosamines |
| Matrix | Active Pharmaceutical Ingredients (APIs) | Pharmaceutical Drug Products |
| Limit of Detection (LOD) | 0.15–1.00 ng/mL[5] | Not Specified |
| Limit of Quantification (LOQ) | <10% of individual AI limits[3] | 0.03 - 0.06 ppm |
| Accuracy (% Recovery) | 94.09% to 111.22%[5] | 86% - 115%[3] |
| Precision (% RSD) | ≤ 7.65%[5] | Not Specified |
| Linearity (r²) | > 0.99[5] | > 0.992[3] |
| Analysis Time | Not Specified | Rapid (column-free)[3] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are summaries of typical experimental protocols for the compared techniques.
LC-MS/MS Method for NDMA in Ranitidine
This method is highly specific and sensitive for the detection of NDMA in ranitidine drug substances and products.[9]
-
Sample Preparation: Accurately weigh 120 mg of the drug substance and dissolve it in 4 mL of water in a 15 mL centrifuge tube.[9] For drug products, a sample equivalent to 1 mg of ranitidine is dissolved in 10 mL of HPLC grade water, mechanically shaken, centrifuged, and the supernatant is filtered.[4]
-
Chromatography: Utilize a UHPLC system with a suitable C18 column. A common mobile phase consists of a gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.[4] A diverter valve can be used to direct the high concentration of the active pharmaceutical ingredient (API) away from the mass spectrometer to maintain sensitivity.[9]
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[9][10] The precursor-to-product ion transition for NDMA is typically monitored.
GC-MS Method for Multiple Nitrosamines
This technique is well-suited for the analysis of volatile and semi-volatile nitrosamines.[11]
-
Sample Preparation: A microextraction technique is often employed. The API is dissolved in a suitable solvent, and the nitrosamines are extracted into a small volume of an organic solvent.
-
Gas Chromatography: A capillary GC column with a low-polarity stationary phase is typically used for separation.
-
Mass Spectrometry: A single quadrupole or tandem mass spectrometer operating in electron ionization (EI) mode is used for detection and quantification.[5]
Headspace-SIFT-MS for Rapid Screening
This novel technique offers a rapid, solvent-free analysis of volatile nitrosamines.[3]
-
Sample Preparation: Samples are placed in headspace vials, often with a salt like potassium carbonate to facilitate the release of volatile compounds.[3]
-
Analysis: The headspace is directly introduced into the SIFT-MS instrument. SIFT-MS uses chemical ionization with precursor ions to rapidly and selectively quantify volatile organic compounds, including nitrosamines, in real-time without the need for chromatographic separation.[3]
Visualizing Workflows and Pathways
To further clarify the experimental processes and the biological context of nitrosamine toxicity, the following diagrams are provided.
Conclusion
The landscape of nitrosamine analysis is continually evolving, driven by regulatory expectations and technological advancements. For the rapid screening of nitrosamines in H2 blockers, LC-MS/MS remains a robust and highly sensitive method. GC-MS provides a reliable alternative, particularly for a broader range of volatile nitrosamines. The emergence of techniques like SIFT-MS presents an exciting opportunity for high-throughput screening, potentially reducing analysis times and solvent consumption.
Ultimately, the choice of method will depend on the specific requirements of the analysis, including the target analytes, required sensitivity, sample matrix, and available instrumentation. It is imperative that any chosen method is rigorously validated according to ICH Q2(R1) guidelines to ensure data integrity and regulatory compliance.[12][13]
References
- 1. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajpaonline.com [ajpaonline.com]
- 3. syft.com [syft.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Development of a Sensitive Screening Method for Simultaneous Determination of Nine Genotoxic Nitrosamines in Active Pharmaceutical Ingredients by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. agilent.com [agilent.com]
- 10. lcms.cz [lcms.cz]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. resolvemass.ca [resolvemass.ca]
Ranitidine Stability: A Comparative Guide to Packaging Materials
For Researchers, Scientists, and Drug Development Professionals
The stability of ranitidine, a histamine H2-receptor antagonist, is a critical factor in its therapeutic efficacy and safety. As a moisture-sensitive drug, the choice of packaging plays a pivotal role in protecting the active pharmaceutical ingredient (API) from degradation. This guide provides an objective comparison of ranitidine's stability in various packaging materials, supported by experimental data, to aid in the selection of optimal primary packaging.
Key Findings on Ranitidine Stability
Ranitidine's susceptibility to moisture and temperature necessitates packaging with adequate barrier properties. Studies have shown that both the formulation and the primary packaging are crucial in maintaining the drug's integrity throughout its shelf life.[1][2] The formation of impurities, including N-nitrosodimethylamine (NDMA), has been linked to storage conditions and the inherent instability of the ranitidine molecule, further underscoring the importance of protective packaging.
Comparative Stability Data
The following tables summarize quantitative data from studies assessing the stability of ranitidine and other moisture-sensitive compounds in different packaging formats.
Table 1: Stability of a Moisture-Sensitive Compound in Various Blister Packs and Bottles
This study, while not on ranitidine specifically, provides a direct comparison of packaging materials for a moisture-sensitive drug under accelerated conditions (40°C / 75% RH for 6 months), offering valuable insights into the protective capabilities of each material.
| Packaging Material | Water Vapor Transmission Rate (mg/blister/day) | Percent Active Remaining (after 6 months) |
| Polyvinyl Chloride (PVC) Blister | 0.259 | 84% |
| Cyclic Olefin Blister | 0.040 | 91% |
| Aclar® Blister | 0.008 | 97% |
| Cold-Form Aluminum (Alu-Alu) Blister | 0.001 | 100% |
| HDPE Bottle (with foil induction seal) | N/A | 99% |
Data sourced from a study on a moisture-sensitive compound, providing a comparative basis for packaging material performance.[3][4]
Table 2: Moisture Absorption of Uncoated Ranitidine Tablets in Different Blister Packs
This study directly evaluated the impact of packaging on moisture absorption by ranitidine tablets.
| Packaging Material | Percentage of Moisture Absorption |
| PVC-Alu Foil Blister | 3.3% |
| Alu-Alu Blister | 0.16% |
This data highlights the superior moisture barrier of Alu-Alu packaging for ranitidine tablets.[5][6]
Table 3: Stability of Ranitidine in Various Other Packaging Formats
This table compiles data from multiple studies on different formulations of ranitidine.
| Formulation | Packaging Material | Storage Conditions | Duration | Percent of Initial Concentration Remaining |
| 25 mg/mL Injectable Solution | Glass Vials | 25°C, protected from light | 6 months | 99.3 ± 1.0% |
| 5 mg/mL Injectable Solution | Polypropylene (PP) Syringes | 25°C, protected from light | 91 days | 97.0 ± 0.8% |
| 15 mg/mL Oral Syrup | Amber PP Syringes | 25°C | 12 months | >98.8% |
| 15 mg/mL Oral Syrup | Amber Glass Bottles | 25°C / 40% RH | 52 weeks | Stable (within acceptable limits) |
| 150 mg Tablets | Original Package (various) | 40°C / 75% RH | 6 months | Stable (dependent on formulation and primary container)[1][2] |
Data compiled from multiple sources demonstrating ranitidine stability in various primary packaging under different conditions.[7][8][9]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the stability testing of ranitidine and other moisture-sensitive drugs.
Accelerated Stability Testing of Tablets in Blister Packs
-
Sample Preparation: Ranitidine tablets (150 mg) from different manufacturers are kept in their original primary packaging (e.g., PVC, PVDC, Alu-Alu blisters).
-
Storage Conditions: The packaged tablets are placed in a stability chamber maintained at accelerated conditions of 40°C ± 2°C and 75% RH ± 5% RH, as per ICH guidelines.[1][2] A parallel set of samples is stored under ambient environmental conditions.
-
Time Points: Samples are withdrawn at specified intervals, for example, 0, 3, and 6 months for accelerated studies, and at longer intervals for ambient studies.[10]
-
Analytical Method:
-
High-Performance Liquid Chromatography (HPLC): The concentration of ranitidine and the presence of any degradation products are determined using a validated stability-indicating HPLC method.[1][2]
-
Chromatographic Conditions:
-
Column: RP-18 column (250 mm x 4 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 0.2 M Ammonium acetate solution (70:30 v/v), with pH adjusted to 6 with glacial acetic acid.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 322 nm.[1]
-
-
Parameters Assessed:
-
Assay of ranitidine content.
-
Quantification of total and individual impurities.
-
In vitro dissolution percentage.
-
Organoleptic properties (visual examination of color and appearance).
-
-
Moisture Absorption Study
-
Sample Preparation: Uncoated ranitidine tablets are placed in different types of packaging (e.g., PVC-Alu foil and Alu-Alu blisters).
-
Storage Conditions: The packaged tablets are exposed to a high-humidity environment (e.g., 75% RH).[5][6]
-
Measurement: The weight of the tablets is measured at predetermined time intervals to determine the percentage of moisture absorption.[6]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comparative stability testing of ranitidine in different packaging materials.
Caption: Experimental workflow for ranitidine stability testing.
Conclusion
The selection of packaging material has a significant impact on the stability of ranitidine. For solid oral dosage forms, high-barrier packaging such as Alu-Alu blisters provides the best protection against moisture, thereby minimizing degradation.[5][6] While more cost-effective options like PVC offer some protection, they are less suitable for long-term storage, especially in high-humidity conditions. For liquid formulations, glass and polypropylene have demonstrated good stability. Ultimately, the choice of packaging should be based on a thorough risk assessment that considers the specific formulation, intended shelf life, and the climatic zone of the target market.
References
- 1. pharmanow.live [pharmanow.live]
- 2. researchgate.net [researchgate.net]
- 3. The effects of packaging on the stability of a moisture sensitive compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PVC/PVDC Composite Film Manufacturer | Meeting High Standards for Pharmaceutical Packaging | HC Aluminum [aluminumblister.com]
- 6. researchgate.net [researchgate.net]
- 7. Predictive Modeling of Drug Product Stability in Pharmaceutical Blister Packs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Physical Compatibility and Chemical Stability of Injectable and Oral Ranitidine Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to Zantac (Ranitidine) Disposal
For Immediate Implementation: Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals
The recall of Zantac (ranitidine) due to the formation of the probable human carcinogen N-Nitrosodimethylamine (NDMA) necessitates stringent disposal protocols within laboratory settings.[1][2][3] Standard consumer disposal methods are inadequate for the quantities and concentrations of ranitidine and its formulations handled by research professionals. This guide provides a detailed operational and disposal plan to ensure the safety of laboratory personnel and compliance with environmental regulations.
Risk Profile: Understanding the Hazard
Ranitidine itself is a stable compound, but it can degrade over time and under certain conditions to form NDMA.[1][2] Factors that accelerate this degradation include elevated temperature and humidity.[1][2][3] Therefore, all ranitidine-containing materials, including pure compounds, solutions, and experimental formulations, must be treated as potentially carcinogenic hazardous waste.
Quantitative Data: NDMA Formation in Ranitidine Formulations
The following table summarizes data from a study on the temperature-dependent formation of NDMA in ranitidine tablets, highlighting the importance of proper storage and timely disposal.
| Temperature | Relative Humidity | Duration | Initial NDMA (ppm) | Final NDMA (ppm) |
| 40°C | 75% | 8 weeks | 0.19 | 116 |
| 40°C | 75% | 8 weeks | 2.89 | 18 |
| 60°C | Not Specified | 1 week | Not Specified | Significant Increase |
Data sourced from a forced-degradation study on commercially available ranitidine tablets. The significant increase in NDMA at elevated temperatures underscores the risk of improper storage.[1]
Disposal Workflow
The following diagram outlines the decision-making process for the safe disposal of this compound (ranitidine) in a laboratory setting.
Caption: this compound (Ranitidine) Laboratory Disposal Workflow
Experimental Protocols: Forced Degradation of Ranitidine
The following are summaries of experimental conditions used in forced degradation studies to assess the stability of ranitidine. These are for informational purposes and are not intended as in-lab disposal protocols.
Acid and Base Hydrolysis
-
Objective: To induce degradation of ranitidine under acidic and basic conditions.
-
Methodology:
-
Prepare a 1 mg/mL solution of ranitidine hydrochloride in water.
-
For acid degradation, add an equal volume of 0.5 M hydrochloric acid.
-
For base degradation, add an equal volume of 0.5 M sodium hydroxide.
-
Store the solutions at room temperature and test at intervals (e.g., 3, 6, and 24 hours).
-
Neutralize the acid-degraded sample with an equivalent amount of base, and the base-degraded sample with an equivalent amount of acid before analysis.
-
Oxidative Degradation
-
Objective: To assess the stability of ranitidine in the presence of an oxidizing agent.
-
Methodology:
-
Prepare a ranitidine solution.
-
Add a solution of hydrogen peroxide (e.g., 30%) to the ranitidine solution.
-
Monitor the degradation of ranitidine over time using a suitable analytical method like HPLC.
-
Step-by-Step Disposal Procedures for this compound (Ranitidine) in a Laboratory Setting
-
Identification and Inventory:
-
Conduct a thorough inventory of all materials containing ranitidine, including pure active pharmaceutical ingredients (APIs), research formulations, solutions, and any contaminated labware (e.g., glassware, pipette tips, gloves).
-
-
Personal Protective Equipment (PPE):
-
At a minimum, wear standard laboratory PPE, including a lab coat, safety glasses, and nitrile gloves, when handling ranitidine waste.
-
-
Waste Segregation and Containment:
-
Designate a specific, clearly marked hazardous waste container for all ranitidine-containing materials.
-
Do not mix ranitidine waste with other chemical waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.
-
Ensure the waste container is made of a material compatible with the waste's physical form (e.g., a robust, sealable container for solids and a leak-proof, screw-cap container for liquids).
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," "Ranitidine," and "Potential Carcinogen." Include the date of waste accumulation.
-
-
Disposal Method:
-
The primary recommended disposal method for ranitidine and its contaminated materials is high-temperature incineration by a licensed hazardous waste disposal facility.
-
Do not dispose of ranitidine down the drain or in regular trash. This can lead to environmental contamination.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste in accordance with the Resource Conservation and Recovery Act (RCRA) and other applicable regulations.
-
-
Decontamination:
-
Thoroughly decontaminate any surfaces or equipment that have come into contact with ranitidine. A standard laboratory detergent and water solution is generally effective for cleaning glassware and surfaces. Dispose of cleaning materials (e.g., wipes) as ranitidine-contaminated waste.
-
-
Documentation:
-
Maintain a detailed record of the disposed ranitidine waste, including the quantity, concentration (if applicable), and date of disposal. This documentation is crucial for regulatory compliance.
-
By adhering to these procedures, laboratories can effectively manage the risks associated with ranitidine disposal, ensuring a safe working environment and protecting the broader ecosystem.
References
- 1. Temperature-Dependent Formation of N-Nitrosodimethylamine during the Storage of Ranitidine Reagent Powders and Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-nitrosodimethylamine (NDMA) contamination of ranitidine products: A review of recent findings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Essential Safety and Handling Protocols for Ranitidine (Zantac) in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals: A Guide to Personal Protective Equipment, Operational Procedures, and Disposal
This document provides crucial safety and logistical information for the handling of ranitidine, the active ingredient in Zantac, within a laboratory environment. The following procedural guidance is designed to ensure the safety of all personnel and to provide clear, step-by-step instructions for operational and disposal plans.
Health and Safety Hazards
Ranitidine hydrochloride may cause skin, eye, and respiratory irritation.[1][2] It is also classified as a skin and respiratory sensitizer, meaning it may cause allergic reactions upon repeated exposure.[1][2] In 2020, the U.S. Food and Drug Administration (FDA) requested the withdrawal of all ranitidine products from the market due to the formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen, over time and when stored at elevated temperatures.[3][4][5] Therefore, it is imperative to handle ranitidine with appropriate precautions.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is essential to minimize exposure to ranitidine. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields or a face shield.[1][6] | To prevent eye irritation from dust or splashes.[2][7] |
| Hand Protection | Wear chemical-resistant, impervious gloves (e.g., nitrile).[1][8] Gloves should be inspected before use and changed regularly. | To prevent skin contact, irritation, and potential sensitization.[2] |
| Respiratory Protection | Use a NIOSH-approved dust respirator or a full-face respirator if ventilation is inadequate or if dusts are generated.[1][7] | To prevent inhalation of airborne particles and respiratory tract irritation or sensitization.[1][2] |
| Protective Clothing | Wear a lab coat or other suitable protective clothing.[6][7] For larger spills, a full suit may be necessary.[7] | To prevent contamination of personal clothing and skin. |
Operational Plans: Safe Handling Workflow
Adherence to a strict operational workflow is critical for the safe handling of ranitidine. This involves careful planning from receipt of the compound to its final disposal.
Caption: Workflow for the safe handling of ranitidine in a laboratory setting.
Experimental Protocols
Protocol for Weighing and Handling Solid Ranitidine
-
Preparation:
-
Ensure a chemical fume hood or other ventilated enclosure is operational.
-
Don all required PPE as outlined in the table above.
-
Designate a specific area for handling ranitidine to minimize contamination.
-
-
Procedure:
-
Handle solid ranitidine in a well-ventilated area, preferably a fume hood, to avoid the formation and inhalation of dust and aerosols.[1]
-
Use non-sparking tools for handling the powder.[1]
-
Weigh the desired amount of ranitidine on a tared weigh boat.
-
Carefully transfer the powder to the receiving vessel.
-
Clean any residual powder from the spatula and weigh boat with a solvent-moistened wipe and dispose of it as hazardous waste.
-
Protocol for Ranitidine Spill Cleanup
The immediate and correct response to a spill is crucial to prevent exposure and contamination.
Caption: Decision-making workflow for responding to a ranitidine spill.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure:
-
Immediately alert others in the vicinity.
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
For small, manageable spills, ensure the area is well-ventilated.[1]
-
-
Personal Protection:
-
Don the appropriate PPE, including a respirator, gloves, eye protection, and a lab coat.[7]
-
-
Containment and Cleanup:
-
For solid spills: Gently cover the powder with a damp paper towel to avoid generating dust.[4] Carefully sweep the material into a suitable container for disposal.[6]
-
For liquid spills: Contain the spill with absorbent materials like spill pillows or vermiculite, working from the outside in.[9][10]
-
Collect the absorbed material and place it into a labeled, sealable container for hazardous waste.[11]
-
-
Decontamination:
-
Clean the spill area with a suitable laboratory detergent and water.
-
For final decontamination, a 10% bleach solution followed by a rinse with 1% sodium thiosulfate can be used.[4]
-
-
Disposal:
-
Dispose of all contaminated materials, including PPE, as hazardous chemical waste.[11]
-
Disposal Plan
Proper disposal of ranitidine and associated waste is critical to prevent environmental contamination.
Caption: Procedural flow for the disposal of ranitidine waste from a laboratory.
Disposal Protocol:
-
Waste Segregation: Do not dispose of ranitidine in the regular trash or down the drain.[2] All materials contaminated with ranitidine, including excess chemical, contaminated labware, spill cleanup debris, and PPE, must be collected as hazardous waste.[11]
-
Containerization: Use separate, clearly labeled, and sealed containers for solid and liquid hazardous waste.
-
Labeling: Label waste containers with "Hazardous Waste" and the chemical name, "Ranitidine Hydrochloride."
-
Storage: Store waste containers in a designated, secure area, away from incompatible materials.[1]
-
Disposal: Arrange for disposal through your institution's EHS department, which will use a licensed hazardous material disposal company.[12] The primary method of disposal should be incineration in a permitted facility.[12][13]
Quantitative Data Summary
The following table summarizes available quantitative safety data for ranitidine hydrochloride.
| Data Point | Value | Species | Reference |
| LD50 (Oral) | 1,100 mg/kg | Mouse | [2] |
| LD50 (Oral) | 4,190 mg/kg | Rat | [2] |
| LD50 (Intraperitoneal) | 300 mg/kg | Mouse | [2] |
| LD50 (Intraperitoneal) | 441 mg/kg | Rat | [2] |
| In-house OEL (15 min STEL) | 50 µg/m³ | N/A | [11] |
| Acceptable Daily Intake (NDMA) | 96 nanograms | Human | [14] |
Note: No official Occupational Exposure Limits (OELs) have been established by major regulatory bodies like OSHA or NIOSH.[6][11] The in-house OEL is provided as a reference from a specific supplier's safety data sheet.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Questions and Answers: NDMA impurities in ranitidine (commonly known as this compound) | FDA [fda.gov]
- 4. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 5. fda.gov [fda.gov]
- 6. fishersci.com [fishersci.com]
- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. qmul.ac.uk [qmul.ac.uk]
- 10. ehs.gatech.edu [ehs.gatech.edu]
- 11. medline.com [medline.com]
- 12. cleanchemlab.com [cleanchemlab.com]
- 13. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 14. FDA Updates and Press Announcements on NDMA in this compound (ranitidine) | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
